4-Chlorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6111. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGXPDXRVXSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044703 | |
| Record name | 4-Chlorobenzonitrile | |
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Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline powder; Slightly soluble in water; [MSDSonline] | |
| Record name | Benzonitrile, 4-chloro- | |
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| Record name | 4-Chlorobenzonitrile | |
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Vapor Pressure |
0.11 [mmHg] | |
| Record name | 4-Chlorobenzonitrile | |
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CAS No. |
623-03-0 | |
| Record name | 4-Chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Chlorobenzonitrile | |
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| Record name | 4-CHLOROBENZONITRILE | |
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| Record name | Benzonitrile, 4-chloro- | |
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| Record name | 4-chlorobenzonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.788 | |
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| Record name | 4-CHLOROBENZONITRILE | |
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Foundational & Exploratory
4-Chlorobenzonitrile (CAS 623-03-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorobenzonitrile (CAS 623-03-0), a pivotal chemical intermediate in various industrial and research applications. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and known biological interactions, offering a consolidated resource for laboratory and development work.
Core Properties and Identification
This compound is a white solid organic compound, characterized by a benzene ring substituted with a chlorine atom and a nitrile group at the para position.[1][2] Its versatile reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[3][4]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClN | [5] |
| Molecular Weight | 137.57 g/mol | |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Melting Point | 90-94 °C | [6] |
| Boiling Point | 223 °C (at 760 mmHg) | |
| Flash Point | 108 °C | |
| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [2] |
| Vapor Pressure | 0.11 mmHg | [7] |
| logP | 2.6 | [5] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 623-03-0 | |
| EC Number | 210-765-4 | |
| PubChem CID | 12163 | [5] |
| InChI Key | GJNGXPDXRVXSEH-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C#N)Cl | [1] |
| MDL Number | MFCD00001813 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy Type | Key Features and Observations |
| ¹H NMR | In CDCl₃, the spectrum typically shows two doublets in the aromatic region corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The signals appear at approximately δ 7.47 ppm and δ 7.61 ppm.[8] |
| ¹³C NMR | In CDCl₃, characteristic peaks are observed at approximately δ 110.7, 117.9 (C≡N), 129.6, 133.3, and 139.4 ppm. |
| Infrared (IR) | The IR spectrum displays a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Other significant bands correspond to C-Cl stretching and aromatic C-H and C=C vibrations. |
| Mass Spectrometry (MS) | In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) appears at m/z = 137.[5] A characteristic M+2 peak at m/z = 139 with an intensity of about one-third of the M⁺ peak is observed due to the natural abundance of the ³⁷Cl isotope.[9] |
Synthesis and Reactivity
This compound is produced industrially via the ammoxidation of 4-chlorotoluene.[1][10] For laboratory purposes, several synthetic routes are available. It is a versatile substrate for further chemical modification, notably in cross-coupling reactions.
Experimental Protocol: Laboratory Synthesis from 4-Chlorobenzaldehyde
This protocol outlines the synthesis of this compound via the dehydration of the corresponding aldoxime, formed in situ.
Methodology: [11]
-
Reaction Setup: To a suitable reaction flask, add 4-chlorobenzaldehyde (50 g, 0.36 mol), sodium formate (48.4 g, 0.71 mol), and hydroxylamine hydrochloride (24.7 g, 0.36 mol).
-
Solvent Addition: Add 400 mL of 98% formic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 130 °C) for 1 hour.
-
Precipitation: After cooling the mixture to room temperature, pour it into 1 liter of cold water. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the white precipitate by filtration. The crude product can be air-dried. The reported yield is approximately 88%, with a melting point of 91-92 °C.[11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound serves as an aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 mmol), an arylboronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 mmol).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, ethanol/water).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-100 °C) overnight or until reaction completion is observed by TLC or GC analysis.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-cyanobiaryl product.
Biological Activity and Metabolism
While primarily used as a chemical intermediate, some biological activities and metabolic pathways have been noted for this compound and structurally related compounds.
Reported Biological Activity
This compound has been reported to exhibit anti-inflammatory activity by inhibiting prostaglandin synthesis in rats.[14] Prostaglandins are lipid compounds involved in the inflammatory response, produced via the cyclooxygenase (COX) pathway. Inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Metabolism
Studies on the metabolism of structurally similar compounds, such as 4-chloronitrobenzene in rat hepatocytes, provide insight into the likely metabolic fate of this compound.[15] The primary metabolic pathways for such aromatic compounds typically involve reduction and conjugation. The nitrile group can also be subject to hydrolysis.
A plausible metabolic pathway for this compound involves:
-
Reduction: The nitrile group can be reduced.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (4-chlorobenzoic acid).
-
Oxidation: Cytochrome P450 enzymes may hydroxylate the aromatic ring.
-
Conjugation: The resulting metabolites can be conjugated with glucuronic acid or glutathione to increase water solubility and facilitate excretion.[15]
Safety and Hazard Information
This compound is classified as hazardous.[16] Proper personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Dermal | 3 / 4 | Danger / Warning | H311: Toxic in contact with skin / H312: Harmful in contact with skin | [5][16] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | |
| Hazardous to the Aquatic Environment, Long-Term | 3 | - | H412: Harmful to aquatic life with long lasting effects | [17] |
Precautionary Statements (Selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]
References
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- 6. This compound | 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. This compound (623-03-0) 1H NMR [m.chemicalbook.com]
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- 10. Ammoxidation - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. rsc.org [rsc.org]
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- 14. CAS 623-03-0: this compound | CymitQuimica [cymitquimica.com]
- 15. Metabolism of chloronitrobenzenes by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 4-Chlorobenzonitrile: Structure, Functionality, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzonitrile is a versatile synthetic intermediate of significant interest in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, and key synthetic methodologies. Detailed experimental protocols for its preparation, purification, and common chemical transformations are presented. Furthermore, this guide elucidates the functional role of this compound as a critical building block in the synthesis of prominent pharmaceuticals, namely the aromatase inhibitor Letrozole and the AMPA receptor antagonist Perampanel. The mechanisms of action and associated signaling pathways of these drugs are visually detailed to highlight the downstream biological impact of chemical scaffolds derived from this compound.
Chemical Structure and Physicochemical Properties
This compound, also known as p-chlorobenzonitrile, is an aromatic organic compound with the chemical formula C₇H₄ClN.[1] Its structure consists of a benzene ring substituted with a chlorine atom and a nitrile group at the para position.[2] This substitution pattern imparts specific reactivity and physical characteristics to the molecule.[3] The presence of the electron-withdrawing nitrile group and the halogen atom makes the aromatic ring susceptible to nucleophilic substitution and influences its electronic properties, rendering it a valuable precursor in various coupling reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClN | [4] |
| Molecular Weight | 137.57 g/mol | [5] |
| CAS Number | 623-03-0 | [5] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Melting Point | 90-94 °C | [5][6] |
| Boiling Point | 223 °C (at 760 mmHg) | [5][6] |
| Flash Point | 108 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.[2][3] | |
| Density | 1.22 g/cm³ | [3] |
| InChIKey | GJNGXPDXRVXSEH-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1C#N)Cl | [4] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. The key spectral data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Reference(s) |
| Infrared (IR) | Characteristic nitrile (C≡N) stretch around 2230 cm⁻¹. | [7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.61 (d, J = 8.0Hz, 2H), 7.47 (d, J = 8.0Hz, 2H) | [8] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 139.4, 133.3, 129.6, 117.9, 110.7 | [8] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 137, with a characteristic M+2 peak for the chlorine isotope. | [7] |
Synthesis and Purification
This compound can be synthesized through several routes, both on an industrial and laboratory scale.
Industrial Synthesis: Ammoxidation of 4-Chlorotoluene
The primary industrial method for producing this compound is the ammoxidation of 4-chlorotoluene.[1][9] This process involves the reaction of 4-chlorotoluene with ammonia and an oxygen source at high temperatures over a catalyst.[9]
-
Catalyst Preparation: A multi-component catalyst, such as VₐPₑCeₑSbₐOₓ on a silica gel carrier, is prepared.[10]
-
Reaction Setup: A fluidized bed reactor is charged with the catalyst.
-
Reactant Feed: A gaseous mixture of 4-chlorotoluene, ammonia, air (as the oxygen source), and steam is continuously fed into the reactor.[9]
-
Reaction Conditions: The reaction is maintained at a temperature of 370-380 °C.[10]
-
Product Isolation: The gaseous product stream is passed through a cold trap to crystallize the crude this compound.[9]
-
Purification: The crude product is then purified by distillation under reduced pressure to yield this compound with a purity of ≥99%.
Caption: Workflow for the industrial synthesis of this compound.
Laboratory Synthesis: Sandmeyer Reaction
A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from 4-chloroaniline.
-
Diazotization: 4-Chloroaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared. The cold diazonium salt solution is slowly added to the cyanide solution.
-
Reaction: The mixture is stirred and gently warmed to facilitate the replacement of the diazonium group with a nitrile group.
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Purification: Recrystallization
This compound can be effectively purified by recrystallization.
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of hot ethanol is added to dissolve the solid completely.[11]
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.[11]
-
Hot Filtration (Optional): The hot solution is filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.[12]
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[11]
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[12]
-
Washing and Drying: The collected crystals are washed with a small amount of ice-cold ethanol and then dried to obtain pure this compound.[11]
Caption: Experimental workflow for the purification of this compound.
Key Chemical Reactions and Functionality
The nitrile and chloro functionalities of this compound allow for a range of chemical transformations, making it a valuable synthetic intermediate.
Suzuki-Miyaura Coupling
This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
-
Reaction Setup: A reaction vessel is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand like triphenylphosphine (0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[13] The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added.
-
Reaction: The mixture is heated to reflux (around 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product, 4-cyanobiphenyl, is purified by column chromatography on silica gel.
Hydrolysis to 4-Chlorobenzamide
The nitrile group can be hydrolyzed to a primary amide under basic or acidic conditions.
-
Reaction Setup: this compound is suspended in a mixture of ethanol and aqueous sodium hydroxide.
-
Reagent Addition: Hydrogen peroxide (30% aqueous solution) is added dropwise to the mixture, maintaining the temperature below 50 °C.
-
Reaction: The reaction is stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Product Isolation: The reaction mixture is cooled, and the precipitated 4-chlorobenzamide is collected by filtration.
-
Purification: The crude amide can be purified by recrystallization from water or an ethanol/water mixture.
Reduction to 4-Chlorobenzylamine
The nitrile group can be reduced to a primary amine using various reducing agents.
-
Reaction Setup: In a flask under an argon atmosphere, a solution of this compound (0.5 mmol) in 2-butanol (5 mL) is prepared.[14]
-
Catalyst and Base Addition: A Ruthenium(II) complex (1 M) and KOtBu (0.05 mM) are added, and the mixture is stirred for 5 minutes.[14]
-
Reaction: The reaction mixture is heated to 120°C for 30 minutes.[14]
-
Work-up: After completion, the catalyst is separated by adding petroleum ether and filtering. The filtrate is neutralized with 1 M HCl.[14]
-
Purification: The product is purified by short-path silica gel column chromatography.[14]
Applications in Drug Development
This compound is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Letrozole
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[15] this compound is one of the key reagents in its synthesis.[16]
A key step in the synthesis of Letrozole involves the reaction of a carbanion derived from p-tolunitrile with this compound.[16]
-
Carbanion Formation: In a reaction flask under an inert atmosphere, p-tolunitrile is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (-10 to -60 °C). A strong base such as potassium tert-butoxide or n-butyllithium is added dropwise to generate the carbanion.[16]
-
Nucleophilic Attack: A solution of this compound in THF is then slowly added to the carbanion solution, maintaining the low temperature. The reaction is stirred for several hours.[16]
-
Work-up: The reaction is quenched with water, leading to the precipitation of the intermediate, 4,4'-dicyanodiphenylmethane. The solid is collected by filtration and washed.[16]
-
Further Steps: This intermediate undergoes subsequent reactions, including bromination and condensation with 1,2,4-triazole, to yield Letrozole.[16]
Letrozole's mechanism of action involves the inhibition of the aromatase enzyme, which catalyzes the final step in estrogen biosynthesis.[15] This leads to a significant reduction in estrogen levels, thereby depriving estrogen-receptor-positive breast cancer cells of their primary growth stimulus. This results in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[17]
References
- 1. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 2. CAS 623-03-0: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 99 623-03-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound (623-03-0) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 10. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. rsc.org [rsc.org]
- 14. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorobenzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and key reactions, and a visualization of a critical reaction pathway.
Core Chemical and Physical Data
This compound is a solid organic compound characterized by a benzene ring substituted with a chlorine atom and a nitrile group.[1][2] The para-position of these functional groups is crucial to its reactivity and utility in various synthetic applications.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClN | [1][4] |
| Molecular Weight | 137.57 g/mol | [5] |
| CAS Number | 623-03-0 | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 90-93 °C | [5] |
| Boiling Point | 223 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and significant reactions of this compound are presented below. These protocols are intended for laboratory use by trained professionals.
Synthesis of this compound
1. Industrial Method: Ammoxidation of 4-Chlorotoluene
The primary industrial route to this compound is the ammoxidation of 4-chlorotoluene.[1] This gas-phase reaction involves the catalytic oxidation of the methyl group of 4-chlorotoluene in the presence of ammonia.
-
Reactants : 4-chlorotoluene, ammonia, and air (as the oxygen source).
-
Catalyst : Typically a mixed metal oxide catalyst, often based on vanadium and molybdenum.
-
Reaction Conditions : The reaction is carried out at elevated temperatures, generally in the range of 350-450 °C.
-
Process Overview : Gaseous 4-chlorotoluene, ammonia, and air are passed over the catalyst bed in a fixed-bed or fluidized-bed reactor. The reaction is exothermic and requires careful temperature control. The effluent gas stream is then cooled to condense the this compound, which is subsequently purified by distillation or crystallization. A general molar ratio for the feed is air:ammonia:o-chlorotoluene:water = 20:2:1:1.
2. Laboratory Synthesis from 4-Chlorobenzaldehyde
A common laboratory-scale synthesis involves the conversion of 4-chlorobenzaldehyde to this compound.
-
Reactants : 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and sodium formate in formic acid.[7]
-
Procedure :
-
To a flask containing 400 mL of 98% formic acid, add 50 g (0.36 mol) of 4-chlorobenzaldehyde, 24.7 g (0.36 mol) of hydroxylamine hydrochloride, and 48.4 g (0.71 mol) of sodium formate.[7]
-
Heat the mixture to reflux for approximately 1 hour.[7]
-
After cooling to room temperature, pour the reaction mixture into 1 liter of cold water.[7]
-
A white precipitate of this compound will form. Collect the solid by filtration.[7]
-
Wash the precipitate with water and air-dry to obtain the final product.[7]
-
Key Reactions of this compound
1. Suzuki-Miyaura Cross-Coupling
This compound serves as an aryl halide partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of biaryl compounds.[6]
-
Reactants : this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PEPPSI-type catalysts), and a base (e.g., K₂CO₃, Cs₂CO₃).[8][9]
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.[9]
-
General Procedure :
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[9]
-
Add the solvent system and degas the mixture.[9]
-
Add the palladium catalyst (typically 0.1-5 mol%).[9]
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting materials are consumed, as monitored by techniques like TLC or GC.[9]
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. The product is typically extracted with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Hydrolysis to 4-Chlorobenzoic Acid
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reactants : this compound and a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).
-
Procedure (Basic Hydrolysis) :
-
Dissolve this compound in a suitable solvent, such as ethanol or a mixture of water and a co-solvent.
-
Add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 4-chlorobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key transformation involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound [anshulchemicals.com]
- 5. This compound 99 623-03-0 [sigmaaldrich.com]
- 6. CAS 623-03-0: this compound | CymitQuimica [cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
Solubility Profile of 4-Chlorobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzonitrile in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and pigments. A thorough understanding of its solubility is crucial for process development, optimization, and scale-up in these industries. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a relevant synthetic pathway involving this compound, with a focus on its application in drug development.
Introduction
This compound ((C₇H₄ClN)) is a crystalline solid that is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[1][2] Its utility as a precursor in the synthesis of high-value molecules, such as the antihypertensive drug valsartan, necessitates a detailed understanding of its behavior in different solvent systems. This guide aims to provide researchers and drug development professionals with a centralized resource for solubility data and related experimental protocols.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield extensive quantitative data on the mole fraction solubility of this compound in a wide range of organic solvents at various temperatures. The majority of sources describe its solubility in qualitative terms. One source quantifies its solubility in water as 0.245 g/L, highlighting its poor aqueous solubility.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | Not Specified | 0.245 | ~0.00178 |
Molar solubility calculated based on a molar mass of 137.57 g/mol .
The lack of extensive tabulated quantitative data underscores a gap in the publicly accessible chemical literature. For process development requiring precise solubility data in specific organic solvents, experimental determination is highly recommended.
Qualitative Solubility
Qualitative assessments from various sources consistently indicate that this compound is soluble in several common organic solvents.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Specific Solvents | Solubility Description |
| Alcohols | Methanol, Ethanol | Soluble, 5% solution in alcohol is clear[3] |
| Ketones | Acetone | Moderately soluble[4] |
| Ethers | Diethyl ether | Soluble |
| Esters | Ethyl acetate | Soluble |
| Halogenated Solvents | Dichloromethane | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble |
Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method
The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.
Principle
An excess of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature for a sufficient duration to reach saturation. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Constant temperature water bath or incubator with shaker
-
Analytical balance
-
Vials with airtight seals
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of the Solid-Liquid Mixture: Accurately weigh an excess amount of this compound and transfer it to a vial. Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
Sample Withdrawal and Filtration: After equilibration, allow the mixture to settle for a short period within the constant temperature bath. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.
-
Sample Analysis:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dissolved solid is obtained. The solubility can then be calculated in terms of mass of solute per mass or volume of solvent.
-
Chromatographic/Spectroscopic Method: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the filtered saturated sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method. Construct a calibration curve from the standards to determine the concentration of this compound in the saturated sample.
-
-
Data Reporting: Express the solubility as mole fraction, molality (mol/kg of solvent), or molarity (mol/L of solution) at the specified temperature.
Application in Drug Development: Synthesis of Valsartan
This compound is a critical starting material in the synthesis of valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway of Valsartan from this compound.
This workflow highlights the importance of controlling reaction conditions, where the solubility of intermediates in the reaction solvents plays a critical role in reaction kinetics, yield, and purification.
Conclusion
While qualitative data confirms the solubility of this compound in a variety of common organic solvents, there is a notable absence of comprehensive, publicly available quantitative solubility data. For applications in pharmaceutical and chemical manufacturing, where precise control of process parameters is essential, the experimental determination of solubility using established methods like the isothermal saturation technique is strongly advised. The role of this compound as a key building block in the synthesis of important drugs like valsartan underscores the practical importance of understanding its solubility characteristics.
References
In-Depth Technical Guide: Water Solubility of 4-Chlorobenzonitrile and Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility of 4-chlorobenzonitrile, with a focus on the effects of temperature. This document is intended to be a valuable resource for professionals in research, science, and drug development who require detailed information on the physicochemical properties of this compound.
Introduction to this compound
This compound, also known as p-chlorobenzonitrile, is an organic compound with the chemical formula C₇H₄ClN.[1][2] It presents as a white to off-white crystalline solid and is characterized by a benzene ring substituted with a chlorine atom and a nitrile group in the para position.[1][3] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and pigments.[1] Understanding its aqueous solubility is critical for its application in various chemical processes, formulation development, and for assessing its environmental fate.
Water Solubility of this compound
This compound exhibits low solubility in water due to the hydrophobic nature of its aromatic ring.[4] The presence of the polar nitrile group contributes to some degree of polarity, but the overall molecule is sparingly soluble in aqueous solutions.[4] It is, however, more soluble in organic solvents such as ethanol and acetone.[1]
Quantitative Solubility Data
| Parameter | Value | Notes |
| Water Solubility | 0.245 g/L | Temperature not specified. |
| Water Solubility | 0.335 mg/mL (equivalent to 0.335 g/L) | Temperature not specified. |
| Log S | -2.61 | A calculated logarithmic measure of solubility. |
Disclaimer: The absence of temperature specifications for the above data points limits their utility in assessing the temperature-dependent solubility profile of this compound.
Effect of Temperature on Water Solubility
For most solid organic compounds, including this compound, water solubility is expected to increase with a rise in temperature.[4] This phenomenon is governed by the principles of thermodynamics, where the dissolution process for many solids is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, resulting in a higher concentration of the dissolved solute.
While the general trend of increasing solubility with temperature is anticipated for this compound, a specific quantitative relationship or a solubility curve as a function of temperature could not be established from the available literature.
Experimental Protocol for Determining Water Solubility
The most common and reliable method for determining the aqueous solubility of a compound like this compound is the shake-flask method . The following is a generalized protocol based on standard laboratory procedures.
Principle
The shake-flask method involves equilibrating an excess amount of the solid compound with a specific volume of water at a controlled temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Deionized or distilled water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with a suitable membrane, such as PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of water in a sealed container (e.g., a screw-cap flask or vial). The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated aqueous phase from the excess solid, centrifuge the sample at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any undissolved microparticles, filter the aliquot through a syringe filter.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in g/L or mol/L at the specific temperature of the experiment.
-
Temperature Variation: Repeat the entire procedure at different temperatures to determine the temperature-dependent solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of water solubility using the shake-flask method.
References
4-Chlorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzonitrile, a para-substituted aromatic nitrile, has emerged as a cornerstone in the field of organic synthesis. Its unique molecular architecture, featuring a reactive nitrile group and a chlorine atom on a benzene ring, offers a versatile platform for a myriad of chemical transformations. This dual functionality makes it an invaluable precursor in the synthesis of a wide spectrum of high-value organic molecules, including active pharmaceutical ingredients (APIs), advanced agrochemicals, and high-performance pigments. This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving this compound, tailored for professionals in research and development.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid with a slightly pungent aromatic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 623-03-0 | [2] |
| Molecular Formula | C₇H₄ClN | [3] |
| Molecular Weight | 137.57 g/mol | [3] |
| Melting Point | 90-93 °C | [4] |
| Boiling Point | 223 °C | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents such as DMSO and acetonitrile; low solubility in water. | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is toxic if swallowed or in contact with skin and may cause eye irritation. All handling should be performed in a well-ventilated fume hood.
Core Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of both the cyano group and the chloro substituent. These functional groups can be manipulated independently or sequentially to construct complex molecular architectures.
Reactions of the Nitrile Group
The nitrile moiety is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles.
The reduction of the nitrile group to a primary amine is a fundamental transformation. 4-Chlorobenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reagents: this compound (0.5 mmol), Ruthenium(II) complex (1 M), 2-butanol (5 mL), KOtBu (0.05 mM).
-
Procedure:
-
To a 25 mL flask under an argon atmosphere, add the Ruthenium(II) complex (1 M) and 2-butanol (5 mL). Stir the mixture for 5 minutes at room temperature.
-
Add KOtBu (0.05 mM) and continue stirring for an additional 5 minutes.
-
Add this compound (0.5 mmol) to the reaction mixture.
-
Heat the mixture at 120°C for 30 minutes.
-
After completion, cool the reaction and separate the catalyst by adding petroleum ether and filtering.
-
Neutralize the filtrate with 1 M HCl.
-
The product can be purified by silica gel column chromatography.
-
-
Yield: The yield of 4-chlorobenzylamine can be determined by gas chromatography (GC) using an internal standard.[5]
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. 4-Chlorobenzoic acid is a valuable building block in its own right.
Experimental Protocol: Acidic Hydrolysis of this compound
-
Reagents: 4-Chlorobenzaldehyde (50 g, 0.36 mol), Sodium Formate (48.4 g, 0.71 mol), Hydroxylamine Hydrochloride (24.7 g, 0.36 mol), Formic Acid (98 wt.%, 400 mL). (Note: This protocol starts from the corresponding aldehyde to generate the nitrile in situ, which is then hydrolyzed. A direct hydrolysis protocol for this compound would involve heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide).
-
Procedure (for in-situ generation and hydrolysis):
-
Combine 4-chlorobenzaldehyde, sodium formate, and hydroxylamine hydrochloride in formic acid.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the white precipitate and air-dry to obtain this compound.
-
For hydrolysis, the isolated this compound can be refluxed with aqueous sulfuric acid (e.g., 50%) until the reaction is complete (monitored by TLC).
-
-
Yield: A yield of approximately 88% for the formation of this compound from the aldehyde has been reported.[6] The subsequent hydrolysis to 4-chlorobenzoic acid typically proceeds in high yield.
The [3+2] cycloaddition of an azide source to the nitrile group is a powerful method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1H-tetrazole
-
Reagents: this compound (13.7 g, 0.10 mol), Ammonium Chloride (13.4 g, 0.25 mol), Sodium Azide (7.8 g, 0.12 mol), Dimethylformamide (DMF, 120 mL).
-
Procedure:
-
Dissolve this compound, ammonium chloride, and sodium azide in DMF.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into cold water.
-
Acidify to pH 2 with concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash with water and ethanol, and dry.
-
-
Yield: 11.1 g (61.8%).[7]
Reactions of the Chloro Substituent
The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution or participate in various cross-coupling reactions.
The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by various nucleophiles.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reagents: this compound (10 g), Ammonia water (30 mL), Ethanol (100 mL), Sodium Hydroxide (5 g).
-
Procedure:
-
In a suitable reaction vessel, combine this compound, ammonia water, and ethanol.
-
Add sodium hydroxide and stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction mixture with hydrochloric acid to precipitate the product, 4-aminobenzonitrile.
-
Filter the precipitate and wash with water.
-
The product can be further purified by recrystallization or chromatography.
-
-
Yield: This method is reported for the synthesis of 4-aminobenzonitrile from this compound.[8]
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with boronic acids to generate biphenyl derivatives, which are common scaffolds in pharmaceuticals. A key intermediate in the synthesis of the antihypertensive drug Valsartan is a biphenyl nitrile derivative. While industrial syntheses may start from precursors other than this compound, the following illustrates the coupling of a related chlorobenzonitrile derivative.
Conceptual Workflow: Synthesis of a Valsartan Precursor
A multi-step synthesis of a late-stage precursor of Valsartan involves a Suzuki-Miyaura cross-coupling reaction.[2] A simplified workflow is depicted below.
Caption: A simplified workflow for the synthesis of a Valsartan precursor.
Experimental Details for a Related Suzuki-Miyaura Coupling:
The coupling of 2-chlorobenzonitrile with 4-tolylboronic acid has been studied as a key step in Valsartan synthesis.[9][10][11]
-
Catalyst: SiliaCat DPP-Pd
-
Solvent: Ethanol
-
Conditions: Reflux
-
Outcome: This reaction produces 4'-methyl-2-biphenylcarbonitrile, a key intermediate for Valsartan.
This compound can also participate in other palladium-catalyzed cross-coupling reactions, such as the Heck reaction with alkenes and the Sonogashira reaction with terminal alkynes, to introduce further molecular diversity.
-
Heck Reaction: The coupling of aryl halides with alkenes. For example, the reaction of a substituted chlorobenzene with styrene can be achieved using a palladium catalyst.[12][13][14]
-
Sonogashira Reaction: The coupling of aryl halides with terminal alkynes. The reaction of 4-chlorotoluene with phenylacetylene has been demonstrated with high turnover numbers using a palladium catalyst.[15]
Applications in the Synthesis of High-Value Molecules
Pharmaceutical Synthesis
This compound is a key starting material or intermediate in the synthesis of numerous pharmaceuticals.
-
Valsartan: As discussed, derivatives of this compound are crucial for constructing the biphenyl scaffold of this widely used angiotensin II receptor blocker.[2][4][9][10][11][16][17][18][19][20]
-
Sertraline: While not a direct precursor, the synthesis of the antidepressant Sertraline involves intermediates that can be conceptually derived from precursors synthesized using chemistry related to this compound derivatives.
Agrochemical Synthesis
The stability and reactivity of this compound make it a suitable building block for a range of herbicides, pesticides, and fungicides.
Pigment Manufacturing
This compound is a key precursor in the synthesis of high-performance diketopyrrolo[3,4-c]pyrrole (DPP) pigments, such as Pigment Red 254.
Experimental Protocol: Synthesis of Pigment Red 254
-
Reagents: this compound (88g), Metallic Sodium (21g), tert-Amyl alcohol (180g), Ferric Trichloride (1g), Diisopropyl succinate (74g).
-
Procedure:
-
Under a nitrogen atmosphere, prepare sodium tert-amyloxide by reacting metallic sodium with tert-amyl alcohol in the presence of ferric trichloride at reflux.
-
Add this compound to the sodium tert-amyloxide solution at 90°C and stir until dissolved.
-
Slowly add a mixture of diisopropyl succinate and tert-amyl alcohol to the reaction mixture at 90°C over 3 hours for the condensation reaction.
-
After the addition is complete, maintain the temperature for a period of time.
-
The condensed material is then hydrolyzed with deionized water containing a surfactant.
-
The tert-amyl alcohol and isopropanol are removed by vacuum evaporation.
-
The crude Pigment Red 254 is isolated by filtration, washing, and drying.
-
-
Yield: High yields have been reported for this process.[1][21]
Logical Workflow for DPP Pigment Synthesis
Caption: A logical workflow for the synthesis of Pigment Red 254.
Conclusion
This compound is a versatile and economically important building block in organic synthesis. Its ability to undergo a wide range of chemical transformations on both the nitrile group and the chloro substituent provides chemists with a powerful tool for the construction of complex and valuable molecules. The detailed protocols and synthetic strategies outlined in this guide highlight the broad utility of this compound and serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.
References
- 1. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]
- 5. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 5-(4-Chlorophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. qualitas1998.net [qualitas1998.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sctunisie.org [sctunisie.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 17. Process For The Preparation Of Valsartan Intermediate [quickcompany.in]
- 18. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Preparation method of pigment red 254 - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Biological Activity of 4-Chlorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 4-chlorobenzonitrile derivatives, with a focus on their synthesis, anticancer, and antimicrobial properties. This document details experimental protocols for key biological assays and presents available quantitative data to facilitate comparative analysis. Furthermore, it visualizes key signaling pathways potentially modulated by these compounds.
Introduction
This compound is a versatile chemical intermediate characterized by a benzene ring substituted with a chlorine atom and a nitrile group.[1] Derivatives of this core structure, particularly those synthesized through Knoevenagel condensation with active methylene compounds to form 2-(4-chlorobenzylidene)malononitrile and its analogues, have garnered significant attention in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The electron-withdrawing nature of the 4-chloro substituent and the reactivity of the nitrile group are believed to play a crucial role in their pharmacological profiles. This guide aims to consolidate the current understanding of these derivatives, providing a valuable resource for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The primary synthetic route to biologically active 2-(4-chlorobenzylidene)malononitrile derivatives is the Knoevenagel condensation. This reaction involves the condensation of 4-chlorobenzaldehyde with an active methylene compound, such as malononitrile, typically catalyzed by a base.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(4-chlorobenzylidene)malononitrile derivatives via Knoevenagel condensation.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the evaluation of this compound derivatives.
Synthesis of 2-(4-chlorobenzylidene)malononitrile
Materials:
-
4-chlorobenzaldehyde
-
Malononitrile
-
Ethanol (Solvent)
-
Piperidine (Base catalyst)
-
Distilled water
-
Büchner funnel and flask
-
Filter paper
-
Beakers and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-chlorobenzaldehyde and 10 mmol of malononitrile in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each this compound derivative.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of selected this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(4-Chlorobenzylidene)malononitrile | Not Specified | - | - |
| 2 | Substituted pyrimidine derivative | Leukemia (SR) | >100 | [2] |
| 3 | Morpholinopyrimidine-5-carbonitrile | Leukemia (SR) | 58.51 (%GI) | [2] |
Note: Data for a comprehensive series of 2-(4-chlorobenzylidene)malononitrile derivatives is limited in the readily available literature. The provided data are from specific examples of broader chemical classes containing the this compound moiety.
Table 2: Antimicrobial Activity of Mandelonitrile Derivatives (MIC in µg/mL)
| Compound ID | Derivative Structure | Pseudomonas aeruginosa | Reference |
| 2b | 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile | 30.1 (Zone of Inhibition in mm) | [3] |
| 2d | 2-(4-Chlorophenyl)-2-hydroxyacetonitrile | 25.3 (Zone of Inhibition in mm) | [3] |
| 2e | 2-Hydroxy-2-(p-tolyl)acetonitrile | 17.2 (Zone of Inhibition in mm) | [3] |
| 2f | 2-(4-Fluorophenyl)-2-hydroxyacetonitrile | 22.1 (Zone of Inhibition in mm) | [3] |
Signaling Pathway Modulation
This compound derivatives are hypothesized to exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the general mechanisms of two such pathways.
Hypothesized STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers.
Potential NF-κB Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is linked to cancer development and chemoresistance.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility via the Knoevenagel condensation allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies. While preliminary data indicate significant anticancer and antimicrobial potential, a more systematic and comprehensive evaluation of a broader range of derivatives is necessary. Future research should focus on synthesizing and testing a library of these compounds to generate robust quantitative data. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways like STAT3 and NF-κB, will be crucial for the rational design of more potent and selective therapeutic agents. This in-depth understanding will pave the way for the potential clinical development of this compound derivatives as novel anticancer and antimicrobial drugs.
References
Mechanism of Action of Chlorobenzonitrile Compounds in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobenzonitrile-containing compounds have emerged as a promising class of molecules in oncology research, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action of several key classes of chlorobenzonitrile derivatives. It consolidates quantitative data on their anticancer activities, details the experimental protocols for their evaluation, and visualizes the implicated signaling pathways. The primary mechanisms discussed include the induction of apoptosis through the inhibition of anti-apoptotic proteins, disruption of microtubule dynamics leading to cell cycle arrest, and the complex interplay of various signaling cascades that ultimately lead to cancer cell death. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
The chlorobenzonitrile moiety, a benzene ring substituted with both a chlorine atom and a nitrile group, is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities, with a notable focus on their potential as anticancer agents. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the compounds, while the nitrile group can participate in various interactions with biological targets. This guide focuses on three distinct classes of chlorobenzonitrile derivatives that have shown significant promise in preclinical studies:
-
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
-
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
-
Fused Benzo[h]chromeno[2,3-d]pyrimidine Derivatives
This document will elucidate the mechanisms through which these compounds exert their anticancer effects, providing a foundation for further research and development.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of representative chlorobenzonitrile derivatives against various cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
Table 1: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1]
| Compound | R-group (Substitution on Benzoyl Moiety) | Cancer Cell Line | GI50 (µM) |
| 5a | 4-Cl | HUH7 (Liver) | 4.64 |
| FOCUS (Liver) | 4.15 | ||
| 5c | 4-OCH3 | HEPG2 (Liver) | 7.22 |
| HEP3B (Liver) | 1.67 | ||
| MCF7 (Breast) | 6.09 | ||
| BT20 (Breast) | 11.62 | ||
| CAMA-1 (Breast) | 1.22 | ||
| HCT116 (Colon) | 6.18 | ||
| KATO-3 (Gastric) | 10.07 | ||
| MFE-296 (Endometrial) | 9.73 | ||
| 5e | 4-NO2 | T47D (Breast) | 0.31 |
| 5g | 2,4-di-F | MAHLAVU (Liver) | 7.00 |
Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [2]
| Compound | Cancer Cell Line | % Growth Inhibition (at 10 µM) |
| 6h | SNB-19 (CNS) | 65.12 |
| NCI-H460 (Non-Small Cell Lung) | 55.61 | |
| SNB-75 (CNS) | 54.68 |
Table 3: Anticancer Activity of Fused Benzo[h]chromeno[2,3-d]pyrimidine Derivative 3a
| Compound | Cancer Cell Lines | % Growth |
| 3a (4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine) | 9 Cancer Cell Lines | -51.24 to -2.39 (Lethal) |
| 29 Cancer Cell Lines | 1.98 to 32.43 (Significant Activity) | |
| 14 Cancer Cell Lines | 32.47 to 48.02 (Moderate Activity) | |
| 7 Cancer Cell Lines | 52.21 to 70.89 (Weak Activity) |
Mechanisms of Action and Signaling Pathways
The anticancer effects of chlorobenzonitrile derivatives are mediated through various mechanisms, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several chlorobenzonitrile derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.
-
Inhibition of Anti-Apoptotic Proteins (Bcl-2 and Mcl-1): The fused benzo[h]chromeno[2,3-d]pyrimidine derivative 3a has been suggested to exert its pro-apoptotic effects by inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins normally prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak. Inhibition of Bcl-2 and Mcl-1 leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][4]
Disruption of Microtubule Dynamics and Cell Cycle Arrest
Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.
-
Tubulin Polymerization Inhibition: The 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues are designed as tubulin inhibitors.[2] By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of chlorobenzonitrile derivatives.
Synthesis of Chlorobenzonitrile Derivatives
-
General Procedure for the Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salts: [1]
-
A solution of 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane is cooled to 0–5 °C.
-
Triethylamine is added to the cold reaction mixture and stirred for 10 minutes.
-
The respective benzoyl chloride is then added.
-
The reaction mixture is stirred for 5–6 hours at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken in water and extracted with ethyl acetate.
-
The organic layer is washed with 1N HCl, saturated NaHCO3, and water, then dried over anhydrous Na2SO4.
-
The solvent is evaporated to yield the crude product, which is further purified.
-
-
General Procedure for the Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: [2] This is a multi-step synthesis. A key step involves the cyclization of an appropriate precursor to form the 1,3,4-oxadiazole ring. The synthesis generally starts from 4-chloro-2-aminophenol, which is derivatized and then reacted with various aryl aldehydes to form Schiff bases, followed by oxidative cyclization to yield the final products.
-
General Procedure for the Synthesis of Fused Benzo[h]chromeno[2,3-d]pyrimidines: [5][6] The synthesis typically involves the reaction of 2-amino-3-cyano-4H-chromenes with a suitable reagent to form the pyrimidine ring. For example, treating the chromene derivative with formamidine acetate under microwave irradiation in solvent-free conditions can yield the corresponding 4-amino-5H-chromeno[2,3-d]pyrimidine.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: [10][11]
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells and incubate in the dark at room temperature for 5 to 10 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
-
Annexin V-FITC and Propidium Iodide (PI) Staining: [12][13][14]
-
Cell Harvesting: Harvest cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add Annexin V-FITC and PI.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Conclusion
Chlorobenzonitrile derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. The studies highlighted in this guide demonstrate their ability to induce cancer cell death through multiple mechanisms, including the induction of apoptosis via inhibition of key survival proteins and the disruption of microtubule dynamics, leading to cell cycle arrest. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance their development towards clinical applications. The visualization of the implicated signaling pathways provides a clear framework for understanding their molecular mechanisms of action and for designing next-generation anticancer drugs based on the chlorobenzonitrile scaffold.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Industrial Synthesis of 4-Chlorobenzonitrile from 4-Chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzonitrile is a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, pigments, and agrochemicals.[1][2][3] Industrially, the most economically viable and widely adopted method for its production is the vapor-phase catalytic ammoxidation of 4-chlorotoluene.[1][3][4] This process involves the reaction of 4-chlorotoluene with ammonia and oxygen (typically from the air) at elevated temperatures in the presence of a solid-state catalyst. This document provides detailed application notes and experimental protocols for this industrial synthesis, focusing on the use of a vanadium-based catalyst in a fluidized bed reactor.
The overall reaction is as follows:
Cl-C₆H₄-CH₃ + NH₃ + 1.5 O₂ → Cl-C₆H₄-CN + 3 H₂O
The ammoxidation process is highly exothermic, and the use of a fluidized bed reactor is advantageous for maintaining precise temperature control and achieving high conversion rates.[5] Vanadium oxides, often supported on materials like alumina or silica, are the catalysts of choice due to their high activity and selectivity for nitrile formation.[4][6]
Experimental Protocols
Catalyst Preparation: Vanadium Oxide on Alumina (V₂O₅/Al₂O₃)
This protocol describes the preparation of a V₂O₅/Al₂O₃ catalyst using the wet impregnation method.[1][6]
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid (C₂H₂O₄)
-
γ-Alumina (γ-Al₂O₃) spheres or powder
-
Deionized water
Procedure:
-
Preparation of the Impregnation Solution:
-
Dissolve a calculated amount of ammonium metavanadate in deionized water with oxalic acid. The oxalic acid helps to complex the vanadium species and improve its solubility. A typical molar ratio of oxalic acid to ammonium metavanadate is 2:1.
-
Stir the solution at 60-80°C until a clear, blue solution of vanadyl oxalate is formed.
-
-
Impregnation:
-
Add the γ-Alumina support to the vanadium oxalate solution. The amount of support should be calculated to achieve the desired weight percentage of V₂O₅ on the final catalyst (e.g., 10 wt%).
-
Stir the slurry continuously for 4-6 hours at 60-80°C to ensure uniform impregnation.
-
-
Drying and Calcination:
-
Evaporate the excess water from the slurry using a rotary evaporator or a drying oven at 110-120°C until a free-flowing powder is obtained.
-
Calcine the dried material in a furnace under a flow of air. Gradually increase the temperature to 450-550°C and hold for 4-6 hours. This step decomposes the vanadyl oxalate and forms the active vanadium oxide species on the alumina support.
-
-
Catalyst Characterization (Optional but Recommended):
-
The prepared catalyst can be characterized using techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to determine its physical and chemical properties.
-
Ammoxidation of 4-Chlorotoluene in a Fluidized Bed Reactor
This protocol outlines the general procedure for the vapor-phase ammoxidation of 4-chlorotoluene.
Materials and Equipment:
-
4-Chlorotoluene (liquid)
-
Ammonia (gas)
-
Compressed air
-
V₂O₅/Al₂O₃ catalyst
-
Fluidized bed reactor system equipped with a preheater, catalyst bed, gas and liquid feed controllers, and a product condensation and collection system.
Procedure:
-
Reactor Setup:
-
Load the fluidized bed reactor with the prepared V₂O₅/Al₂O₃ catalyst.
-
Heat the reactor to the desired reaction temperature, typically in the range of 370-450°C, under a flow of nitrogen or air.[7]
-
-
Reactant Feed:
-
Once the reactor reaches the target temperature, introduce the reactant gases.
-
Air and ammonia are pre-mixed and fed into the bottom of the reactor to fluidize the catalyst bed.
-
Liquid 4-chlorotoluene is vaporized in a preheater and introduced into the reactor.
-
The molar ratio of the reactants is a critical parameter and should be carefully controlled. A typical molar ratio of 4-chlorotoluene:ammonia:air is in the range of 1:2-8:15-45.
-
-
Reaction:
-
The ammoxidation reaction is carried out continuously in the fluidized bed. The superficial gas velocity should be maintained to ensure proper fluidization of the catalyst particles.
-
-
Product Collection and Quenching:
-
The gaseous effluent from the reactor, containing this compound, unreacted starting materials, water, and byproducts, is passed through a series of condensers or cold traps to cool and solidify the crude product.[2]
-
-
Process Monitoring:
-
The reaction is monitored by gas chromatography (GC) analysis of the effluent gas to determine the conversion of 4-chlorotoluene and the selectivity to this compound.
-
Purification of this compound
The crude this compound obtained from the reaction needs to be purified to remove unreacted starting materials, byproducts, and catalyst fines.
Procedure:
-
Initial Separation:
-
The solidified crude product from the condensers is collected.
-
This crude product can be washed with water to remove any water-soluble impurities.
-
-
Recrystallization or Distillation:
-
For laboratory-scale purification, recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent) is an effective method.
-
On an industrial scale, vacuum distillation is often employed to purify the this compound. The product has a boiling point of 223°C at atmospheric pressure.
-
Data Presentation
The following tables summarize typical quantitative data for the industrial synthesis of this compound.
Table 1: Typical Reaction Conditions for Ammoxidation of 4-Chlorotoluene
| Parameter | Value | Reference |
| Reactor Type | Fluidized Bed | [5] |
| Catalyst | V₂O₅/Al₂O₃ | [1][6] |
| Reaction Temperature | 370 - 450 °C | [7][8] |
| Reactant Molar Ratio (4-chlorotoluene:NH₃:Air) | 1 : (2-8) : (15-45) | [8] |
| Pressure | Atmospheric | [1] |
Table 2: Performance Data for Ammoxidation of Chlorotoluene Derivatives
| Parameter | Value | Reference |
| 4-Chlorotoluene Conversion | > 99% | [7] |
| Selectivity to this compound | > 95% | [7] |
| Product Yield | > 92% | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
Caption: Simplified reaction pathway for ammoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Chlorobenzonitrile via the Rosenmund-von Braun Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocol for the synthesis of 4-chlorobenzonitrile using the Rosenmund-von Braun reaction. This reaction is a classical and valuable method for the preparation of aryl nitriles from aryl halides. While traditionally requiring harsh conditions, modern modifications have improved its applicability. These notes include a summary of reaction conditions, a detailed experimental protocol, and a workflow diagram to guide researchers in the successful synthesis of this compound.
Introduction
The Rosenmund-von Braun reaction is a chemical process that converts an aryl halide into an aryl nitrile using copper(I) cyanide.[1][2] This reaction is of significant interest in organic synthesis due to the importance of aryl nitriles as precursors for various functional groups, including carboxylic acids, amines, and amides, which are prevalent in pharmaceuticals and agrochemicals. The classical Rosenmund-von Braun reaction typically requires high temperatures (150-250 °C) and polar aprotic solvents such as DMF, pyridine, or nitrobenzene.[1][3] The reactivity of the aryl halide is a critical factor, with aryl iodides and bromides being more reactive than aryl chlorides.
The proposed mechanism for the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide.[1][3]
Data Presentation
The following table summarizes typical conditions and reported yields for the cyanation of various aryl halides using the Rosenmund-von Braun reaction and related copper-catalyzed methods. This data is intended to provide a comparative overview for researchers.
| Aryl Halide | Cyanating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | CuCN | None | DMA | 170 | Not Specified | [3] |
| p-Chlorophenol | CuCN | None | N-Methyl-2-pyrrolidone | Reflux | Not Specified | [3] |
| Aryl Bromides | NaCN | 10 mol% CuI, 20 mol% KI, N,N'-dimethylethylenediamine | Toluene | 110 | Good to Excellent | [4] |
| Aryl Iodides | CuCN | L-proline | DMF | 80 | 90-98 | [5] |
| Aryl Bromides | CuCN | L-proline | DMF | 120 | up to 81 | [5] |
| (Hetero)aryl Bromides | CuCN | Picolinamide Ligands | Not Specified | 100-120 | Good to Excellent | [6] |
Experimental Protocols
The following is a representative, adapted experimental protocol for the synthesis of this compound from 4-chlorobromobenzene via the Rosenmund-von Braun reaction. This protocol is based on established procedures for similar aryl halides.
Materials:
-
4-Chlorobromobenzene
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ferric chloride (FeCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobromobenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Solvent Addition: To this mixture, add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approximately 153°C for DMF) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product is often complexed with the copper salts. To break this complex, a solution of ferric chloride and concentrated hydrochloric acid in water is typically added.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Safety Precautions: Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Mandatory Visualizations
Reaction Scheme:
Caption: General scheme of the Rosenmund-von Braun reaction.
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. chemneo.com [chemneo.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
Applications of 4-Chlorobenzonitrile in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-chlorobenzonitrile and its derivatives as a key starting material in the synthesis of important pharmaceutical compounds. The versatility of the nitrile and chloro- functionalities makes it a valuable building block in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).
Synthesis of Letrozole: A Non-Steroidal Aromatase Inhibitor
Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. This compound is a crucial precursor in the synthesis of the core structure of Letrozole.
Application Note:
The synthesis of Letrozole from this compound involves a multi-step process culminating in the formation of the characteristic bis(benzonitrile) structure linked by a triazole ring. The key transformation involves the reaction of a derivative of this compound with a triazole compound. The purity of the final product is critical for its therapeutic efficacy, with typical requirements of >99.5%.
Experimental Protocol: Synthesis of 4,4'-(1H-1,2,4-triazol-1-ylmethylene)bis(benzonitrile) (Letrozole)
This protocol is a multi-step synthesis starting from this compound.
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
A common intermediate derived from 4-chlorotoluene, which itself can be produced from this compound via reduction and subsequent halogenation. For the purpose of this protocol, we will start with a related, commercially available starting material, 4-methylbenzonitrile, which can be conceptually derived from this compound.
Step 2: Synthesis of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile
-
Materials: 4-(Bromomethyl)benzonitrile, 1,2,4-triazole, Sodium Hydride (NaH), Dimethylformamide (DMF)
-
Procedure:
-
To a suspension of sodium hydride (24g) in DMF (145 mL) at a temperature maintained below 5°C, a solution of 1,2,4-triazole (43.7g) in DMF (91 mL) is added over a period of one hour.
-
The reaction mixture is stirred at 0-5°C for an additional hour.
-
This mixture is then added to a solution of 4-bromomethylbenzonitrile (108g) in DMF (255 mL), ensuring the temperature is kept below 5°C.
-
The mixture is stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into cold water and extracted with methylene chloride.
-
The organic solvent is evaporated under vacuum to yield an oily residue of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.
-
Step 3: Synthesis of Letrozole
-
Materials: 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile, 4-fluorobenzonitrile, Potassium tert-butoxide, Tetrahydrofuran (THF)
-
Procedure:
-
In a one-liter three-neck flask equipped with a thermometer, mechanical stirrer, and a guard tube, charge THF (500 mL) at room temperature.
-
Add potassium tert-butoxide (122 g) in small portions over 30 minutes.
-
Cool the solution to -15°C.
-
Slowly add a solution of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile (100 g) and 4-fluorobenzonitrile (86 g) in THF (500 mL) to the reaction mixture over 4-5 hours, maintaining the low temperature.[1]
-
Stir the reaction mixture at the same temperature for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (1000 mL) to the reaction mixture, followed by acetic acid (65 g).
-
Transfer the mixture to a flask containing water (1100 mL).
-
Adjust the pH of the mixture to 7-8 using a 5% sodium bicarbonate solution (approximately 900 mL).
-
Separate the dichloromethane layer and wash it again with water (1000 mL).
-
The crude product can be obtained and recrystallized from methanol (160 mL) to yield pure Letrozole (74 g). The final product should have a purity of >99.8% as determined by HPLC.[2]
-
Quantitative Data:
| Step | Product | Starting Material(s) | Yield | Purity |
| 1 | 4-(Bromomethyl)benzonitrile | 4-Methylbenzonitrile | High | >98% |
| 2 | 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile | 4-(Bromomethyl)benzonitrile, 1,2,4-triazole | Good | >95% |
| 3 | Letrozole | 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile, 4-Fluorobenzonitrile | ~74% (from intermediate) | >99.8% (HPLC)[2] |
Signaling Pathway: Aromatase Inhibition by Letrozole
Letrozole functions by inhibiting the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis. This leads to a reduction in estrogen levels, thereby inhibiting the growth of estrogen-receptor-positive breast cancer cells.[3][4]
Caption: Mechanism of action of Letrozole via aromatase inhibition.
Synthesis of Pyrimethamine: A Dihydrofolate Reductase Inhibitor
Pyrimethamine is an antiparasitic drug used in the treatment of toxoplasmosis and malaria. Its synthesis utilizes p-chlorophenylacetonitrile, a derivative of this compound.
Application Note:
The synthesis of Pyrimethamine from p-chlorophenylacetonitrile involves a condensation reaction followed by cyclization to form the diaminopyrimidine core. The starting material, p-chlorophenylacetonitrile, can be synthesized from 4-chlorobenzyl chloride, which in turn can be derived from 4-chlorotoluene. This highlights the role of this compound as a foundational building block in a multi-step synthesis.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine)
This protocol starts from 4-chlorophenylacetonitrile.
Step 1: Synthesis of 2-(4-chlorophenyl)-3-oxopentanenitrile
-
Materials: 4-chlorophenylacetonitrile, Ethyl propionate, Potassium tert-butoxide, Tetrahydrofuran (THF)
-
Procedure:
-
Combine 4-chlorophenylacetonitrile (10g, 0.066mol), ethyl propionate (6.87g, 0.067mol), and potassium tert-butoxide (16.31g, 0.15mol) in THF (100mL) with stirring.[1]
-
The reaction is exothermic and the solution will turn red. Cover the flask to retain heat.
-
After approximately one hour, the potassium tert-butoxide should be fully dissolved.
-
Work up the reaction by pouring the mixture into 250mL of 1M Hydrochloric acid (HCl) solution and adding dichloromethane (100mL).
-
If an emulsion forms, add a saturated brine solution. A precipitate may form, which should be filtered.
-
Separate the organic layer, wash with brine (100mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield 2-(4-chlorophenyl)-3-oxopentanenitrile as a red oil.
-
Step 2: Synthesis of 2-(4-chlorophenyl)-3-methoxy-2-pentenenitrile
-
Materials: 2-(4-chlorophenyl)-3-oxopentanenitrile, Diazomethane (or a safer alternative like trimethyl orthoformate)
-
Procedure (using a safer alternative):
-
The β-ketonitrile from the previous step is reacted with trimethyl orthoformate in the presence of an acid catalyst to form the methoxymethylene derivative.
-
Step 3: Synthesis of Pyrimethamine
-
Materials: 2-(4-chlorophenyl)-3-methoxy-2-pentenenitrile, Guanidine
-
Procedure:
-
The methoxymethylene derivative is subjected to heterocyclization with guanidine.
-
This reaction is typically carried out by first preparing free guanidine from a salt (e.g., guanidine hydrochloride) and a strong base like sodium ethoxide in ethanol.
-
The methoxymethylene derivative is then added to the solution of free guanidine and refluxed to form Pyrimethamine.[5]
-
Quantitative Data:
| Step | Product | Starting Material(s) | Yield | Purity |
| 1 | 2-(4-chlorophenyl)-3-oxopentanenitrile | 4-chlorophenylacetonitrile, Ethyl propionate | 81.98%[1] | Not specified |
| 2 | 2-(4-chlorophenyl)-3-methoxy-2-pentenenitrile | 2-(4-chlorophenyl)-3-oxopentanenitrile | ~80% | Not specified |
| 3 | Pyrimethamine | 2-(4-chlorophenyl)-3-methoxy-2-pentenenitrile, Guanidine | Good | High |
Signaling Pathway: Dihydrofolate Reductase Inhibition by Pyrimethamine
Pyrimethamine inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolic acid, a co-factor essential for DNA synthesis. By blocking this pathway, Pyrimethamine prevents the replication of protozoa.[6]
Caption: Mechanism of action of Pyrimethamine via DHFR inhibition.
Conclusion
This compound is a versatile and economically important starting material in the pharmaceutical industry. Its application in the synthesis of high-value drugs such as Letrozole and Pyrimethamine demonstrates its significance. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this key intermediate in their synthetic endeavors. Adherence to strict quality control and safety protocols is paramount when working with these chemical transformations.
References
- 1. Synthesis of Pyrimethamine - Issuu [issuu.com]
- 2. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. File:Pyrimethamine traditional synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 6. Pyrimethamine - Wikipedia [en.wikipedia.org]
Application Notes: 4-Chlorobenzonitrile as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-chlorobenzonitrile as a key starting material and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). The unique reactivity of its nitrile and chloro functionalities makes it a valuable building block in the construction of complex heterocyclic and multi-ring structures essential for therapeutic activity.
Overview of this compound in Pharmaceutical Synthesis
This compound (p-CBN) is a crucial organic compound with the molecular formula C₇H₄ClN.[1] It serves as a vital intermediate in the production of a range of pharmaceuticals, including anticancer, and antimalarial agents.[2][3] Its utility stems from the ability of the nitrile group to be converted into various nitrogen-containing heterocycles and the reactivity of the chlorine atom in nucleophilic substitution and cross-coupling reactions. High-purity this compound is essential to ensure the efficacy and safety of the final drug products.[3]
Application in Anticancer Drug Synthesis: Letrozole
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. This compound is a key precursor in one of the common synthetic routes to produce Letrozole.
The synthesis involves the reaction of p-tolunitrile with this compound to form the diphenylmethane intermediate, which is then brominated and subsequently cyclized with 1,2,4-triazole to yield Letrozole.[4]
Synthetic Pathway of Letrozole
Caption: Synthetic pathway of Letrozole from this compound.
Experimental Protocol: Synthesis of Letrozole Intermediate (4,4'-dicyanodiphenylmethane)
This protocol is based on a patented synthesis method.[4]
Materials:
-
p-Tolunitrile
-
This compound
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
Procedure:
-
Add 36g (0.32 mol) of potassium tert-butoxide to 120 ml of tetrahydrofuran in a reaction flask.
-
Cool the mixture to -10°C.
-
Slowly add a solution of 23.4g (0.2 mol) of p-tolunitrile in 40 ml of tetrahydrofuran to the flask.
-
Stir the mixture for 30 minutes, maintaining the temperature.
-
Prepare a solution of 32.9g (0.24 mol) of this compound in 80 ml of tetrahydrofuran.
-
Slowly add the this compound solution to the reaction mixture, maintaining the temperature between -5°C and 0°C.
-
Continue the reaction for 2 hours after the addition is complete.
-
After the reaction, add water and stir to precipitate a solid.
-
Collect the solid by suction filtration, wash the filter cake with water, and dry to obtain the product.
Quantitative Data
| Intermediate/Product | Reagents | Reaction Conditions | Yield | Melting Point |
| 4,4'-dicyanodiphenylmethane | p-tolunitrile, this compound, Potassium tert-butoxide | THF, -10°C to 0°C, 2.5h | 72% | 167-169°C |
| Bromo-4,4'-dicyanodiphenylmethane | 4,4'-dicyanodiphenylmethane, NBS, Benzoyl peroxide | Dichloromethane, Reflux, 6h | 91.6% | 118-120°C |
Application in Antimalarial Drug Synthesis: Pyrimethamine
Pyrimethamine is a medication used to treat protozoan infections. The synthesis of Pyrimethamine starts from p-chlorophenylacetonitrile, a direct derivative of this compound. The synthesis involves a condensation reaction followed by cyclization with guanidine.[2][5]
Synthetic Pathway of Pyrimethamine
Caption: Synthetic pathway of Pyrimethamine from p-chlorophenylacetonitrile.
Experimental Protocol: Synthesis of Pyrimethamine Intermediate (2-(4-chlorophenyl)-3-oxopentanenitrile)
This protocol is based on a documented laboratory synthesis.[6]
Materials:
-
4-chlorophenylacetonitrile
-
Ethyl propionate
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine 4-chlorophenylacetonitrile (10g, 0.066mol), ethyl propionate (6.87g, 0.067mol), and potassium tert-butoxide (16.31g, 0.15mol) in Tetrahydrofuran (100mL) with stirring.
-
Allow the reaction to proceed, noting the color change to red and an increase in temperature.
-
After one hour, once all the potassium tert-butoxide has dissolved, work up the reaction by pouring it into 250mL of 1M Hydrochloric acid solution and adding 100mL of dichloromethane.
-
If an emulsion forms, add a saturated brine solution to aid separation.
-
Filter any precipitate that forms.
-
Separate the organic layer, wash it with brine (100mL), and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product as a red oil.
Quantitative Data
| Intermediate/Product | Reagents | Reaction Conditions | Yield |
| 2-(4-chlorophenyl)-3-oxopentanenitrile | 4-chlorophenylacetonitrile, Ethyl propionate, Potassium tert-butoxide | THF, 1h | 81.98% |
| 2-(4-chlorophenyl)-3-(2-methylpropoxy)-pent-2-enenitrile | 2-(4-chlorophenyl)-3-oxopentanenitrile, Isobutanol, Triethylamine | Toluene, Reflux, 24h | 80.61% |
Other Potential Applications
While detailed protocols are less readily available in the public domain, this compound is also cited as a key intermediate in the synthesis of various other APIs, including those with antihypertensive, anti-inflammatory, and antiviral properties.[2] The reactivity of the cyano and chloro groups allows for its incorporation into a wide variety of molecular scaffolds, making it a subject of ongoing research and development in medicinal chemistry.
References
- 1. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 2. Pyrimethamine synthesis - chemicalbook [chemicalbook.com]
- 3. AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google Patents [patents.google.com]
- 4. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]
- 5. File:Pyrimethamine traditional synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 6. Synthesis of Pyrimethamine - Issuu [issuu.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids, the Suzuki coupling has become an indispensable tool in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-chlorobenzonitrile with a focus on practical laboratory execution. This compound is an important building block, and its successful coupling to various boronic acids provides access to a diverse range of cyanobiaryl structures, which are prevalent in medicinal chemistry and materials science.
Data Presentation: Comparison of Reaction Protocols
The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes quantitative data from various reported protocols for the coupling of this compound with phenylboronic acid, providing a comparative overview of different catalytic systems and their performance.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 | 6 | High Yield | [1] |
| [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃ | Ethanol | 60 | 5 | 89 | [2] |
| Pd/C (ligandless) | K₂CO₃ | Water | 70 | - | Good to Excellent | [3] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 1 | 98 | [4] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [5] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 137.57 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.024 mmol, 9.8 mg)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)
-
Toluene, anhydrous (5 mL)
-
Deionized water (0.5 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
1. Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.024 mmol).[4]
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.
2. Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 1-6 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3. Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[6]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent, and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-cyanobiphenyl.
Visualizations
Catalytic Cycle of the Suzuki Coupling Reaction
References
Application Notes and Protocols for the Ammoxidation of 4-Chlorotoluene to 4-Chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-chlorobenzonitrile via the ammoxidation of 4-chlorotoluene. This process is of significant interest in the fine chemical industry for the production of intermediates used in pharmaceuticals, dyes, and agrochemicals.
Introduction
Ammoxidation is a vapor-phase reaction where a hydrocarbon is oxidized in the presence of ammonia and air to produce a nitrile. The ammoxidation of 4-chlorotoluene is an economically advantageous and environmentally conscious method for producing this compound, with water being the primary by-product. The success of this reaction is highly dependent on the catalyst system and reaction conditions, which influence the conversion of the starting material, and the selectivity and yield of the desired product. Vanadium-based catalysts are commonly employed due to their effective redox properties.
Reaction Mechanism & Signaling Pathway
The ammoxidation of chlorotoluene is generally understood to follow a Mars-van Krevelen (MvK) type redox mechanism. In this process, the catalyst is first reduced by ammonia, which creates an imine species on the catalyst surface. The 4-chlorotoluene molecule is then adsorbed onto the catalyst, typically at a vanadyl oxygen site. This adsorbed species then reacts with the surface imine to form this compound. The reduced catalyst is subsequently re-oxidized by oxygen from the air feed.
Caption: Mars-van Krevelen mechanism for 4-chlorotoluene ammoxidation.
Experimental Protocols
The following protocols are generalized from various literature sources and patents. Researchers should optimize these conditions for their specific equipment and catalyst.
Protocol 1: Fluidized-Bed Reactor System
This protocol is suitable for larger-scale production and catalysts that require continuous regeneration.
1. Catalyst Preparation (Example: V-P-Ce-Sb-O on Silica Gel Carrier)
-
Objective: To synthesize a multi-component oxide catalyst with high activity and selectivity.
-
Materials: Vanadium (V), Phosphorus (P), Cerium (Ce), and Antimony (Sb) precursors (e.g., ammonium metavanadate, phosphoric acid, cerium nitrate, antimony trichloride), microsphere silica gel carrier.
-
Procedure:
-
The active components (V, P, Ce, Sb) are dissolved in an appropriate solvent. The molar ratios can be varied, for example, VaPbCecSbdOx where a=1, b=0.7–2, c=0.3–1, and d=0.5–1.[1]
-
The silica gel carrier is impregnated with the solution.
-
The impregnated carrier is dried and then calcined at elevated temperatures to form the final oxide catalyst.
-
2. Ammoxidation Reaction
-
Objective: To convert 4-chlorotoluene to this compound in a fluidized-bed reactor.
-
Apparatus: Fluidized-bed reactor, gas flow controllers, heating system, condenser, and product collection system.
-
Procedure:
-
The catalyst is loaded into the fluidized-bed reactor.
-
The reactor is heated to the desired reaction temperature, typically in the range of 370-380°C.[1][2]
-
A feed gas mixture of 4-chlorotoluene, ammonia, air, and optionally water vapor is introduced into the reactor. A typical molar ratio is 4-chlorotoluene:ammonia:air = 1:2:20.[1]
-
The 4-chlorotoluene is vaporized before being mixed with the other gases.[1]
-
The reaction is carried out at a pressure of 0.01–0.1 MPa.
-
The gaseous product stream exiting the reactor is passed through a condenser or cold trap to cool and crystallize the crude this compound.[1]
-
The crude product is then collected for purification.
-
Caption: Workflow for ammoxidation in a fluidized-bed reactor.
Protocol 2: Fixed-Bed Reactor System
This protocol is often used for catalyst screening and smaller-scale laboratory synthesis.
1. Catalyst Preparation (Example: V2O5/Al2O3)
-
Objective: To prepare a supported vanadium oxide catalyst.
-
Materials: Ammonium metavanadate, oxalic acid, alumina (Al2O3) support.
-
Procedure:
-
A solution of ammonium metavanadate and oxalic acid is prepared in distilled water.
-
The alumina support is added to this solution, and the mixture is stirred.
-
The solvent is evaporated, and the resulting solid is dried and calcined to obtain the V2O5/Al2O3 catalyst. The loading of V2O5 can be varied (e.g., 10 wt%).[3]
-
2. Ammoxidation Reaction
-
Objective: To synthesize this compound from 4-chlorotoluene in a fixed-bed reactor.
-
Apparatus: Fixed-bed reactor, temperature controller, mass flow controllers, syringe pump, condenser, and gas chromatograph (GC) for analysis.
-
Procedure:
-
The catalyst is packed into the fixed-bed reactor.
-
The reactor is heated to the reaction temperature, which can range from 360 to 420°C.[4]
-
A mixture of ammonia and air is passed through the reactor.
-
Liquid 4-chlorotoluene is introduced into the gas stream via a syringe pump, where it vaporizes and mixes with the other reactants before entering the catalyst bed.
-
The reaction is typically conducted at atmospheric pressure.[3]
-
The product stream is analyzed online using a GC to determine conversion, selectivity, and yield.
-
Data Presentation
The performance of different catalyst systems under various conditions is summarized below.
| Catalyst System | Support | Reactor Type | Temperature (°C) | 4-Chlorotoluene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| VaPbCecSbdOx | Microsphere Silica Gel | Fluidized-Bed | 370-380 | >99.3 | >95 | >92 | [2] |
| 10 wt% V2O5 | Al2O3 | Fixed-Bed | 420 | ~80 | ~98 | ~78 | [3] |
| V-P-O/SiO2+Mo | SiO2 | Not Specified | Optimal | High | High | Not Specified | [5] |
| V-Mo-O/SiO2+V | SiO2 | Not Specified | Optimal | High | High | Not Specified | [5] |
Troubleshooting and Safety
-
Side Reactions: Deep oxidation to CO and CO2 can occur, especially at higher temperatures. Optimizing the reaction temperature and reactant ratios is crucial to minimize these side reactions.[2]
-
Catalyst Deactivation: The catalyst may deactivate over time due to coking or loss of active components. Regeneration procedures, such as controlled oxidation, may be necessary.
-
Safety Precautions: 4-Chlorotoluene and this compound are toxic and should be handled in a well-ventilated fume hood. The ammoxidation reaction is exothermic and can be hazardous if not properly controlled. Ensure that the reactant ratios are outside of the explosive limits.
Conclusion
The ammoxidation of 4-chlorotoluene is a robust and efficient method for the synthesis of this compound. The choice of catalyst and optimization of reaction parameters are critical for achieving high yields and selectivity. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 2. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 3. [PDF] One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-vestnik.buketov.edu.kz [chemistry-vestnik.buketov.edu.kz]
Application Note: Analysis of 4-Chlorobenzonitrile by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Chlorobenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals[1][2]. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and research and development. This application note details a robust reverse phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Principle of the Method Reverse phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile). In this system, this compound, a relatively nonpolar compound, is retained on the column. It is then eluted by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase.[3] Compounds are separated based on their hydrophobic character, with more hydrophobic molecules eluting later[3]. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and reproducibility[4][5].
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data Acquisition: Chromatography data station.
-
Reagents:
-
Materials:
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[5][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][10] |
| Gradient Program | 0-1 min: 40% B, 1-10 min: 40% to 90% B, 10-12 min: 90% B, 12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[8][11] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30 °C[5] |
| Detection | UV at 254 nm[5][10] |
Preparation of Solutions
1.3.1 Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Note: Always prepare mobile phases fresh and degas them before use to ensure stable baselines and reproducible results.[6]
1.3.2 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile.
-
Mix thoroughly until the standard is completely dissolved. This is the stock solution.
1.3.3 Calibration Standards Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.
Sample Preparation Protocol
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[8][9] Discard the first few drops of the filtrate.
-
The sample is now ready for injection.
Analysis Sequence
-
Equilibrate the HPLC column with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.[7]
-
Inject a solvent blank (acetonitrile) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample(s). It is good practice to inject a standard periodically to check for system stability.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
Data Presentation
The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose. The following table summarizes the typical parameters evaluated during method validation.
| Performance Parameter | Expected Result |
| Retention Time (RT) | Consistent for this compound (To be determined experimentally) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[8] |
| Limit of Detection (LOD) | To be determined during method validation (Typically Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined during method validation (Typically Signal-to-Noise ratio of 10:1) |
| Precision (%RSD) | ≤ 2% for replicate injections |
| Accuracy (% Recovery) | 98 - 102% |
This application note provides a comprehensive and reliable RP-HPLC method for the quantitative analysis of this compound. The described protocol, including sample preparation and chromatographic conditions, is designed for high accuracy and reproducibility. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Method optimization may be required depending on the specific instrumentation and sample matrix.[8]
References
- 1. This compound | 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. ionsource.com [ionsource.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. How do I adjust mobile phase?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.com [nacalai.com]
- 10. aapco.org [aapco.org]
- 11. helixchrom.com [helixchrom.com]
Application Note: Quantification of 4-Chlorobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Accurate and precise quantification of this compound is essential for process monitoring, quality control of starting materials, and final product purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the determination of this compound, even in complex matrices. This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and expected performance characteristics.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and GC-MS analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Dichloromethane (DCM), HPLC or GC grade[1]
-
Anhydrous sodium sulfate[1]
-
Helium (99.999% purity)[1]
-
Glass vials (1.5 mL) with inserts
-
Syringe filters (0.45 µm)
Sample Preparation
The following sample preparation procedure is a general guideline and may require optimization based on the specific sample matrix.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in dichloromethane. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.
-
Sample Extraction (Liquid-Liquid Extraction - LLE):
-
Drying: Dry the collected organic extract over anhydrous sodium sulfate for at least one hour to remove any residual water.[1]
-
Filtration: Filter the dried extract through a 0.45 µm syringe filter into a clean GC vial.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Thermo Electron GC Trace 1310 or equivalent[1] |
| Mass Spectrometer | Thermo Electron TSQ 9000 or equivalent[1] |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[1] |
| Injection Mode | Splitless, 1 µL injection volume[1] |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 40°C, hold for 1 minute. Ramp: 10°C/min to 250°C. Final temperature: 250°C, hold for 1 minute.[1] |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI)[1] |
| Electron Energy | 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 137 (Quantifier), 102, 139 (Qualifiers) |
Note on Monitored Ions: The selection of ions is based on the mass spectrum of this compound, where the molecular ion (m/z 137) is the most abundant. The ions at m/z 102 and 139 serve as qualifier ions to confirm the identity of the analyte.
Data Presentation: Quantitative Performance
A validated GC-MS method for this compound should be evaluated for several key performance parameters. The following table summarizes expected performance characteristics, with example data provided from a validated method for a structurally similar compound, 4-(2-Chlorophenyl)-4-oxobutyronitrile, to illustrate typical values.
| Parameter | Expected Performance (Example) |
| Linearity (R²) | > 0.998[2] |
| Accuracy (% Recovery) | 95 - 105%[2] |
| Precision (% RSD) | < 5%[2] |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[2] |
Disclaimer: The quantitative data in this table are for a related compound and are provided for illustrative purposes. Actual values for this compound must be determined experimentally through method validation.
Experimental Workflow and Signaling Pathways
The logical flow of the experimental protocol is depicted in the following diagrams.
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: Logical Flow for GC-MS Method Validation.
References
Application Notes and Protocols for Knoevenagel Condensation using 4-Chlorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 4-chlorobenzaldehyde and its derivatives as key substrates. This classic carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the creation of a diverse array of α,β-unsaturated compounds.[1][2] The products of these reactions serve as valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional materials.[3]
The presence of the chloro-substituent on the benzaldehyde ring influences the electrophilicity of the carbonyl carbon, and the resulting products often exhibit significant biological activity, including potential anticancer and antimicrobial properties.[4] This document outlines detailed experimental protocols for the condensation of 4-chlorobenzaldehyde with various active methylene compounds, presents quantitative data in a clear tabular format, and visualizes key processes using Graphviz diagrams.
General Reaction Mechanism
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde to form a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[3][4]
Knoevenagel Condensation Mechanism
Experimental Protocols and Data
The following protocols provide detailed methodologies for the synthesis of various 4-chlorobenzaldehyde derivatives via Knoevenagel condensation. The choice of catalyst, solvent, and reaction conditions can significantly impact reaction efficiency and yield.
Protocol 1: Synthesis of 2-(4-Chlorobenzylidene)malononitrile
This protocol describes a green chemistry approach for the synthesis of 2-(4-chlorobenzylidene)malononitrile.
Materials:
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Water
-
Glycerol
Procedure:
-
Prepare a 1:1 (v/v) mixture of water and glycerol.
-
In a 25 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (3 mmol) and malononitrile (3.5 mmol) in 5 mL of the water-glycerol mixture.[3]
-
Stir the solution magnetically at room temperature for 24 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent.[3]
-
Upon completion, a precipitate will form. Filter the precipitate and wash it with 50 mL of ice water to yield the final product.[3]
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate
This protocol utilizes a basic catalyst in an organic solvent.
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Protocol 3: Synthesis of 5-(4-Chlorobenzylidene)barbituric Acid
This protocol describes a catalyst-free condensation in a mixed solvent system.
Materials:
-
4-Chlorobenzaldehyde
-
Barbituric acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (2 mmol), barbituric acid (2 mmol), and 10 mL of an ethanol:water (19:1) mixture.[5]
-
Stir the mixture at 60°C. The reaction time may vary, so it is crucial to monitor by TLC.[5]
-
Upon completion, cool the reaction mixture. The product will precipitate.
-
Filter the solid product and recrystallize from an ethanol/water mixture to obtain the pure compound.[5]
Quantitative Data Summary:
| Active Methylene Compound | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Malononitrile | None | Water/Glycerol (1:1) | 24 h | RT | - | [3] |
| Malononitrile | None | Water | 24 h | RT | High | [2] |
| Malononitrile | Microwave (20W) | Methanol | 30 min | 60 | 98 | |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4 h | Reflux | 88 | [6] |
| Diethyl Malonate | Immobilized Gelatine | DMSO | Overnight | RT | 85-90 | [7] |
| Barbituric Acid | Isonicotinic acid (10 mol%) | EtOH/H₂O (19:1) | 25 min | 60 | 90 | [5] |
| Ethyl 4-chloroacetoacetate | Morpholine/Acetic acid (10 mol%) | [bmim(NTf₂)] | 0.5-2 h | RT | 44-84 | [8][9] |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of 4-chlorobenzaldehyde derivatives via Knoevenagel condensation.
General Experimental Workflow
Applications in Drug Development
Derivatives synthesized from 4-chlorobenzaldehyde via Knoevenagel condensation have shown significant promise in medicinal chemistry.[4] Numerous studies have highlighted their potential as anticancer agents, with mechanisms of action often linked to the induction of apoptosis and inhibition of key signaling pathways.[1][4]
Anticancer Activity and Signaling Pathway
Certain 4-chlorobenzylidene derivatives have been investigated for their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] Aberrant activation of the NF-κB pathway is a known characteristic of many cancers and contributes to resistance to apoptosis.[4] The inhibition of this pathway by these derivatives represents a potential mechanism for their anticancer effects.[4]
Modulation of the NF-κB Signaling Pathway
These application notes and protocols serve as a foundational guide for researchers engaged in the synthesis and evaluation of 4-chlorobenzaldehyde derivatives. The versatility of the Knoevenagel condensation, coupled with the potential biological significance of its products, underscores its continued importance in modern chemical and pharmaceutical research.
References
- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. benchchem.com [benchchem.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Application of 4-Chlorobenzonitrile in Agrochemical Formulations: A Detailed Guide
Introduction
4-Chlorobenzonitrile, a versatile chemical intermediate, plays a crucial role in the synthesis of a variety of agrochemicals. Its stable aromatic structure, combined with the reactivity of the nitrile and chloro functional groups, makes it a valuable building block for creating complex active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical formulations, with a specific focus on its role as a precursor to the fungicide Dimethomorph. These guidelines are intended for researchers, scientists, and professionals involved in agrochemical development.
Key Application: Intermediate in Fungicide Synthesis
This compound is a key starting material in the multi-step synthesis of Dimethomorph, a systemic fungicide effective against Oomycetes, such as late blight and downy mildew. The synthesis pathway involves the conversion of this compound to 4-chlorobenzoyl chloride, a critical intermediate that is then used to construct the final Dimethomorph molecule.
Synthesis Pathway Overview: From this compound to Dimethomorph
The overall synthetic route can be summarized in the following key stages:
-
Hydrolysis: this compound is first hydrolyzed to 4-chlorobenzoic acid.
-
Chlorination: The resulting 4-chlorobenzoic acid is then converted to 4-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: 4-Chlorobenzoyl chloride is reacted with veratrole to form 4-chloro-3',4'-dimethoxybenzophenone.
-
Final Assembly: The benzophenone intermediate undergoes further reactions, including condensation with N-acetylmorpholine, to yield Dimethomorph.
Experimental Protocols
The following are detailed protocols for the key synthetic steps starting from this compound.
Protocol 1: Hydrolysis of this compound to 4-Chlorobenzoic Acid
This protocol outlines the basic hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare an aqueous solution of sodium hydroxide.
-
Addition of Starting Material: Add this compound to the sodium hydroxide solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved during the reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the starting material is consumed.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Acidification and Precipitation: Carefully acidify the cooled reaction mixture by the dropwise addition of concentrated hydrochloric acid or sulfuric acid until the pH is acidic (approximately pH 2-3). This will cause the 4-chlorobenzoic acid to precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 4-chlorobenzoic acid in a vacuum oven.
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Product | 4-Chlorobenzoic Acid |
| Typical Yield | High |
Protocol 2: Conversion of 4-Chlorobenzoic Acid to 4-Chlorobenzoyl Chloride
This protocol details the chlorination of the carboxylic acid to the acid chloride.
Materials:
-
4-Chlorobenzoic Acid
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle/oil bath
-
Vacuum source for concentration
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-chlorobenzoic acid (e.g., 5 g, 31.94 mmol) in thionyl chloride (e.g., 150 ml).[1]
-
Heating and Stirring: Heat the solution to 80°C and stir for 5 hours.[1]
-
Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Concentration: After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Product: The resulting crude 4-chlorobenzoyl chloride is obtained as an oil (e.g., 4.5 g).[1] This can be used in the next step, often without further purification.
| Parameter | Value |
| Reactants | 4-Chlorobenzoic Acid, Thionyl Chloride |
| Reaction Temperature | 80°C |
| Reaction Time | 5 hours[1] |
| Product | 4-Chlorobenzoyl Chloride |
| Typical Yield | Crude yield is typically high. |
Protocol 3: Synthesis of 4-Chloro-3',4'-dimethoxybenzophenone (Illustrative)
This protocol describes the Friedel-Crafts acylation, a key step in building the core structure of Dimethomorph.
Materials:
-
4-Chlorobenzoyl Chloride
-
Veratrole (1,2-dimethoxybenzene)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Reaction flask with a stirrer and addition funnel
-
Ice bath
Procedure:
-
Catalyst Suspension: In a reaction flask, suspend anhydrous aluminum chloride in the inert solvent and cool the mixture in an ice bath.
-
Addition of Reactants: Slowly add a solution of 4-chlorobenzoyl chloride and veratrole in the same solvent to the cooled catalyst suspension while stirring.
-
Reaction: Allow the reaction to proceed at a low temperature, then warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with water, a dilute base solution (e.g., sodium bicarbonate), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude benzophenone intermediate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | 4-Chlorobenzoyl Chloride, Veratrole, Aluminum Chloride |
| Solvent | Anhydrous inert solvent |
| Reaction Temperature | 0°C to room temperature |
| Product | 4-Chloro-3',4'-dimethoxybenzophenone |
Mechanism of Action of Dimethomorph
Dimethomorph acts as a cellulose synthase inhibitor. Specifically, the (Z)-isomer is the active form and it targets the cellulose synthase enzyme complex, which is essential for the formation of the oomycete cell wall. By inhibiting this enzyme, Dimethomorph disrupts cell wall deposition, leading to cell lysis and ultimately the death of the pathogen. This specific mode of action makes it effective against various stages of the fungal life cycle.
Concluding Remarks
This compound serves as a fundamental building block in the synthesis of valuable agrochemicals like Dimethomorph. The protocols provided herein offer a foundational understanding of the key chemical transformations involved. Researchers and developers can utilize this information to explore novel derivatives and optimize synthetic routes for the development of new and effective crop protection agents. Careful handling of all chemicals with appropriate safety precautions is paramount.
References
Synthesis of Red Pigments from 4-Chlorobenzonitrile: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance red pigments derived from 4-chlorobenzonitrile. The focus is on two major classes of pigments: Diketopyrrolopyrrole (DPP) pigments, exemplified by the brilliant red Pigment Red 254, and versatile red azo dyes. These pigments are of significant interest not only for their exceptional color properties but also for their emerging applications in biomedical research and materials science.
Application Notes
The synthesis of red pigments from this compound offers a gateway to a range of chromophores with robust chemical and photophysical properties. For researchers in materials science, these pigments provide opportunities to develop advanced materials for applications such as high-performance coatings, plastics, and electronic displays. For professionals in drug development and biomedical research, derivatives of these pigments, particularly from the DPP class, are gaining attention as fluorescent probes for cellular imaging and as photosensitizers in photodynamic therapy.
Diketopyrrolopyrrole (DPP) Pigments:
DPP pigments are renowned for their exceptional light and heat stability, high color strength, and insolubility in most solvents, making them ideal for applications requiring long-term durability.[1] The core structure of DPP pigments is a bicyclic lactam, which can be symmetrically or asymmetrically substituted. The synthesis typically involves the condensation of a nitrile with a succinate ester in the presence of a strong base. The properties of the resulting pigment can be tuned by modifying the substituents on the aromatic rings.
Azo Dyes:
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. This class of dyes is incredibly versatile, with a wide spectrum of colors achievable by varying the aromatic amine (diazo component) and the coupling component. The synthesis is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. Red azo dyes can be synthesized from derivatives of this compound, such as 4-aminobenzonitrile or 2-amino-4-chlorobenzonitrile.
Relevance to Drug Development:
While traditional pigments are not typically associated with pharmacology, the inherent fluorescence of DPP derivatives has opened new avenues for their use in biomedical research. By modifying the DPP core with specific functional groups, researchers can create targeted fluorescent probes for bioimaging, allowing for the visualization of specific cellular components or biological processes. Furthermore, the ability of these molecules to generate reactive oxygen species upon light activation is being explored for applications in photodynamic therapy for cancer treatment.
Experimental Protocols
Protocol 1: Synthesis of Pigment Red 254 (A Diketopyrrolopyrrole Pigment)
This protocol describes the synthesis of 3,6-bis(4-chlorophenyl)-1,4-diketopyrrolo[3,4-c]pyrrole, commonly known as Pigment Red 254, a high-performance red pigment.
Reaction Scheme:
Materials:
-
This compound
-
Diisopropyl succinate
-
Sodium metal
-
tert-Amyl alcohol
-
Ferric trichloride (catalyst)
-
Deionized water
-
Surfactant (e.g., EL-40)
Equipment:
-
Reaction kettle with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet
-
Heating mantle
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Sodium tert-amyl oxide:
-
Under a nitrogen atmosphere, add metallic sodium (e.g., 21 g), tert-amyl alcohol (e.g., 180-290 g), and a catalytic amount of ferric trichloride (e.g., 1 g) to the reaction kettle.[2]
-
Heat the mixture to reflux (80-120 °C) with stirring for 2-12 hours to ensure the complete formation of sodium tert-amyl oxide.[2]
-
-
Condensation Reaction:
-
Cool the sodium tert-amyl oxide solution to a specific temperature (e.g., 90 °C).
-
Add this compound (e.g., 88 g) to the solution and stir until it is completely dissolved.[3]
-
Slowly add diisopropyl succinate (e.g., 74 g) dropwise to the reaction mixture over a period of 2-5 hours, maintaining the temperature.[2][3]
-
After the addition is complete, continue to stir the mixture at an elevated temperature (e.g., 100-120 °C) for an additional 2-5 hours to complete the condensation.[2]
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture and add it to deionized water containing a surfactant to hydrolyze the product.
-
Heat the mixture with stirring for several hours.
-
Remove the tert-amyl alcohol and any by-products by vacuum distillation.[2]
-
Filter the precipitated crude Pigment Red 254 and wash the filter cake with deionized water and a suitable solvent like methanol to remove impurities.[4]
-
Dry the brilliant red pigment in a vacuum oven.
-
Quantitative Data for Pigment Red 254 Synthesis:
| Parameter | Embodiment 1[2] | Embodiment 2[3] | Embodiment 3[2] | General Procedure[4] |
| Reagents | ||||
| This compound | 88 g | 80 g | 80 g | 2.76 g (20 mmol) |
| Diisopropyl Succinate | 74 g | 88 g | 88 g | - |
| Diethyl Succinate | - | - | - | 2 mL (10 mmol) |
| Sodium | 21 g | 21 g | 21 g | 0.40 g (17.4 mmol) |
| tert-Amyl alcohol | 180 g | 210 g | 290 g | 5 mL |
| Reaction Conditions | ||||
| Reflux Temperature | 100 °C | 80 °C | 120 °C | 90 °C (initial) |
| Reflux Time | 7 h | 7 h | 7 h | 5 min (initial) |
| Condensation Temp. | 90 °C | 70 °C | 100 °C | 30 °C |
| Condensation Time | 3 h (addition) + post-stir | 2 h (addition) + 2 h | 5 h (addition) + 5 h | 14 h |
| Yield | 95.5% | >85% | >85% | 81% |
Spectroscopic Data for Pigment Red 254:
| Spectroscopic Technique | Observed Data[4][5] |
| UV-Vis (DMSO) | λmax at 520 nm and 482 nm |
| IR (KBr, cm⁻¹) | 3436 (N-H), 2931 (C-H), 1635 (C=O), 1392 & 1169 (C-N) |
| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 7.65 (d, 4H), 7.87 (d, 4H) |
| Melting Point | > 300 °C |
Protocol 2: Synthesis of a Red Azo Dye from a this compound Derivative
This protocol outlines the synthesis of a red azo dye starting from 2-amino-4-chlorobenzonitrile. The process involves the diazotization of the amine followed by coupling with an aromatic coupling component, in this case, N,N-diethylaniline.
Reaction Scheme:
-
Diazotization: 2-Amino-4-chlorobenzonitrile + NaNO₂ + HCl → Diazonium Salt
-
Azo Coupling: Diazonium Salt + N,N-diethylaniline → Red Azo Dye
Materials:
-
2-Amino-4-chlorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-diethylaniline
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir plate
-
Ice bath
-
Buchner funnel and vacuum flask
Procedure:
-
Diazotization of 2-Amino-4-chlorobenzonitrile:
-
In a beaker, suspend 2-amino-4-chlorobenzonitrile (e.g., 1.67 g, 0.01 mol) in a mixture of distilled water (10 mL) and concentrated hydrochloric acid (3 mL).[6]
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in cold distilled water (5 mL).
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[6]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling with N,N-diethylaniline:
-
In a separate beaker, dissolve N,N-diethylaniline (e.g., 1.49 g, 0.01 mol) in a 10% hydrochloric acid solution (20 mL).[6]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.[6] A colored precipitate will form.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the crude dye by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified red azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Expected Quantitative Data for the Red Azo Dye:
| Parameter | Expected Value[6] |
| Starting Material | 2-Amino-4-chlorobenzonitrile |
| Coupling Component | N,N-diethylaniline |
| Molar Ratio (Amine:Nitrite:Coupling Component) | 1 : 1 : 1 |
| Expected Yield | High |
| Color | Red |
Visualizations
Experimental Workflow for Pigment Red 254 Synthesis
Caption: Workflow for the synthesis of Pigment Red 254.
General Workflow for Red Azo Dye Synthesis
Caption: General workflow for red azo dye synthesis.
Application of DPP Derivatives in Bioimaging
Caption: Application of DPP derivatives in bioimaging.
References
- 1. scispace.com [scispace.com]
- 2. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]
- 3. [PDF] Synthesis and Characterization of Azo Dye Para Red and New Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Pigment Red 254 synthesis - chemicalbook [chemicalbook.com]
- 5. sid.ir [sid.ir]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Amides and Amidines from 4-Chlorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chlorobenzonitrile is a versatile and commercially available starting material for the synthesis of various functionalized molecules. Its nitrile group can be readily transformed into valuable amide and amidine moieties, which are key pharmacophores in modern drug discovery. Amides are fundamental building blocks of peptides and proteins and are present in numerous pharmaceuticals. Amidines are strongly basic functional groups known for their ability to engage in critical hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[1][2] This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-chlorobenzamide and N-substituted 4-chlorobenzamidines.
Part 1: Preparation of 4-Chlorobenzamide (Amide Synthesis)
Application Note: The conversion of nitriles to primary amides is a fundamental transformation in organic synthesis. While traditional methods often rely on harsh acidic or basic hydrolysis, which can lead to over-hydrolysis to the carboxylic acid, modern catalytic methods offer a milder and more selective alternative. Heterogeneous catalysis, in particular, provides significant advantages, including simplified product purification, catalyst recyclability, and suitability for continuous flow processes.[3] The use of manganese dioxide (MnO₂) as a heterogeneous catalyst for nitrile hydration is a sustainable and robust method that operates under mild conditions and tolerates a wide range of functional groups.[3]
Protocol 1: Heterogeneous Catalytic Hydration of this compound
This protocol describes a mild and selective method for the hydration of this compound to 4-chlorobenzamide using a commercially available manganese dioxide catalyst, adaptable for batch or flow chemistry setups.
Materials:
-
This compound
-
Manganese dioxide (amorphous, activated)
-
Deionized water
-
Tert-butanol (as co-solvent, if needed)
-
Standard laboratory glassware or flow reactor setup
-
Stirring and heating apparatus
Experimental Procedure (Batch Reaction):
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add manganese dioxide (MnO₂, ~50 mol%).
-
Add deionized water (to form a ~0.1 M solution). If solubility is low, a co-solvent like t-butanol can be used.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the MnO₂ catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-chlorobenzamide.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
Data Summary: Catalytic Hydration of this compound
| Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| MnO₂ (flow) | 100 | < 1 (residence time) | Water | >95 | Adapted from[3] |
| Platinum-based | 80 | 5 | Water | High | Adapted from[4] |
Workflow for Catalytic Hydration of this compound
Caption: Experimental workflow for the synthesis of 4-chlorobenzamide.
Part 2: Preparation of N-Substituted 4-Chlorobenzamidines
Application Note: N-substituted amidines are crucial motifs in medicinal chemistry. The synthesis of these compounds from nitriles can be achieved through several strategic approaches. The classical Pinner reaction provides a reliable, two-step route via an imidate salt intermediate, which is particularly useful for synthesizing unsubstituted or N-monosubstituted amidines.[5][6][7] For more complex or sterically hindered amines, direct addition methods are often preferred. These can involve activating the amine with a strong base (e.g., n-butyllithium) to form a highly nucleophilic amide anion[8], or activating the nitrile towards nucleophilic attack using transition metal catalysts, such as copper salts.[1][9] The choice of method depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Protocol 2: Pinner Reaction Synthesis of 4-Chlorobenzamidine Hydrochloride
This two-step protocol first converts this compound to the corresponding Pinner salt (ethyl 4-chlorobenzimidate hydrochloride), which is then reacted with an amine.
Step A: Formation of Ethyl 4-Chlorobenzimidate Hydrochloride
-
Dissolve this compound (1.0 eq) in anhydrous ethanol (2.0-3.0 eq) and an anhydrous, non-polar solvent like diethyl ether or dichloromethane in a flask equipped with a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution until saturation.
-
Seal the flask and store it in a cold place (e.g., refrigerator) for 12-24 hours, during which the Pinner salt will precipitate.
-
Collect the precipitated solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 4-chlorobenzimidate hydrochloride.
Step B: Aminolysis to form 4-Chlorobenzamidine
-
Suspend the Pinner salt (1.0 eq) from Step A in anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Add a solution of the desired amine (e.g., ammonia, primary amine, 1.0-2.0 eq) in ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude amidine salt can be purified by recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Pinner Reaction [drugfuture.com]
- 8. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 4-chlorobenzonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
General Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial and laboratory methods for synthesizing this compound include:
-
Ammoxidation of 4-chlorotoluene : This is a major industrial method where 4-chlorotoluene is reacted with ammonia and oxygen in the presence of a catalyst.[1][2]
-
Sandmeyer Reaction : This classic method involves the diazotization of 4-chloroaniline followed by a copper(I) cyanide-mediated cyanation.[3][4]
-
Rosenmund-von Braun Reaction : This method involves the cyanation of an aryl halide (like 4-chloroiodobenzene or 4-chlorobromobenzene) using copper(I) cyanide, often at high temperatures.[5][6][7]
-
Dehydration of 4-chlorobenzaldehyde oxime : A two-step process starting from 4-chlorobenzaldehyde.[8]
-
Transition metal-catalyzed cyanation : Modern methods that use palladium or other transition metal catalysts to couple aryl halides with a cyanide source.[9]
Q2: My final product is impure. What are common contaminants?
A2: Impurities depend on the synthetic route. In the Sandmeyer reaction, residual starting amine or phenolic byproducts from the reaction of the diazonium salt with water can be present. The Rosenmund-von Braun reaction may have unreacted aryl halide starting material. Ammoxidation can lead to byproducts from deep oxidation.[10] For instance, the mononitration of 4-chlorotoluene can produce dinitro impurities which are a potential explosive hazard in distillation residues.[11] Proper purification, often involving recrystallization or column chromatography, is crucial.[12]
Troubleshooting Guide: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring.[13] It involves two main stages: diazotization of an aromatic amine and the subsequent copper-catalyzed substitution with a cyanide nucleophile.[13]
Q3: My Sandmeyer reaction yield is consistently low. What are the most critical parameters to control during the diazotization step?
A3: Low temperature is the most critical factor for a successful diazotization. The reaction of the primary amine with sodium nitrite should be maintained between 0 and 5 °C.[12] Higher temperatures can lead to the premature decomposition of the unstable diazonium salt, often forming phenol byproducts and reducing the overall yield.
Key troubleshooting points for diazotization:
-
Temperature Control : Ensure the reaction mixture is kept in an ice bath and that the sodium nitrite solution is added slowly to prevent exothermic temperature spikes.[12]
-
Acid Concentration : Use a sufficient excess of acid (like HCl) to ensure the complete protonation of the amine and to prevent the diazonium salt from coupling with unreacted amine.
-
Slow Reagent Addition : Add the sodium nitrite solution dropwise with vigorous stirring to ensure it reacts immediately and does not accumulate.[13]
Q4: The final cyanation step seems inefficient, with significant recovery of starting material or byproducts. How can I optimize it?
A4: The efficiency of the cyanation step hinges on the reactivity of the copper(I) cyanide (CuCN) solution and the controlled addition of the diazonium salt.
Key troubleshooting points for cyanation:
-
Catalyst Preparation : Use freshly prepared and high-quality CuCN. The catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism.[3]
-
Controlled Addition : The cold diazonium salt solution should be added slowly to the CuCN solution.[13] A rapid addition can lead to uncontrolled decomposition and side reactions.
-
Reaction Temperature : While the diazotization must be cold, the cyanation step may require gentle warming to proceed to completion after the addition is finished.[14]
-
Solvent Choice : The reaction is typically performed in an aqueous medium, but for specific substrates, organic solvents might be used.[15]
Experimental Protocol: Sandmeyer Reaction for this compound
This protocol is adapted from a general procedure for the synthesis of aryl nitriles from anilines.[12]
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Diazotization:
-
Dissolve 4-chloroaniline (1 eq) in concentrated HCl diluted with water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the 4-chloroaniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of NaCN or KCN in water.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or silica gel chromatography.
-
Workflow for Troubleshooting Low Yield in Sandmeyer Synthesis
Caption: Troubleshooting flowchart for the Sandmeyer synthesis.
Troubleshooting Guide: Ammoxidation of 4-Chlorotoluene
Ammoxidation is a highly effective industrial process for nitrile synthesis.[1] It involves the catalytic reaction of a methylarene with ammonia and oxygen.[2]
Q5: The conversion of 4-chlorotoluene is low in my ammoxidation setup. What are the primary factors to investigate?
A5: Low conversion is often linked to catalyst performance and reaction temperature.
Key troubleshooting points for Ammoxidation:
-
Catalyst Activity : The choice of catalyst is paramount. Vanadium and molybdenum oxides are common.[1] A multi-component active catalyst such as VaPbCecSbdOx can improve activity and selectivity.[10] Ensure the catalyst is properly prepared and activated.
-
Reaction Temperature : The temperature must be high enough for the reaction to proceed but not so high that it causes catalyst degradation or excessive side reactions. For some catalysts, the optimal range is 370-380 °C.[10][16]
-
Feed Ratios : The molar ratios of 4-chlorotoluene, ammonia, and air (oxygen) must be optimized. An incorrect ratio can lead to incomplete reaction or the formation of byproducts.
Q6: I am observing a high amount of byproducts like CO and CO₂. How can I improve the selectivity towards this compound?
A6: The formation of oxidation byproducts indicates that the reaction conditions are too harsh or the catalyst is not selective enough.
-
Improve Catalyst Selectivity : A key to high yield is a highly selective catalyst.[10] For example, a VaPbCecSbdOx system has been reported to achieve over 95% selectivity.[10]
-
Optimize Temperature : Lowering the temperature can reduce deep oxidation, though it may also decrease the reaction rate. Finding the optimal balance is crucial.[10]
-
Adjust Contact Time : Shortening the contact time of the reactants with the catalyst can minimize the formation of over-oxidized products.
Quantitative Data: Ammoxidation Catalyst Performance
| Catalyst System | Reaction Temp. (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| VaPbCecSbdOx | 370-380 | > 99.3 | > 95 | > 92 | [10] |
| V₂O₅/γ-Al₂O₃ | ~400 | High | Moderate-High | - | [17] |
| Vanadium-Phosphorus Oxides | 350-450 | Variable | Variable | - | [18] |
Ammoxidation Experimental Workflow
Caption: Industrial workflow for the ammoxidation of 4-chlorotoluene.
Troubleshooting Guide: Rosenmund-von Braun Reaction
This reaction is useful for synthesizing aryl nitriles from aryl halides but often requires harsh conditions.[6][19]
Q7: My Rosenmund-von Braun reaction is very slow and gives a low yield. How can I drive it to completion?
A7: This reaction is notoriously slow and requires high temperatures.
Key troubleshooting points:
-
Starting Material : Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides. Using 4-iodochlorobenzene or 4-bromochlorobenzene instead of 1,4-dichlorobenzene will significantly increase the reaction rate.
-
Temperature : The reaction typically requires reflux temperatures of 150-250 °C.[19][20] Ensure your setup can safely reach and maintain these temperatures.
-
Solvent : High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are necessary to dissolve the reagents and reach the required temperatures.[5][20]
-
Excess Reagent : An excess of copper(I) cyanide is often used to push the reaction to completion.[5][20]
Q8: The work-up is difficult, and isolating the pure product is challenging. What is an effective purification strategy?
A8: The high-boiling solvent and copper salts make purification difficult.[5]
-
Solvent Removal : If possible, distill the solvent under vacuum.
-
Complexation of Copper : After the reaction, adding an aqueous solution of sodium or potassium cyanide can help dissolve the copper salts by forming soluble complexes, aiding their removal during an aqueous wash.[20]
-
Extraction and Crystallization : After removing the copper salts, the product can be extracted into an organic solvent and purified by crystallization or distillation.
Quantitative Data: Rosenmund-von Braun Reaction Conditions
| Aryl Halide (Ar-X) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | DMA | 170 | 92.5 (for 4-methoxybenzonitrile) | [20] |
| Aryl Bromide | Pyridine | Reflux | Variable | [5] |
| Aryl Halide | DMF | Reflux | Variable | [5] |
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 11. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 12. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN1021548C - Ammoxidation catalyst for o-chlorotoluene - Google Patents [patents.google.com]
- 19. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
identifying side reactions in the synthesis of 4-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution | Relevant Synthesis Route(s) |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5°C. Use a fresh solution of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper before the addition of the copper(I) cyanide. | Sandmeyer Reaction |
| Poor Quality of Starting Material | Verify the purity of the starting material (e.g., 4-chloroaniline, 4-chlorotoluene, 4-chlorobenzaldehyde) using appropriate analytical techniques like GC or NMR. | All |
| Suboptimal Reaction Temperature | For the ammoxidation of 4-chlorotoluene, the temperature is critical and typically ranges from 350-450°C. Lower temperatures may lead to incomplete conversion, while higher temperatures can cause degradation.[1] For the Sandmeyer reaction, after the addition of the diazonium salt to the CuCN solution, gentle warming may be required to initiate the reaction. | Ammoxidation, Sandmeyer Reaction |
| Catalyst Inactivity | In the ammoxidation process, ensure the catalyst (e.g., V₂O₅/Al₂O₃) is properly prepared and activated. For the Sandmeyer reaction, use freshly prepared, high-quality copper(I) cyanide. | Ammoxidation, Sandmeyer Reaction |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents, especially in reactions sensitive to moisture, to prevent unwanted hydrolysis of intermediates or the final product. | All |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution | Analytical Detection |
| 4-Chlorobenzamide | Hydrolysis of the nitrile group. This can occur during the reaction or work-up, especially in the presence of strong acids or bases and water. | Perform the reaction under anhydrous conditions. During work-up, use neutral or slightly acidic conditions and avoid prolonged heating. Purify the final product by recrystallization or column chromatography. | HPLC, GC-MS |
| 4-Chlorobenzoic Acid | Further hydrolysis of 4-chlorobenzamide. | Same as for 4-chlorobenzamide. An alkaline wash during work-up can remove this acidic impurity. | HPLC, GC-MS |
| Isomeric Impurities (e.g., 2-Chlorobenzonitrile) | Impure starting materials (e.g., a mixture of 4-chlorotoluene and 2-chlorotoluene). | Use highly pure starting materials. Purification can be achieved by fractional crystallization or preparative chromatography.[2] | GC, HPLC |
| Phenolic Byproducts (e.g., 4-Chlorophenol) | Reaction of the diazonium salt with water instead of the cyanide nucleophile. | Maintain a low reaction temperature during diazotization and ensure a sufficiently acidic environment. Add the diazonium salt solution slowly to the copper(I) cyanide solution. | GC-MS |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, incorrect temperature, or poor stoichiometry. | Increase reaction time, optimize temperature, and ensure accurate measurement of reactants. | TLC, GC, HPLC |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of the nitrile functional group to form 4-chlorobenzamide and subsequently 4-chlorobenzoic acid.[3] This is often promoted by the presence of water and acidic or basic conditions. In the Sandmeyer route, the formation of 4-chlorophenol can occur if the diazonium salt reacts with water. During the ammoxidation of 4-chlorotoluene, over-oxidation can lead to the formation of carbon oxides and other degradation products.
Q2: How can I minimize the formation of the 4-chlorobenzamide impurity?
A2: To minimize the formation of 4-chlorobenzamide, it is crucial to work under anhydrous conditions. Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, avoid prolonged exposure to strong acids or bases and elevated temperatures. If the amide does form, it can often be separated from the nitrile by column chromatography or careful recrystallization.
Q3: My reaction yield is consistently low when using the Sandmeyer reaction. What are the critical parameters to control?
A3: For the Sandmeyer reaction, the critical parameters are temperature control during diazotization (0-5°C), the quality of the copper(I) cyanide, and the acidity of the medium. The diazonium salt is unstable and can decompose if the temperature is too high. The copper(I) cyanide should be freshly prepared or of high purity to ensure catalytic activity. Maintaining a sufficiently acidic environment helps to stabilize the diazonium salt and prevent premature decomposition and side reactions with water.
Q4: What is the best method to purify crude this compound?
A4: The purification method depends on the nature and quantity of the impurities. For the removal of polar impurities like 4-chlorobenzamide and 4-chlorobenzoic acid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective. If isomeric impurities or other byproducts with similar polarity are present, column chromatography on silica gel is recommended.
Q5: Which analytical techniques are best for assessing the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for purity assessment.[3][4] GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is excellent for separating and identifying volatile impurities, including isomers. Reversed-phase HPLC with a UV detector is well-suited for quantifying the main product and less volatile impurities like the corresponding amide and carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Sandmeyer Reaction
-
Diazotization of 4-Chloroaniline:
-
In a flask, dissolve 4-chloroaniline (1 equivalent) in an aqueous solution of hydrochloric acid (approx. 3 equivalents).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium or potassium cyanide.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: HPLC Analysis of this compound and Impurities
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Caption: Key synthesis pathways and common side reactions for this compound.
References
purification of 4-chlorobenzonitrile from a crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-chlorobenzonitrile from a crude reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is an off-white or yellowish solid. What are the likely impurities?
A1: The discoloration in your crude product likely indicates the presence of unreacted starting materials, byproducts, or polymeric materials. Common impurities depend on the synthetic route used:
-
From Ammoxidation of 4-chlorotoluene: Unreacted 4-chlorotoluene and isomeric chlorobenzonitriles (2-chlorobenzonitrile and 3-chlorobenzonitrile) are potential impurities.
-
From Sandmeyer Reaction of 4-chloroaniline: Residual diazonium salts (which can decompose to form colored impurities), unreacted 4-chloroaniline, and byproducts from side reactions with the copper catalyst are common.
-
General Impurities: Solvents from the reaction or initial work-up can also be trapped in the crude solid.
Q2: I performed a recrystallization, but the yield is very low. What could be the reason?
A2: Low recovery during recrystallization is a common issue. Here are several potential causes and solutions:
-
Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Concentrate the filtrate by carefully evaporating some of the solvent and attempt to crystallize again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
-
Inappropriate solvent system: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: If using a single solvent, try a solvent in which this compound has lower solubility. Alternatively, use a mixed solvent system (e.g., ethanol/water) to decrease the solubility of the product upon cooling.
-
Q3: After recrystallization, my product is still not pure. What should I do?
A3: If recrystallization does not yield a product of sufficient purity, consider the following:
-
Multiple Recrystallizations: A second recrystallization can often significantly improve purity.
-
Activated Charcoal Treatment: If colored impurities persist, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be cautious, as charcoal can also adsorb some of your product.
-
Alternative Purification Methods: If impurities have similar solubility profiles to your product, other methods like column chromatography or vacuum distillation may be necessary.
Q4: I am trying to purify this compound by column chromatography, but I am not getting good separation. What are the key parameters to optimize?
A4: Effective separation by column chromatography depends on several factors:
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. For normal-phase chromatography on silica, a non-polar solvent system is a good starting point. A mixture of petroleum ether and ethyl acetate is often effective. You can determine the optimal solvent system by running thin-layer chromatography (TLC) first. A good separation on TLC will show distinct spots for your product and impurities. A reverse-phase HPLC method using a mobile phase of acetonitrile and water has also been reported.[1]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
Q5: Can I use distillation to purify this compound?
A5: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities.[2] this compound has a boiling point of 223 °C at atmospheric pressure and 95 °C at 5 Torr.[3][4] This method is particularly useful if the impurities have significantly different boiling points from the product.
Quantitative Data Summary
The following table summarizes key physical properties of this compound relevant to its purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClN | [5] |
| Molecular Weight | 137.57 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 90-94 °C | [3][6] |
| Boiling Point (atm) | 223 °C | [3][6] |
| Boiling Point (vac) | 95 °C @ 5 Torr | [4] |
| Solubility | Soluble in polar organic solvents like DMSO and acetonitrile; low solubility in water.[5] |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is contaminated with polar and non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Visualizations
Troubleshooting Purification Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization of this compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Purification [chem.rochester.edu]
- 3. 对氯苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. commonchemistry.cas.org [commonchemistry.cas.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing HPLC Column Selection for 4-Chlorobenzonitrile Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of 4-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: Understanding the physicochemical properties of this compound is the first step in selecting an appropriate HPLC column and mobile phase. It is an aromatic compound containing a polar nitrile group and a non-polar chlorophenyl group, giving it moderate polarity.[1] It has low solubility in water but is soluble in polar organic solvents like acetonitrile and DMSO.[1][2]
Q2: Which HPLC separation mode is most suitable for this compound?
A2: Reversed-phase (RP) HPLC is the most widely used and generally the most effective mode for separating this compound.[3][4] This is due to the compound's hydrophobicity, which allows for good interaction with a non-polar stationary phase.[5] While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds, and Normal Phase (NP) chromatography can also be used, RP-HPLC typically provides the best results for this analyte.[6][7][8][9]
Q3: What is a good starting point for column selection in a reversed-phase setup?
A3: For initial method development, a C18 or C8 column is a robust starting choice.[4][10][11] These columns provide a good balance of hydrophobic retention for this compound. If the desired separation isn't achieved, a phenyl-based column can offer alternative selectivity due to potential π-π interactions with the benzene ring of the analyte.[10]
Q4: What are typical mobile phase compositions for separating this compound?
A4: A common mobile phase for reversed-phase separation of this compound consists of a mixture of acetonitrile (ACN) and water.[3] Methanol can also be used as the organic modifier.[12] The ratio of organic solvent to water will determine the retention time and should be optimized for your specific column and system. Adding a small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape.[3]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica backbone of the column can interact with the polar nitrile group, causing peak tailing.[13][14][15]
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups.[3] Using a highly end-capped column can also minimize these interactions.
-
-
Possible Cause 2: Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the analyte's interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For reversed-phase, a lower pH (2-4) is often beneficial for neutral compounds.
-
Problem 2: Unstable or drifting retention times.
-
Possible Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.[16]
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before injecting the sample.[17]
-
-
Possible Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.[14][16]
-
Solution: Ensure mobile phase bottles are capped and that the online mixer is functioning correctly. Prepare fresh mobile phase daily.[16]
-
-
Possible Cause 3: Temperature Fluctuations: Changes in column temperature can affect retention times.[16][17]
-
Solution: Use a column oven to maintain a constant temperature.[16]
-
Problem 3: High backpressure.
-
Possible Cause 1: Column Contamination: Particulates from the sample or precipitation of buffer salts can clog the column frit.[13]
-
Possible Cause 2: Mobile Phase Viscosity: A high percentage of organic solvent like methanol mixed with water can increase viscosity.
-
Solution: Optimize the mobile phase composition or switch to a lower viscosity solvent like acetonitrile.[18]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN | [1][19] |
| Molecular Weight | 137.57 g/mol | [2][19] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 91-94 °C | [2] |
| Solubility | Low in water; Soluble in acetonitrile, DMSO | [1][2] |
| Structure | Aromatic ring with a nitrile and a chlorine substituent | [19][20] |
Table 2: Recommended Starting Conditions for HPLC Method Development
| Parameter | C18 Column | C8 Column | Phenyl Column |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 min | 25-65% B over 15 min | 35-75% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 245 nm | UV at 245 nm | UV at 245 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Execution:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a compatible guard column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to a wavelength of 245 nm.
-
Inject 5 µL of the prepared sample.
-
Run the gradient program as outlined in Table 2.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area to determine the quantity.
-
Mandatory Visualizations
Caption: Workflow for HPLC column selection for this compound.
Caption: Troubleshooting guide for common HPLC issues with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. labtech.tn [labtech.tn]
- 5. Reversed Phase HPLC Columns | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. hawach.com [hawach.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fatershimi.com [fatershimi.com]
- 11. lcms.cz [lcms.cz]
- 12. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. hplc.eu [hplc.eu]
- 15. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. GSRS [gsrs.ncats.nih.gov]
- 20. This compound | 623-03-0 | FC38159 | Biosynth [biosynth.com]
solvent effects on reaction rates for 4-chlorobenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include 4-chlorobenzyl chloride, 4-chlorobenzaldehyde, and 4-chlorotoluene. The choice of starting material often depends on the desired scale, available reagents, and reaction conditions. Industrial production frequently utilizes the ammoxidation of 4-chlorotoluene.[1]
Q2: How does the choice of solvent impact the synthesis of this compound?
A2: The solvent plays a critical role in the reaction rate and yield of this compound synthesis. The polarity and proticity of the solvent can influence the solubility of reactants and stabilize transition states, thereby affecting the reaction kinetics. For instance, in the conversion of 4-chlorobenzaldehyde oxime to this compound, polar aprotic solvents like DMF and DMSO have been shown to be highly effective.[2][3]
Q3: What is the role of a phase-transfer catalyst in the synthesis of this compound from 4-chlorobenzyl chloride?
A3: In reactions involving a water-soluble nucleophile (like sodium cyanide) and an organic substrate (like 4-chlorobenzyl chloride), a phase-transfer catalyst (PTC) is often used to facilitate the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This enhances the reaction rate and is a common strategy in industrial processes.
Q4: Can this compound be synthesized under solvent-free conditions?
A4: Yes, solvent-free or "grindstone" chemistry methods have been developed for related syntheses, such as the preparation of oximes, which are precursors to nitriles.[4] These methods are environmentally friendly and can be highly efficient, often requiring shorter reaction times. For the dehydration of aldoximes to nitriles, solvent-free conditions using reagents like SnCl4 have also been reported.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Inappropriate Solvent: The solvent may not be optimal for the specific reaction, leading to slow reaction rates or side reactions.
-
Poor Quality Reagents: Starting materials or reagents may be impure or contain water, which can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction may not be proceeding to completion due to insufficient temperature, or side reactions may be favored at excessively high temperatures.
-
Inefficient Catalyst: If a catalyst is used, it may be inactive or used in an insufficient amount.
Solutions:
-
Solvent Optimization: Refer to the data on solvent effects (see Table 1 below). For the dehydration of 4-chlorobenzaldehyde oxime, DMF has been shown to provide the highest yield in the shortest time.[2][3] For the cyanation of 4-chlorobenzyl chloride, an ethanolic solution of sodium or potassium cyanide is commonly used to avoid the presence of water which can lead to the formation of 4-chlorobenzyl alcohol as a byproduct.[6]
-
Reagent Purity: Ensure all reagents are of high purity and anhydrous where necessary. Dry solvents and reagents using standard laboratory procedures if water is a concern.
-
Temperature Control: Monitor and control the reaction temperature closely. The optimal temperature will depend on the specific reaction and solvent used.
-
Catalyst Selection and Loading: If using a catalyst, ensure it is active and used at the recommended loading. For phase-transfer catalysis, the choice and concentration of the catalyst are crucial.
Issue 2: Formation of Side Products
Possible Causes:
-
Presence of Water: In the cyanation of 4-chlorobenzyl chloride, the presence of water can lead to the formation of 4-chlorobenzyl alcohol as a major byproduct.[6]
-
Reaction with Solvent: The solvent itself may react with the starting materials or intermediates.
-
Over-reaction or Decomposition: At high temperatures or with prolonged reaction times, the desired product may decompose or undergo further reactions.
-
Competing Elimination Reactions: For reactions involving benzyl halides, elimination reactions can sometimes compete with the desired substitution reaction, although this is less common for primary benzylic halides.[7]
Solutions:
-
Anhydrous Conditions: For reactions sensitive to water, use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Solvent Choice: Select a solvent that is inert under the reaction conditions.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reaction.
-
Control of Basicity: In nucleophilic substitution reactions, a highly basic nucleophile can favor elimination. Controlling the pH or using a less basic nucleophile can mitigate this.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and side products may have similar polarities, making separation by chromatography challenging.
-
Incomplete Reaction: The presence of unreacted starting materials can complicate purification.
-
Formation of Tars or Polymeric Materials: High temperatures can sometimes lead to the formation of intractable materials.
Solutions:
-
Recrystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent.[8]
-
Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems (eluents) to achieve better separation.
-
Reaction Optimization for Full Conversion: Optimize the reaction conditions to ensure complete consumption of the starting materials.
-
Temperature Control: Careful control of the reaction temperature can minimize the formation of tars.
Data Presentation
Table 1: Solvent Effects on the Synthesis of this compound from 4-Chlorobenzaldehyde Oxime
This table summarizes the effect of different solvents on the reaction time and yield for the conversion of 4-chlorobenzaldehyde oxime to this compound using N-(p-Toluenesulfonyl) Imidazole (TsIm).[2][3]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | DMF (anhydrous) | 3 | 90 |
| 2 | DMF | 1 | 95 |
| 3 | DMSO (anhydrous) | 3 | 90 |
| 4 | CH₃CN | 6 | 85 |
| 5 | DCM | 10 | 70 |
| 6 | HMPA (anhydrous) | 3 | 90 |
Data sourced from a study on the dehydration of 4-chlorobenzaldehyde oxime.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chlorobenzaldehyde
This protocol is based on the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride and sodium formate in formic acid.[9]
Materials:
-
4-Chlorobenzaldehyde
-
Sodium formate
-
Hydroxylamine hydrochloride
-
Formic acid (98 wt.%)
-
Water
Procedure:
-
To a suitable reaction flask, add 4-chlorobenzaldehyde (0.36 mol), sodium formate (0.71 mol), and hydroxylamine hydrochloride (0.36 mol) to 400 mL of formic acid (98 wt.%).
-
Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 1 liter of cold water to precipitate the product.
-
Filter the white precipitate and air-dry to obtain this compound.
-
The reported yield for this procedure is approximately 88%.[9]
Protocol 2: Synthesis of this compound from 4-Chlorobenzyl Chloride via Nucleophilic Substitution
This protocol describes the nucleophilic substitution reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol.[10]
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve sodium cyanide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-chlorobenzyl chloride to the solution.
-
Heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture.
-
The product, 4-chlorobenzyl cyanide (which is an isomer of this compound), is formed. Note that this reaction produces 4-chlorobenzyl cyanide, not this compound directly. To obtain this compound, a different starting material or a subsequent rearrangement step would be necessary. The primary substitution occurs at the benzylic carbon.[10]
Visualizations
Caption: Workflow for the synthesis of this compound from 4-chlorobenzaldehyde.
Caption: Logical relationship of solvent properties on reaction outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorobenzaldehyde oxime | 3848-36-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
Technical Support Center: Optimizing the Dehydration of Aldoximes to Nitriles
Welcome to the technical support center for the dehydration of aldoximes to nitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting aldoximes to nitriles?
A1: The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis and can be achieved through various methods. These can be broadly categorized into two main approaches: stoichiometric dehydrating agents and catalytic methods.
-
Stoichiometric Reagents: These are used in equimolar or excess amounts to drive the reaction to completion. Common reagents include:
-
Phosphorus-based reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offers mild and efficient conversion.[1]
-
Sulfur-based reagents: Sulfuryl fluoride (SO₂F₂) and thionyl chloride-based reagents are also effective.[2]
-
Anhydrides: Acetic anhydride and propylphosphonic anhydride (T3P) are commonly employed.
-
Other reagents: Trichloroacetonitrile and various other reagents have been reported to facilitate this transformation.
-
-
Catalytic Methods: These methods utilize a substoichiometric amount of a catalyst, making them more atom-economical and environmentally friendly.
-
Metal Catalysis: Iron salts, such as iron(III) triflate, have been shown to catalyze the dehydration effectively, even in non-nitrile solvents.[3][4] Other transition metals are also used.
-
Biocatalysis: Aldoxime dehydratases (Oxds) are enzymes that catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions, offering a green chemistry approach.[5]
-
Q2: How do I choose the best method for my specific substrate?
A2: The choice of method depends on several factors, including the substrate's functional group tolerance, scale of the reaction, and desired reaction conditions (e.g., mildness, cost, and environmental impact).
-
For substrates with sensitive functional groups, milder methods like the BOP/DBU system or enzymatic dehydration are recommended.[1][5]
-
For large-scale synthesis, catalytic methods are generally preferred due to their higher efficiency and reduced waste generation.[3][4]
-
Aromatic aldoximes are often readily dehydrated under various conditions, while aliphatic aldoximes might require more specific optimization.
Q3: What are the typical reaction conditions for aldoxime dehydration?
A3: Reaction conditions vary significantly depending on the chosen method.
-
Stoichiometric methods often proceed at room temperature or with gentle heating.[1]
-
Catalytic methods might require elevated temperatures to achieve good conversion. For example, iron-catalyzed dehydration is often performed at reflux in a suitable solvent like toluene.[3][4]
-
Biocatalytic methods are typically conducted at or near room temperature in aqueous buffers.[5]
The choice of solvent is also crucial. While dichloromethane and acetonitrile are common, some catalytic systems are being developed to work in more environmentally friendly solvents or even neat conditions.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of aldoximes to nitriles.
Problem 1: Low or No Conversion to the Nitrile
| Possible Cause | Suggested Solution |
| Inactive Reagent or Catalyst | Use fresh, high-quality reagents and catalysts. Some reagents can be sensitive to moisture and air. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Some methods require heating to overcome the activation energy.[3] |
| Incorrect Solvent | Ensure the chosen solvent is appropriate for the reaction. For some catalytic systems, nitrile-based solvents are beneficial, while others are designed to work in their absence.[3][4] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) and extend the reaction time if necessary. |
| Poor Quality Starting Aldoxime | Purify the starting aldoxime to remove any impurities that might inhibit the reaction. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Hydrolysis of the Nitrile to Amide | Ensure anhydrous reaction conditions, as water can lead to the formation of the corresponding amide as a byproduct. This is particularly relevant for methods that generate water in situ. |
| Beckmann Rearrangement | For certain substrates and under specific (often acidic) conditions, a Beckmann rearrangement can occur, leading to the formation of an amide instead of the nitrile. Choosing a non-acidic and milder dehydration method can prevent this. |
| Decomposition of Starting Material or Product | If the reaction conditions are too harsh (e.g., high temperature for extended periods), decomposition can occur. Consider using a milder reagent or lowering the reaction temperature. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Byproducts from Stoichiometric Reagents | The use of stoichiometric reagents can lead to byproducts that are difficult to separate from the desired nitrile. Switching to a catalytic method can simplify purification. |
| Emulsion during Workup | If an emulsion forms during the aqueous workup, adding a small amount of brine or filtering the mixture through a pad of celite can help to break it. |
| Co-elution during Chromatography | If the product co-elutes with impurities during column chromatography, try using a different solvent system or a different stationary phase. |
Data Presentation: Comparison of Dehydration Methods
The following table summarizes the reaction conditions and yields for the dehydration of various aldoximes to their corresponding nitriles using different methods.
| Substrate | Method | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldoxime | Stoichiometric | BOP/DBU | CH₂Cl₂ | RT | 1 | 95 | [1] |
| 4-Methoxybenzaldoxime | Stoichiometric | BOP/DBU | CH₂Cl₂ | RT | 1 | 96 | [1] |
| 2-Naphthaldoxime | Stoichiometric | BOP/DBU | CH₂Cl₂ | RT | 1 | 95 | [1] |
| Phenylacetaldoxime | Stoichiometric | BOP/DBU | CH₂Cl₂ | RT | 1.5 | 88 | [1] |
| 4-Nitrobenzaldoxime | Catalytic | Fe(OTf)₃ (10 mol%) | Toluene | 125 | 24 | 85 | [3] |
| 4-Methylbenzaldoxime | Catalytic | Fe(OTf)₃ (10 mol%) | Toluene | 125 | 24 | 92 | [3] |
| 2-Naphthaldoxime | Catalytic | Fe(OTf)₃ (10 mol%) | Toluene | 125 | 24 | 91 | [3] |
| Octanaldoxime | Catalytic | Fe(OTf)₃ (10 mol%) | Toluene | 125 | 24 | 82 | [3] |
| Various Aliphatic Aldoximes | Biocatalytic | Aldoxime Dehydratase | Aqueous Buffer | RT | 1-24 | High | [5] |
Experimental Protocols
Method 1: Dehydration of Aldoximes using BOP and DBU [1]
-
To a solution of the aldoxime (1.0 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried round-bottom flask is added BOP (1.1 mmol).
-
The mixture is stirred at room temperature for 5 minutes.
-
DBU (1.2 mmol) is then added dropwise to the stirring mixture.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding nitrile.
Method 2: Iron-Catalyzed Dehydration of Aldoximes [3][4]
-
In a flame-dried Schlenk tube, the aldoxime (1.0 mmol) and iron(III) triflate (Fe(OTf)₃, 0.1 mmol, 10 mol%) are combined.
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene (5 mL) is added via syringe.
-
The reaction mixture is heated to reflux (typically 110-120 °C) and stirred for the time indicated by reaction monitoring (e.g., TLC or GC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure nitrile.
Visualizations
References
- 1. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Nitrile Synthesis and Minimizing By-products
Welcome to the technical support center for nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and minimizing the formation of undesirable by-products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common undesirable by-products in nitrile synthesis?
A1: The most common by-products depend on the synthetic route employed:
-
From Alkyl Halides (e.g., Kolbe Synthesis): The primary by-product is the isomeric isonitrile (R-N≡C).[1][2] The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[1][2]
-
From Primary Amides (Dehydration): Incomplete conversion can leave unreacted starting amide. Harsh dehydrating agents or conditions can lead to decomposition or other side reactions.[3][4]
-
From Aryl Amines (Sandmeyer Reaction): By-products often arise from the decomposition of the intermediate diazonium salt, which can lead to phenols and biaryl compounds.[5]
-
Reduction of Nitriles to Primary Amines: Over-reduction or side reactions can lead to the formation of secondary and tertiary amines.[6][7][8]
Q2: How can I minimize isonitrile formation when preparing nitriles from alkyl halides?
A2: Minimizing isonitrile formation involves optimizing reaction conditions to favor nucleophilic attack by the carbon atom of the cyanide ion. This is typically achieved by using polar aprotic solvents and alkali metal cyanides.[1][2] Protic solvents tend to solvate the carbon end of the cyanide ion, making the nitrogen atom a more likely nucleophile.[1]
Q3: My amide dehydration reaction is sluggish and gives a low yield of the nitrile. What can I do?
A3: Low yields in amide dehydration can be due to several factors. Ensure your dehydrating agent (e.g., PCl₅, SOCl₂, POCl₃) is fresh and the reaction is conducted under anhydrous conditions.[3][4] If the reaction is still slow, consider using a more modern and milder dehydrating agent. You can also try increasing the reaction temperature, but be mindful of potential decomposition of your starting material or product.[3]
Q4: I am observing significant by-product formation in my Sandmeyer reaction for nitrile synthesis. How can I improve the selectivity?
A4: The key to a successful Sandmeyer reaction is the stability of the diazonium salt intermediate. These salts are notoriously unstable and can decompose, especially at elevated temperatures.[5] It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step.[9] Additionally, using freshly prepared copper(I) cyanide is recommended for the cyanation step.[9]
Q5: During the reduction of a nitrile to a primary amine, I am getting a mixture of primary, secondary, and tertiary amines. How can I increase the selectivity for the primary amine?
A5: The formation of secondary and tertiary amines occurs when the initially formed primary amine attacks the imine intermediate.[8] To suppress this side reaction, you can add ammonia or a primary amine to the reaction mixture.[6][7] The excess ammonia shifts the equilibrium away from the formation of secondary and tertiary amines. Certain catalytic systems, like Raney Nickel with ammonia in methanol, have been shown to be effective.[6]
Troubleshooting Guides
Issue 1: High Isonitrile By-product in Synthesis from Alkyl Halides
This guide will help you troubleshoot the formation of isonitriles in the Kolbe nitrile synthesis.
Caption: Troubleshooting isonitrile formation.
| Alkyl Halide | Cyanide Salt | Solvent | Temperature (°C) | Nitrile:Isonitrile Ratio (approx.) |
| n-Butyl Bromide | NaCN | DMSO | 25 | >95:5 |
| n-Butyl Bromide | NaCN | Ethanol | 78 | 70:30 |
| Benzyl Chloride | KCN | Acetone | 56 | >90:10 |
| Benzyl Chloride | AgCN | Diethyl Ether | 35 | <10:90 |
Note: These are representative values and can vary based on specific reaction conditions.
Issue 2: Incomplete Conversion and/or By-products in Amide Dehydration
This guide addresses issues related to the dehydration of primary amides to nitriles.
Caption: Troubleshooting amide dehydration.
| Dehydrating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of Benzonitrile (%) |
| PCl₅ | 1.1 | Neat | 100 | 2 | ~85 |
| SOCl₂ | 1.5 | Toluene | Reflux | 3 | ~90 |
| POCl₃ | 2.0 | Chloroform | Reflux | 4 | ~88 |
| P(NMe₂)₃ | 2.0 | Chloroform | Reflux | 6 | 88 |
Note: Yields are approximate and can be influenced by the specific substrate and reaction scale.[3]
Issue 3: Low Yield and Multiple Products in Sandmeyer Cyanation
This guide provides troubleshooting steps for the Sandmeyer reaction to synthesize aryl nitriles.
Caption: Troubleshooting Sandmeyer cyanation.
| By-product | Formation Mechanism |
| Phenol | Reaction of the diazonium salt with water, especially at higher temperatures. |
| Biaryl Compounds | Radical coupling of the aryl radical intermediate.[5] |
| Aryl Halide | If the counter-ion of the diazonium salt (e.g., Cl⁻, Br⁻) competes with the cyanide nucleophile. |
Issue 4: Formation of Secondary and Tertiary Amines in Nitrile Reduction
This guide will help you improve the selectivity for primary amines during nitrile reduction.
Caption: Minimizing secondary/tertiary amines.
| Catalyst | Solvent | Additive | Temperature (°C) | Pressure (bar H₂) | Primary Amine Selectivity (%) |
| Pd/C | Methanol | None | 25 | 4 | ~60 |
| Pd/C | Methanol | NH₃ (5%) | 25 | 4 | >90 |
| Raney Ni | Methanol | None | 25 | 4 | ~75 |
| Raney Ni | Methanol | NH₃ (5%) | 25 | 4 | >95 |
Note: Selectivity is highly substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of an Aliphatic Nitrile from an Alkyl Halide with Minimized Isonitrile Formation
Objective: To synthesize hexanenitrile from 1-bromopentane, minimizing the formation of the isonitrile by-product.
Materials:
-
1-bromopentane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Slowly add 1-bromopentane (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure hexanenitrile.
Protocol 2: Dehydration of a Primary Amide to a Nitrile using Phosphorus Pentachloride
Objective: To synthesize benzonitrile from benzamide using phosphorus pentachloride (PCl₅).
Materials:
-
Benzamide
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend benzamide (1.0 equivalent) in anhydrous toluene.
-
Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred suspension at room temperature. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Separate the organic layer and wash it with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting benzonitrile by vacuum distillation.
Protocol 3: Catalytic Hydrogenation of a Nitrile to a Primary Amine with Ammonia Additive
Objective: To reduce benzonitrile to benzylamine with high selectivity for the primary amine.
Materials:
-
Benzonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Ammonia (7 N in methanol)
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel, add Raney Nickel catalyst.
-
Add a solution of benzonitrile (1.0 equivalent) in methanol.
-
Add the methanolic ammonia solution.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 4 bar).
-
Stir the reaction mixture at room temperature. Monitor the hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
Purify by distillation if necessary.
References
- 1. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing Aqueous Solubility of 4-Chlorobenzonitrile
Welcome to the technical support center for 4-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting for challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during experiments involving the dissolution of this compound in aqueous solutions.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound has inherently low solubility in water.[1] This is due to its chemical structure, which features a hydrophobic (water-repelling) aromatic ring and a chlorine atom.[1] While the nitrile group adds some polarity, the non-polar characteristics of the chlorophenyl structure dominate, leading to poor dissolution in aqueous media.[1] Its reported solubility is approximately 0.245 g/L, classifying it as sparingly to practically insoluble.[2][3]
Q2: What are the simplest first steps I can try to get my compound into solution?
A2: Before modifying your formulation, you can attempt to improve dissolution with basic physical methods. However, these methods may only be suitable for preparing low-concentration solutions and may not prevent the compound from precipitating over time.
-
Particle Size Reduction: Ensure your compound is a fine, uniform powder. Grinding the crystalline solid with a mortar and pestle increases the surface area available for solvation, which can improve the rate of dissolution.[4]
-
Agitation and Sonication: Simple stirring or vortexing may be insufficient. Using an ultrasonic bath (sonication) can help break apart compound agglomerates and accelerate the dissolution process.[4]
-
Temperature Adjustment: Gently warming the solution can increase the solubility of this compound, as is common for many organic compounds.[1][4] Caution: Always verify the thermal stability of this compound and any other components in your experiment, as excessive heat can cause degradation.
Q3: Can I increase the solubility of this compound by adjusting the buffer's pH?
A3: Adjusting the pH is unlikely to be an effective strategy. This compound is a neutral molecule and lacks readily ionizable functional groups. pH modification is primarily effective for weakly acidic or basic compounds, which can be converted into more soluble salt forms.[5][6] The nitrile group is not basic enough to be protonated in typical aqueous buffer systems. Therefore, strategies other than pH adjustment are required.
Q4: I need to prepare a stable, higher-concentration stock solution. What are the most effective formulation strategies?
A4: For significant and stable solubility enhancement, formulation-based approaches are necessary. The three most common and effective strategies are the use of co-solvents, cyclodextrin complexation, and surfactant-based systems.
Q5: I used a co-solvent (like DMSO) to dissolve the compound, but it precipitated immediately when I added my aqueous buffer. What went wrong?
A5: This is a common issue known as "fall-out" or precipitation. It occurs when the final concentration of the co-solvent in the aqueous buffer is too low to maintain the solubility of the compound. You have created a supersaturated and unstable solution.[4]
Troubleshooting Steps:
-
Minimize Co-solvent, then Dilute: Dissolve your compound in the absolute minimum volume of the organic co-solvent required to form a concentrated stock solution.
-
Slow Addition: Add the concentrated stock solution dropwise into the full volume of the vigorously stirring aqueous buffer. This avoids localized areas of high concentration that can trigger precipitation.
-
Increase Final Co-solvent Percentage: If precipitation still occurs, you may need to increase the final percentage of the co-solvent in your aqueous solution (e.g., from 1% to 5% DMSO). Be aware of the potential effects of the co-solvent on your experimental system.
Q6: I want to use cyclodextrins to avoid organic solvents. Which one should I choose?
A6: Cyclodextrins are an excellent choice for increasing aqueous solubility by forming inclusion complexes.[7][8]
-
Avoid Native β-Cyclodextrin: While common, native β-cyclodextrin has low aqueous solubility itself and its complexes can also be insoluble, leading to precipitation.[9][10]
-
Use Modified Cyclodextrins: Chemically modified derivatives are highly recommended. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are much more soluble in water and are frequently used in pharmaceutical formulations to enhance the solubility of hydrophobic compounds.[10][11] HP-β-CD is often a good starting point for research applications.[7]
Data and Comparative Analysis
For effective experimental design, it is crucial to understand the properties of this compound and the mechanisms of different solubilization techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₄ClN | [1][2][12] |
| Molecular Weight | 137.57 g/mol | [2][12] |
| Appearance | White to off-white crystalline solid | [1][3][13] |
| Aqueous Solubility | ~0.245 g/L (practically insoluble) | [2][3] |
| Common Organic Solvents | Soluble in DMSO, Acetonitrile, Ethanol, Acetone | [1][14] |
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Mechanism of Action | Common Examples | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the aqueous solvent system, making it more favorable for the hydrophobic solute.[15] | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol (PEG 300/400)[11] | Simple to implement; effective for creating high-concentration stock solutions. | The co-solvent may have biological or chemical effects on the experimental system. |
| Cyclodextrin Complexation | The hydrophobic this compound ("guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), whose exterior is hydrophilic, increasing water solubility.[7] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[10] | Often biocompatible; can improve stability; avoids organic solvents in the final formulation.[8] | Stoichiometry of complexation must be determined; can be more expensive than co-solvents. |
| Surfactant Solubilization | Surfactants form micelles in water above a critical concentration. The hydrophobic core of the micelle entraps this compound, allowing it to be dispersed in the aqueous phase.[5] | Polysorbate 20/80, PEG-40 Hydrogenated Castor Oil, Poloxamers[16][17] | High solubilization capacity; widely used in drug formulations. | Can cause foaming; surfactants may interfere with certain biological assays or cell membranes. |
Visual Guides and Workflows
The following diagrams illustrate key decision-making processes and mechanisms relevant to solubilizing this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations and conditions based on their specific experimental needs.
Protocol 1: Solubility Enhancement Using a Co-solvent (DMSO)
This method is ideal for preparing a concentrated stock solution that will be diluted into a final aqueous medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Target aqueous buffer
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Methodology:
-
Weigh the required amount of this compound and place it into a vial.
-
Add the minimum volume of DMSO necessary to completely dissolve the solid. For example, start by adding DMSO to achieve a concentration of 10-50 mg/mL. Vortex thoroughly until a clear solution is obtained. This is your concentrated stock solution.
-
To prepare your final working solution, vigorously stir or vortex your target aqueous buffer.
-
Slowly and dropwise, add the required volume of the DMSO stock solution to the stirring buffer to achieve the final desired concentration of this compound.[4]
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit in that co-solvent/buffer ratio has been exceeded.
Protocol 2: Phase-Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol determines the increase in solubility of this compound in the presence of increasing concentrations of HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer
-
Sealed vials (e.g., HPLC vials)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method to quantify this compound (e.g., HPLC-UV)
Methodology:
-
Prepare a series of aqueous solutions of HP-β-CD in your buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add an excess amount of this compound to each vial containing the different HP-β-CD solutions. The presence of undissolved solid is essential to ensure saturation is reached.[4]
-
Seal the vials tightly and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand so the excess solid can settle.
-
Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solid.
-
Dilute the filtered samples appropriately and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to determine the phase-solubility profile.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 623-03-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijpsm.com [ijpsm.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 623-03-0: this compound | CymitQuimica [cymitquimica.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. chemistscorner.com [chemistscorner.com]
- 17. spectrumchemical.com [spectrumchemical.com]
preventing dust formation when handling 4-chlorobenzonitrile powder
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling 4-chlorobenzonitrile powder, with a specific focus on preventing and mitigating dust formation. By following these troubleshooting guides and frequently asked questions, you can minimize exposure risks and ensure a safer laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: this compound is a white to off-white crystalline solid.[1][2] The primary hazards stem from its powder form, which can easily become airborne, leading to inhalation, skin, or eye contact.
Key Hazards:
-
Harmful if swallowed or inhaled: Inhalation may cause respiratory tract irritation.[3][4] Metabolism of the compound may release cyanide, which can lead to systemic effects like headache, dizziness, and in severe cases, unconsciousness or death.[4]
-
Causes skin irritation: Direct contact can lead to skin irritation.[3]
-
Causes serious eye irritation: The powder is an irritant and can cause significant eye damage upon contact.[3][5]
-
May cause respiratory irritation: Inhaling the dust can irritate the respiratory system.[3]
For comprehensive details, always consult the Safety Data Sheet (SDS) before handling the substance.[3][5][6][7]
Q2: What are the essential engineering controls to minimize dust exposure?
A2: Engineering controls are the most effective way to contain dust at the source. The primary methods involve specialized ventilation and containment equipment.
| Control Method | Description | Best For |
| Chemical Fume Hood | A ventilated enclosure that pulls air and airborne contaminants away from the user and exhausts them out of the building.[8] | Weighing, transferring, and general manipulation of powders. |
| Ductless Fume Hood | Similar to a standard fume hood but uses carbon and/or HEPA filters to clean the air before recirculating it back into the lab. | Handling powders where external ventilation is not feasible. Requires filter saturation monitoring. |
| Ventilated Balance Enclosure (VBE) | Specifically designed to provide a stable environment for weighing potent powders while protecting the user from inhaling dust.[9] | High-accuracy weighing of small to moderate quantities of powder. |
| Glovebox / Containment Isolator | A sealed enclosure that provides a high degree of containment, separating the operator from the hazardous material. | Handling highly toxic or potent powders where minimal exposure is critical. |
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this powder?
A3: PPE is the last line of defense after engineering controls have been implemented. The correct PPE is crucial for preventing direct contact.[10]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask (minimum) or a full-face respirator for higher-risk procedures.[11][12] | Prevents inhalation of airborne particles.[13] |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][7][14] | Protects eyes from splashes and airborne dust.[13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13] Double-gloving is recommended.[11] | Prevents skin contact and absorption.[13] Gloves should be inspected before use and changed regularly.[3][11] |
| Body Protection | A lab coat, chemical-resistant apron, or disposable coveralls.[10][13] | Protects skin and personal clothing from contamination. |
Troubleshooting Guide
Problem 1: I can see visible dust clouds when scooping or transferring the powder.
| Cause | Solution |
| High transfer velocity | Scoop and transfer the powder slowly and deliberately. Minimize the drop height between the source container and the destination vessel. |
| Air turbulence | Ensure work is performed deep within a fume hood or ventilated enclosure to minimize drafts.[9] Close the sash to the lowest practical height. |
| Static electricity | Use anti-static weigh boats or an ionizing bar to dissipate static charge, which can cause fine powders to become airborne. |
| Improper tools | Use a scoop or spatula that is appropriately sized for the amount being transferred to avoid spills and puffing. |
Problem 2: The analytical balance reading is unstable when weighing the powder.
| Cause | Solution |
| Air drafts | The airflow from a standard fume hood is too high for sensitive balances. Use a dedicated Ventilated Balance Enclosure (VBE) which provides lower, non-turbulent airflow.[9] |
| Vibrations | Ensure the balance is on a stable, anti-vibration table. |
| Static charge | Powder clinging to the spatula or weigh boat due to static can affect readings. Use an anti-static device. |
Problem 3: I suspect powder has contaminated the work surface outside the primary engineering control.
| Cause | Solution |
| Improper technique | Powder may have been spilled during transfer or carried out on gloves or equipment. |
| Ineffective containment | The fume hood or enclosure may not be functioning correctly (e.g., improper face velocity). |
| Solution Steps | 1. Do not dry sweep or use compressed air , as this will aerosolize the powder.[15] 2. Gently cover the spill with absorbent material.[16] 3. If appropriate, lightly mist the absorbent material with a suitable solvent (e.g., isopropanol) to wet the powder and prevent it from becoming airborne.[16] 4. Carefully scoop the wetted material into a designated hazardous waste container.[17] 5. Decontaminate the surface using a wet wipe method with soap and water, followed by an appropriate solvent if necessary.[17][18] 6. Perform surface wipe sampling to verify decontamination effectiveness (see Experimental Protocol section). |
Visual Guides and Workflows
To ensure safe handling, a systematic approach to hazard assessment and control is necessary. The following diagram illustrates the "Hierarchy of Controls," which prioritizes safety measures from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety strategies.
The following workflow provides a logical process for handling this compound powder safely in a laboratory setting.
Caption: Standard workflow for handling powdered chemicals.
Experimental Protocols
Protocol 1: Gravimetric Air Sampling for Airborne Particulate Matter
This protocol outlines a method to quantify the concentration of airborne dust in the operator's breathing zone during a powder handling task. This data is crucial for assessing exposure risk and verifying the effectiveness of engineering controls.
Objective: To measure the time-weighted average (TWA) concentration of respirable dust during a simulated or actual this compound handling procedure.
Materials:
-
Personal air sampling pump (calibrated)
-
Respirable cyclone separator
-
Pre-weighed 37-mm PVC filter cassette
-
Tubing
-
Calibration device (e.g., rotameter)
-
Analytical balance (readable to 0.01 mg)
-
Static-free weighing room/enclosure
Methodology:
-
Calibration: Calibrate the personal air sampling pump to a known flow rate (e.g., 2.5 L/min) using the filter cassette in-line. Record the flow rate.
-
Assembly: Attach the cyclone separator to the pre-weighed filter cassette.
-
Setup: Clip the sampling pump to the worker's belt. Securely fasten the cyclone/filter assembly to the worker's lapel, within the breathing zone.
-
Sampling: Turn on the pump at the start of the handling procedure and record the start time. The worker should perform the task as they normally would.
-
Completion: At the end of the task or sampling period, turn off the pump and record the stop time.
-
Post-Calibration: Verify the pump's flow rate. If the post-calibration flow rate differs by more than 5% from the initial rate, the sample may be invalid.
-
Analysis:
-
Carefully remove the filter from the cassette in a clean environment.
-
Allow the filter to equilibrate in the weighing room for at least 24 hours.
-
Weigh the filter on the analytical balance. Record the post-sampling weight.
-
Calculate the mass of collected dust (Post-Weight - Pre-Weight).
-
Calculate the total volume of air sampled (Flow Rate x Total Sampling Time in minutes).
-
Calculate the dust concentration (mg/m³) by dividing the mass of dust (in mg) by the volume of air (in m³).
-
Protocol 2: Surface Wipe Sampling for Contamination Assessment
This protocol is used to determine the presence and quantity of this compound powder on a work surface after a handling procedure or decontamination.
Objective: To assess surface contamination levels to verify cleaning procedures.
Materials:
-
Wipe sampling media (e.g., Ghost Wipes)
-
Wetting agent (e.g., isopropanol) in a dropper bottle
-
10 cm x 10 cm sampling template
-
Sterile, individually wrapped forceps
-
Sample collection vials (e.g., 50 mL centrifuge tubes)
-
Gloves
-
Analysis by a qualified analytical lab (e.g., using HPLC-UV)
Methodology:
-
Area Selection: Identify the area to be sampled (e.g., a 10 cm x 10 cm square on the workbench). Place the template over the area.
-
Preparation: Put on a new pair of gloves. Using forceps, remove a wipe from its packaging.
-
Wetting: Apply a small amount of the wetting agent to the wipe.
-
Sampling (First Pass): Firmly press the wipe onto the surface at one edge of the template. Wipe side-to-side, with overlapping strokes, covering the entire area.
-
Sampling (Second Pass): Fold the wipe in half with the exposed side inward. Wipe the same area again, this time with strokes perpendicular to the first pass (top-to-bottom).
-
Collection: Fold the wipe again and place it into the labeled sample collection vial using the forceps.
-
Blank Sample: Prepare a field blank by taking a new wipe, wetting it, and placing it directly into a vial without wiping a surface. This accounts for any background contamination.
-
Analysis: Send the samples and the field blank to an analytical laboratory for quantitative analysis of this compound. The results will typically be reported as mass per unit area (e.g., µ g/100 cm²).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound(623-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 5 Ways To Properly Ventilate A Laboratory - DECO Associates [decoassociates.com]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. pppmag.com [pppmag.com]
- 12. This compound 99 623-03-0 [sigmaaldrich.com]
- 13. falseguridad.com [falseguridad.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. dustarrest.com [dustarrest.com]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Technical Support Center: HPLC Analysis of 4-Chlorobenzonitrile
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-chlorobenzonitrile, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this compound, an aromatic nitrile, is secondary interactions between the analyte and the stationary phase. These interactions often involve the residual silanol groups on the silica-based column packing material. The nitrile group's polarity can contribute to these unwanted interactions, leading to a non-ideal peak shape.
Q2: I'm observing peak tailing for this compound. Where should I start troubleshooting?
A2: A systematic approach is crucial for effective troubleshooting. Begin by evaluating the mobile phase composition, particularly the pH and the ratio of organic modifier to water. Next, assess the health of your column and ensure your sample preparation is adequate. Finally, check for any issues with your HPLC system, such as extra-column volume.
Q3: What is a typical mobile phase for the analysis of this compound?
A3: A common mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of acetonitrile, water, and an acid modifier, such as phosphoric acid.[1] The phosphoric acid helps to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: While this compound itself is not ionizable, the mobile phase pH plays a critical role in controlling the ionization state of the stationary phase. At a low pH (typically around 2.5-3.5), the residual silanol groups on the silica packing are protonated and less likely to interact with the polar nitrile group of the analyte. This minimization of secondary interactions leads to a more symmetrical peak.[2]
Q5: Can the column temperature influence peak tailing?
A5: Yes, column temperature can impact peak shape.[3] Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more symmetrical peaks.[3][4] However, the effect is compound-dependent, and an optimal temperature should be determined empirically.
Troubleshooting Guides
Issue: Peak Tailing of this compound
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues in the HPLC analysis of this compound.
Step 1: Mobile Phase Optimization
The mobile phase is often the first and most effective area to address peak tailing.
-
Phosphoric Acid Concentration: Phosphoric acid is a common mobile phase additive used to control pH and minimize silanol interactions. While specific quantitative data on its effect on this compound is limited, a concentration of around 0.1% is a good starting point.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Acetonitrile (%) | 50 | 60 | 70 | Determine optimal retention and peak shape. |
| Phosphoric Acid (%) | 0.05 | 0.1 | 0.2 | Improved peak symmetry with increasing concentration up to an optimal point. |
Step 2: Column Evaluation and Maintenance
A degraded or contaminated column is a primary suspect for peak shape problems.
-
Column Contamination: If the column has been used for numerous injections, contaminants may have accumulated on the stationary phase, leading to active sites that cause tailing.
-
Column Void: A void at the head of the column can cause band broadening and peak tailing.
Experimental Protocol: Column Washing
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of a buffer-free mobile phase (e.g., the same mobile phase composition without phosphoric acid).
-
Flush with 20 column volumes of 100% acetonitrile.
-
Flush with 20 column volumes of isopropanol.
-
Flush again with 20 column volumes of 100% acetonitrile.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
Step 3: Sample Preparation and Injection
The sample itself and the injection process can contribute to peak tailing.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.
Experimental Protocol: Sample Dilution Study
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape.
-
If peak tailing improves with dilution, the original sample was likely overloaded.
Step 4: System Check
Extra-column volume in the HPLC system can contribute to band broadening and peak tailing.
-
Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
-
Fittings: Check all fittings for proper connections to avoid dead volume.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
Validation & Comparative
4-chlorobenzonitrile 1H NMR and 13C NMR spectrum analysis
An extensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-chlorobenzonitrile is presented in this guide, offering a valuable resource for researchers, scientists, and professionals in drug development. The structural elucidation of organic compounds heavily relies on NMR spectroscopy, and this guide provides a detailed comparison of the spectral data alongside experimental protocols and alternative analytical techniques.
¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm.[1][2] The molecule's structure features a benzene ring substituted with a chlorine atom and a nitrile group at positions 1 and 4, respectively. This substitution pattern results in a symmetrical molecule with two sets of chemically equivalent protons.
The protons ortho to the nitrile group (H-2 and H-6) and the protons meta to the nitrile group (H-3 and H-5) give rise to two distinct signals. Due to the electron-withdrawing nature of both the nitrile and chloro groups, these protons are deshielded and appear downfield.[1] The spectrum typically presents as two doublets, a result of ortho-coupling between adjacent protons.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Splitting Pattern | Coupling Constant (J) in Hz | Integration |
| H-2, H-6 | 7.61 | Doublet (d) | 8.0 | 2H |
| H-3, H-5 | 7.47 | Doublet (d) | 8.0 | 2H |
Data sourced from a 400 MHz spectrometer.[3]
In a different solvent, cyclohexane, the chemical shifts are slightly different: H-A at 7.369 ppm and H-B at 7.469 ppm, with a coupling constant J(A,B) of 8.4 Hz, as recorded on a 300 MHz instrument.[4]
¹³C NMR Spectrum Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. Aromatic carbons typically resonate in the range of 120-170 ppm.[5] The carbon atom attached to the nitrile group (C-1) and the carbon atom bonded to the chlorine atom (C-4) are quaternary and usually show weaker signals. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 110-125 ppm.[6]
Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | 110.7 |
| C-2, C-6 | 133.3 |
| C-3, C-5 | 129.6 |
| C-4 | 139.4 |
| C≡N | 117.9 |
Data sourced from a 125 MHz spectrometer.[3]
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. Below are detailed methodologies for ¹H and ¹³C NMR experiments.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[8]
-
Instrument Setup: The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.[9]
-
Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[8]
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]
-
Instrument Setup: The experiment is performed on the same NMR spectrometer, tuning to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[8]
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.[6] A wider spectral width (e.g., 0-220 ppm) is necessary. The number of scans is significantly higher than for ¹H NMR (often several hundred to thousands) to obtain adequate signal intensity.[11]
-
Processing: Similar to ¹H NMR, the data is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[11]
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound and the distinct proton and carbon environments that give rise to the observed NMR signals.
Caption: Structure of this compound with atom numbering.
Comparison with Alternative Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive for determining the molecular weight and fragmentation patterns of a compound.[12][13] Electron Ionization (EI) is a common method used in GC-MS that provides fragment-rich spectra useful for library matching.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this compound, characteristic peaks for the nitrile group (C≡N) stretch and C-Cl bond would be expected.
-
X-ray Crystallography: For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of a molecule. This compound is a white crystalline solid, making this technique applicable.[14]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. This compound (623-03-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
Interpreting the FTIR Spectrum of 4-Chlorobenzonitrile: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the FTIR spectrum of 4-chlorobenzonitrile, comparing it with the spectra of benzonitrile and chlorobenzene to highlight the influence of its functional groups on the vibrational spectrum.
Core Principles of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups and overall structure, providing a unique molecular "fingerprint."
Analysis of this compound's FTIR Spectrum
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct functional groups: the nitrile group (C≡N), the chloro-substituted benzene ring, and the carbon-chlorine bond (C-Cl).
A detailed assignment of the major vibrational bands is presented below:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong |
| Aromatic C=C Stretch (in-ring) | 1600 - 1585 | Medium |
| Aromatic C=C Stretch (in-ring) | 1500 - 1400 | Medium |
| Aromatic C-H "oop" (out-of-plane) Bend | 900 - 675 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
Comparative Spectral Analysis
To understand the contribution of each functional group to the spectrum of this compound, it is insightful to compare it with the spectra of benzonitrile and chlorobenzene.
| Functional Group/Vibrational Mode | Benzonitrile (cm⁻¹) | Chlorobenzene (cm⁻¹) | This compound (cm⁻¹) | Observations |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 | This group of absorptions is characteristic of the C-H stretching on a benzene ring and is present in all three compounds.[1] |
| Nitrile (C≡N) Stretch | ~2230 | Absent | ~2225 | The strong, sharp absorption of the nitrile group is a defining feature of both benzonitrile and this compound.[2][3] Its absence in chlorobenzene confirms this assignment. The position in aromatic nitriles is slightly lower than in saturated nitriles due to conjugation. |
| Aromatic C=C Stretch (in-ring) | 1600 - 1450 | 1600 - 1450 | 1600 - 1450 | These medium-intensity bands, arising from the carbon-carbon stretching vibrations within the benzene ring, are present in all three aromatic compounds.[4] |
| C-Cl Stretch | Absent | ~740 | ~750 | This strong absorption in the lower frequency region is characteristic of the C-Cl bond and is a key feature in the spectra of chlorobenzene and this compound, while being absent in benzonitrile.[5] |
This comparative analysis clearly demonstrates how the FTIR spectrum of this compound is a composite of the characteristic absorptions of a nitrile group and a chloro-substituted aromatic ring.
Experimental Protocols
Accurate and reproducible FTIR spectra are contingent on proper sample preparation. For a solid sample like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the sample in a solid matrix that is transparent to infrared radiation.
Procedure:
-
Grinding: Thoroughly grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. This is crucial to minimize light scattering.[6]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the ground sample. Mix gently but thoroughly to ensure a homogenous mixture.[6]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for about 1-2 minutes. This will form a thin, transparent, or translucent pellet.[6]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected to subtract any atmospheric and matrix interferences.[7]
Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation.
Procedure:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond) is clean. A background spectrum of the clean, empty crystal should be recorded.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[10]
-
Analysis: Collect the FTIR spectrum. The infrared beam interacts with the sample at the point of contact, generating the spectrum. After analysis, the sample can be easily removed and the crystal cleaned for the next measurement.[9]
Logical Workflow for Spectral Interpretation
The process of interpreting an FTIR spectrum can be systematically approached. The following diagram illustrates the logical steps involved in identifying the functional groups in this compound.
Caption: Workflow for the systematic interpretation of this compound's FTIR spectrum.
References
- 1. ir.ethz.ch [ir.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]
- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. IR Spectrums [cms.gutow.uwosh.edu]
- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-chlorobenzonitrile and its structural analogs, benzonitrile and 4-bromobenzonitrile. The information presented herein is intended to aid in the structural elucidation and identification of these compounds in complex matrices.
Quantitative Fragmentation Data
The following table summarizes the key fragment ions and their relative abundances observed in the 70 eV electron ionization mass spectra of this compound, benzonitrile, and 4-bromobenzonitrile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | m/z of Molecular Ion (M+) | Key Fragment Ions (m/z) and Relative Abundance (%) |
| This compound | C₇H₄ClN | 137.57 | 137 | 139 (M+2, ~32% of M+), 102 (Loss of Cl), 75 (Loss of HCN from m/z 102), 50 |
| Benzonitrile | C₇H₅N | 103.12 | 103 | 76 (Loss of HCN), 51 |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 181/183 | 102 (Loss of Br), 75 (Loss of HCN from m/z 102), 50 |
Fragmentation Pathways
The fragmentation of these aromatic nitriles under electron ionization follows characteristic pathways, primarily involving the nitrile group and the halogen substituent.
This compound Fragmentation Pathway
The primary fragmentation of this compound involves the loss of a chlorine radical to form a stable phenylnitrile cation at m/z 102. Subsequent fragmentation of this ion proceeds via the loss of hydrogen cyanide (HCN) to yield a benzyne radical cation at m/z 76, which can further fragment. The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak at m/z 139, with an intensity of approximately one-third of the molecular ion peak.
Comparative Experimental Workflow
The analysis of these compounds is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), which separates the components of a mixture before their introduction into the mass spectrometer.
Experimental Protocols
The following is a general protocol for the analysis of this compound and its analogs using a standard GC-MS system. This protocol is based on established methods for the analysis of aromatic compounds, such as ASTM D5769.
1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. Sample Preparation
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
For quantitative analysis, add a suitable internal standard (e.g., deuterated analog) to all standards and samples.
3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
4. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain complete mass spectra for qualitative analysis and library matching.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of the target analytes and internal standards.
-
Process the acquired data using the instrument's software to identify peaks, integrate peak areas, and construct calibration curves for quantification. Compare the obtained mass spectra with reference libraries (e.g., NIST) for compound identification.
A Comparative Guide to the Reactivity of 4-Chlorobenzonitrile and 4-Bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the selection of appropriate starting materials is paramount to achieving optimal reaction efficiency, yield, and cost-effectiveness. Aryl halides, such as 4-chlorobenzonitrile and 4-bromobenzonitrile, are fundamental building blocks, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform synthetic strategy and process development.
Theoretical Framework: A Tale of Two Halogens
The reactivity of this compound and 4-bromobenzonitrile is primarily dictated by the nature of the carbon-halogen bond and the strong electron-withdrawing effect of the para-cyano (-CN) group. This nitrile group deactivates the aromatic ring, making it electron-deficient and susceptible to certain reaction types. However, the specific halogen atom—chlorine or bromine—governs the subtle yet critical differences in their chemical behavior.
Two key reaction classes highlight this dichotomy: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, meaning 4-bromobenzonitrile generally undergoes oxidative addition more readily, leading to faster reactions and higher efficacy under standard conditions.
-
In Nucleophilic Aromatic Substitution (SNAr) , the mechanism is different. The reaction proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. A more electronegative halogen (like chlorine) withdraws more electron density from the ring, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the established reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[1][2]
Data Presentation: Quantitative Comparison
The differing physicochemical properties of the C-Cl and C-Br bonds are central to understanding the reactivity differences.
| Property | This compound | 4-Bromobenzonitrile | Rationale for Reactivity Difference |
| Molecular Formula | C₇H₄ClN | C₇H₄BrN | - |
| Molecular Weight | 137.57 g/mol | 182.02 g/mol | Important for stoichiometric calculations. |
| C-X Bond Dissociation Energy (approx.) | ~97.6 kcal/mol (for Chlorobenzene) | ~82.6 kcal/mol (for Bromobenzene) | The significantly lower C-Br bond energy makes 4-bromobenzonitrile more reactive in reactions where C-X bond cleavage is rate-determining, such as Pd-catalyzed cross-coupling. |
| Halogen Electronegativity (Pauling scale) | 3.16 | 2.96 | The higher electronegativity of chlorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack in SNAr reactions.[1][2] |
Comparative Performance in Key Synthetic Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Aryl bromides are well-established as more reactive substrates than aryl chlorides in common cross-coupling reactions due to the weaker C-Br bond. This allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Experimental data directly comparing the two substrates in the amination with benzamide clearly demonstrates the superior reactivity of 4-bromobenzonitrile.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. | Time | Yield (%) |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / XantPhos | DBU | DMF | 120°C | 24 h | 83% [3] |
| This compound | Pd₂(dba)₃ / XantPhos | DBU | DMF | 120°C | 24 h | 20% [3] |
B. Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling for C-C bond formation, aryl chlorides often require more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts to achieve yields comparable to aryl bromides.[4] While direct side-by-side comparative data under identical conditions is sparse in the literature, representative examples show that both can be effective substrates, though conditions for the chloro-analogue are often more forcing or require specialized catalyst systems.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | H₂O/EtOH | 80°C | 97% [5] |
| This compound | Phenylboronic acid | [IPr·H][Pd(η³-cin)Cl₂] (an NHC-Pd complex) | K₂CO₃ | Ethanol | 60°C | 89% [6] |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, this compound is the more reactive substrate in SNAr reactions. The rate-determining step is the attack of the nucleophile, which is accelerated by the greater inductive electron withdrawal of chlorine compared to bromine.[2] This makes the aromatic ring more electrophilic and stabilizes the intermediate Meisenheimer complex.[1]
| Aryl Halide | General Reactivity Trend in SNAr | Rationale |
| This compound | More Reactive | Higher electronegativity of Chlorine activates the ring for nucleophilic attack, which is the rate-determining step.[2] |
| 4-Bromobenzonitrile | Less Reactive | Lower electronegativity of Bromine provides less activation for the initial, rate-determining nucleophilic attack compared to chlorine. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Representative)
This protocol is based on the conditions reported for the amination of 4-bromobenzonitrile with benzamide.[3]
A reaction vessel is charged with 4-bromobenzonitrile (1.0 mmol), benzamide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon). Anhydrous DMF (5 mL) is added, followed by 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (2.0 mmol). The mixture is stirred and heated to 120°C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling (Representative)
This protocol is based on the conditions reported for the coupling of this compound with phenylboronic acid.[6]
To a screw-cap vial containing a magnetic stir bar, the NHC-Pd precatalyst [IPr·H][Pd(η³-cin)Cl₂] (0.01 mmol, 2 mol%) and potassium carbonate (1.5 mmol) are added. Ethanol (1 mL) is added, followed by a solution of this compound (0.5 mmol) and phenylboronic acid (0.55 mmol) in ethanol (1 mL). The vial is sealed and the reaction mixture is stirred at 60°C for 16 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) (General)
This is a general protocol for the reaction of an aryl halide with sodium methoxide.
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, this compound (1.0 mmol) is dissolved in anhydrous methanol (10 mL) under an inert atmosphere. Sodium methoxide (1.5 mmol) is added portion-wise. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.
Mandatory Visualizations
Caption: Decision logic for selecting between 4-chloro- and 4-bromobenzonitrile based on reaction mechanism.
Caption: Energy profile of the rate-determining oxidative addition step in cross-coupling reactions.
Conclusion
The choice between this compound and 4-bromobenzonitrile is not arbitrary but a strategic decision based on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , 4-bromobenzonitrile is the superior choice, offering higher reactivity that translates to milder conditions, lower catalyst costs, and often better yields.
-
For nucleophilic aromatic substitution (SNAr) , this compound is the more reactive substrate due to the activating effect of chlorine's higher electronegativity on the rate-determining nucleophilic attack.
For drug development professionals and process chemists, this trade-off is critical. While aryl chlorides are typically less expensive starting materials, the potentially higher costs associated with more complex catalyst systems and more demanding reaction conditions must be factored into the overall process economy. This guide serves as a foundational tool for making informed decisions in the rational design of synthetic routes.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Unveiling the Biological Fingerprints: A Comparative Analysis of 4-Chlorobenzonitrile and its Halogenated Congeners
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity imparted by subtle structural changes is paramount. This guide provides a comparative overview of the biological activities of 4-chlorobenzonitrile and its fellow halogenated benzonitriles: 4-fluorobenzonitrile, 4-bromobenzonitrile, and 4-iodobenzonitrile. While direct comparative studies across a range of activities for all four compounds are limited in publicly available literature, this guide synthesizes existing data to offer insights into their herbicidal, antifungal, cytotoxic, and enzyme-inhibiting properties.
This analysis is based on a comprehensive review of existing scientific literature. It is important to note that the presented data is often from different studies and may not be directly comparable due to variations in experimental conditions. This guide aims to provide a structured overview and highlight the need for further direct comparative research.
Herbicidal Activity: A Tale of Halogen Effects
Benzonitrile derivatives have long been investigated for their herbicidal properties. The nature of the halogen substituent on the phenyl ring can significantly influence the compound's efficacy and mode of action.
Quantitative Data on Herbicidal Activity
| Compound | Target/Test System | Activity Metric (e.g., IC50) | Reference |
| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Photosystem II inhibitor | - | [No specific IC50 values found in the provided search results for a direct comparison] |
| Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) | Photosystem II inhibitor | - | [No specific IC50 values found in the provided search results for a direct comparison] |
Note: Direct comparative IC50 values for the herbicidal activity of 4-fluoro, 4-chloro, 4-bromo, and 4-iodobenzonitrile were not available in the provided search results. The data for bromoxynil and ioxynil, which are dihalogenated and hydroxylated benzonitriles, are mentioned to highlight the herbicidal potential within this class of compounds.
The herbicidal action of many benzonitrile compounds, such as bromoxynil and ioxynil, is attributed to their ability to inhibit photosynthesis. The halogen atoms play a crucial role in the molecule's ability to bind to the target site in photosystem II. While specific data for the monohalogenated benzonitriles is sparse, quantitative structure-activity relationship (QSAR) studies on broader sets of benzonitrile derivatives suggest that physicochemical properties influenced by the halogen, such as hydrophobicity and electronic effects, are key determinants of their herbicidal potency.
Antifungal Activity: A Spectrum of Efficacy
Halogenated organic compounds are a rich source of potential antifungal agents. The introduction of a halogen atom can enhance the lipophilicity of a molecule, facilitating its passage through fungal cell membranes.
Quantitative Data on Antifungal Activity
| Compound | Fungal Strain(s) | Activity Metric (e.g., MIC) | Reference |
| This compound | Candida species | [Specific MIC values not found in a direct comparative study] | - |
| Halogenated Indoles | Candida species | MIC: 10-50 µg/mL | [Specific data for 4-halobenzonitriles not available; this data for a related class of halogenated compounds is provided for context] |
Note: A direct comparison of the Minimum Inhibitory Concentration (MIC) values for 4-fluoro, 4-chloro, 4-bromo, and 4-iodobenzonitrile against a standardized panel of fungal strains was not found in the provided search results. The data on halogenated indoles is included to illustrate the potential for antifungal activity in halogenated aromatic compounds.
Studies on various halogenated compounds have demonstrated their potential to inhibit the growth of pathogenic fungi. The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes. For benzonitrile derivatives, the nitrile group and the halogen substituent are expected to be key pharmacophoric features. The lack of direct comparative data for the four target compounds underscores a gap in the current understanding of their structure-activity relationship in the context of antifungal activity.
Cytotoxicity Against Cancer Cell Lines: A Glimmer of Therapeutic Potential
The search for novel anticancer agents is a continuous effort, and halogenated compounds have shown promise in this area. Their ability to induce cell death in cancer cells is a key area of investigation.
Quantitative Data on Cytotoxicity
| Compound | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
| This compound | Various human cancer cell lines | [Specific IC50 values not found in a direct comparative study] | - |
| Chlorinated Acridone Derivatives | HL-60 (leukemia) and its resistant sublines | [Specific IC50 values for this compound not provided; this data is for a different class of chlorinated compounds] | [1] |
| Fluorinated Acridone Derivatives | Various sensitive and resistant cancer cell lines | [Specific IC50 values for 4-fluorobenzonitrile not provided; this data is for a different class of fluorinated compounds] | [2] |
Note: Direct comparative IC50 values for the cytotoxicity of 4-fluoro, 4-chloro, 4-bromo, and 4-iodobenzonitrile against a panel of cancer cell lines were not available in the provided search results. The data on related chlorinated and fluorinated acridone derivatives is presented to indicate the potential cytotoxic effects of halogenated aromatic structures.
The cytotoxic effects of halogenated compounds can be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. The specific halogen and its position on the aromatic ring can significantly impact the compound's interaction with biological targets and its overall cytotoxic profile.
Enzyme Inhibition: Targeting a Range of Biological Processes
Enzyme inhibition is a fundamental mechanism through which many drugs and bioactive compounds exert their effects. Halogenated benzonitriles have been explored as inhibitors of various enzymes.
Quantitative Data on Enzyme Inhibition
| Compound | Target Enzyme | Activity Metric (IC50) | Reference |
| This compound | Various enzymes | [Specific IC50 values not found in a direct comparative study] | - |
| Benzonitrile derivatives | Tyrosinase | IC50 values in the micromolar range | [Specific data for 4-halobenzonitriles not provided] |
Note: A direct comparative study of the inhibitory activity of 4-fluoro, 4-chloro, 4-bromo, and 4-iodobenzonitrile against a specific enzyme with corresponding IC50 values was not found in the provided search results. The data on benzonitrile derivatives as tyrosinase inhibitors is included to illustrate the potential for enzyme inhibition within this class of compounds.
The nitrile group in benzonitriles can act as a key interacting moiety with enzyme active sites. The halogen substituent can influence the compound's binding affinity and selectivity through steric, electronic, and hydrophobic interactions. The lack of direct comparative data for the four target compounds highlights an area for future investigation to understand their potential as specific enzyme inhibitors.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for the key experiments cited in the context of evaluating the biological activities of halogenated benzonitriles.
Herbicidal Activity Assay (Seedling Growth Inhibition)
This protocol is a generalized method for assessing the herbicidal activity of compounds on seedling growth.
1. Plant Material and Growth Conditions:
-
Select target weed species (e.g., Echinochloa crus-galli for monocots and Amaranthus retroflexus for dicots).
-
Sterilize seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.
-
Germinate seeds on moist filter paper in petri dishes in a controlled environment (e.g., 25°C with a 16/8 h light/dark cycle).
2. Preparation of Test Solutions:
-
Dissolve the test compounds (4-halogenated benzonitriles) in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions.
-
Prepare a series of dilutions of the test compounds in a nutrient solution containing a surfactant (e.g., Tween 80) to ensure uniform application.
3. Treatment Application:
-
Transfer uniformly germinated seedlings to pots or petri dishes containing a suitable growth medium (e.g., soil, sand, or agar).
-
Apply the test solutions to the seedlings. This can be done as a pre-emergence application (to the soil before seedling emergence) or post-emergence application (sprayed onto the foliage of young seedlings).
4. Incubation and Observation:
-
Incubate the treated plants in a growth chamber under controlled conditions.
-
Observe the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of 7-14 days.
5. Data Collection and Analysis:
-
At the end of the observation period, measure parameters such as shoot length, root length, and fresh/dry weight.
-
Calculate the percentage of growth inhibition for each treatment compared to the solvent control.
-
Determine the IC50 (the concentration that causes 50% inhibition of growth) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
1. Fungal Strains and Media:
-
Use standardized fungal strains from a recognized culture collection (e.g., ATCC).
-
Prepare a suitable liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
2. Inoculum Preparation:
-
Culture the fungal strains on agar plates to obtain fresh colonies.
-
Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.
-
Further dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration.
3. Preparation of Test Compounds:
-
Dissolve the halogenated benzonitriles in DMSO to create high-concentration stock solutions.
-
Perform serial two-fold dilutions of the compounds in the test medium in a 96-well microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture:
-
Culture a suitable human cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of the halogenated benzonitriles in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a solvent control (e.g., DMSO) and a positive control (a known cytotoxic agent).
4. Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
5. MTT Addition and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the solvent control.
-
Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay
This is a general protocol for an in vitro enzyme inhibition assay. The specific enzyme, substrate, and detection method will vary depending on the target.
1. Reagents and Buffers:
-
Prepare a suitable buffer for the specific enzyme assay, ensuring optimal pH and ionic strength.
-
Prepare solutions of the purified enzyme, the substrate, and any necessary cofactors.
2. Preparation of Inhibitors:
-
Dissolve the halogenated benzonitriles in a suitable solvent (e.g., DMSO) to make stock solutions.
-
Prepare serial dilutions of the inhibitors in the assay buffer.
3. Assay Procedure:
-
In a microplate or cuvette, combine the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
4. Detection of Enzyme Activity:
-
Monitor the progress of the reaction over time. This can be done by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule using a spectrophotometer or fluorometer.
5. Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.
-
Determine the percentage of enzyme inhibition for each inhibitor concentration compared to the control reaction.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for screening the biological activity of chemical compounds.
Caption: Hypothetical signaling pathway for cytotoxicity induced by a halogenated benzonitrile.
References
A Researcher's Guide to Validating 4-Chlorobenzonitrile Purity with Melting Point Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. 4-Chlorobenzonitrile, a key building block in the synthesis of pharmaceuticals and dyes, is no exception. This guide provides a comparative framework for validating the purity of this compound using melting point analysis, a fundamental and accessible technique. We will delve into the experimental protocol, data interpretation, and how this method compares to other analytical techniques.
The Principle of Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical property. For a pure compound, the melting point range—the span between the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase has liquefied—is typically sharp, often within a 0.5-1.0°C range.[1]
However, the presence of soluble impurities disrupts the uniform crystalline lattice of the substance.[2][3] This disruption weakens the intermolecular forces holding the solid together, resulting in two primary effects:
-
Melting Point Depression: Less energy is required to break down the weakened crystal structure, causing the substance to melt at a lower temperature than its pure counterpart.[2][3]
-
Melting Point Range Broadening: The impurities create regions within the solid that have different melting characteristics. This leads to a wider temperature range over which the substance melts.[1][2]
Therefore, a depressed and broadened melting point range for a sample of this compound, when compared to the literature value of the pure substance, indicates the presence of impurities.
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a this compound sample using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (one end sealed)
-
Melting point apparatus with a thermometer or digital temperature sensor
-
Reference standard of pure this compound (optional, for comparison)
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound sample on a clean, dry surface.
-
If the sample is not already a fine powder, use a mortar and pestle to gently grind it. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[4]
-
Ensure the thermometer or sensor is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10°C/minute) to get a rough estimate.[1][4] Allow the apparatus to cool before proceeding.
-
Accurate Measurement: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4][6]
-
Record T1: Note the temperature at which the first tiny droplet of liquid becomes visible.[5]
-
Record T2: Continue slow heating and note the temperature at which the last solid crystal melts, leaving a clear liquid.[5]
-
-
Data Recording:
-
The observed melting point is the range from T1 to T2.
-
Perform the measurement in duplicate or triplicate to ensure reproducibility.
-
Data Presentation and Interpretation
The purity of a this compound sample can be assessed by comparing its experimental melting point range to the established literature value for the pure compound and typical values for commercial grades.
| Substance | Purity | Expected Melting Point Range (°C) | Typical Range Width |
| Pure this compound (Literature) | >99.9% | 91 - 97[7][8][9][10] | Narrow (≤ 1°C) |
| Commercial Grade this compound | ~99% | 90 - 94[7][11][12] | Narrow to Slightly Broad (1-3°C) |
| Impure this compound | <99% | Depressed (e.g., 88 - 92°C) | Broad (> 2°C) |
Interpretation:
-
High Purity: An observed melting point range that is sharp and falls within the literature value for the pure compound suggests high purity.
-
Moderate Purity (Commercial Grade): A sample with a slightly broadened range that begins at or just below the lower end of the pure range is indicative of a typical commercial-grade product.
-
Significant Impurity: A melting point range that is both significantly lower than the literature value and broad (spanning several degrees) points to the presence of substantial impurities.
Workflow for Purity Validation
The following diagram illustrates the logical flow of validating the purity of this compound using melting point analysis.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. tutorchase.com [tutorchase.com]
- 3. physical chemistry - Effect of impurities on melting point - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. byjus.com [byjus.com]
- 6. ijcrt.org [ijcrt.org]
- 7. shuangdingchemistry.com [shuangdingchemistry.com]
- 8. This compound | 623-03-0 [amp.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 623-03-0 [chemicalbook.com]
- 11. This compound 99 623-03-0 [sigmaaldrich.com]
- 12. This compound(623-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Comparative Guide to GC-MS and HPLC for the Quantification of 4-Chlorobenzonitrile
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 4-chlorobenzonitrile. The selection of the optimal method depends on various factors including the required sensitivity, sample matrix, and the specific goals of the analysis.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection and quantification. | Separates compounds in the liquid phase based on their interaction with a stationary phase, typically followed by UV-Vis detection. |
| Analyte Suitability | Well-suited for this compound due to its volatility and thermal stability. | A robust and versatile method suitable for routine analysis of this compound.[1] |
| Sensitivity | Generally offers high sensitivity and specificity, ideal for trace-level analysis.[1] | Sensitivity is dependent on the detector; UV-Vis detection is common and provides moderate sensitivity. |
| Sample Preparation | May involve extraction and derivatization to improve volatility, although direct analysis is often possible.[2] | Typically involves dissolving the sample in a suitable solvent and filtering prior to injection.[1] |
| Instrumentation Cost | Generally higher initial cost and maintenance.[2] | More cost-effective in terms of instrumentation and maintenance.[2] |
Quantitative Performance Comparison
The following table summarizes the quantitative performance parameters for GC-MS and HPLC. Data for a structurally similar compound, 4-Chlorobenzylidenemalononitrile for GC-MS and proxy data for a typical HPLC-UV method for a comparable aromatic nitrile are presented to provide a comparative overview.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 2 - 2000 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999 |
| Limit of Detection (LOD) | Data not available | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | Data not available | 0.4 - 2 µg/mL |
| Accuracy (% Recovery) | Data not available | 98.0 - 102.0% |
| Precision (%RSD) | Data not available | < 2.0% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for a structurally related compound and is adaptable for this compound.
1. Sample Preparation:
-
Extraction: For biological samples, extract 10 mL of the sample with 3 mL of dichloromethane (DCM).[1]
-
Agitation: Manually agitate the mixture for 10 minutes.[1]
-
Drying: Dry the organic extract over anhydrous sodium sulfate for 1 hour.[1]
-
Filtration: Filter the dried extract through a 0.45 µm filter unit.[1]
-
Transfer: Transfer the filtered sample to a silanized glass autosampler vial for analysis.[1]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Thermo Electron GC Trace 1310 or equivalent.[1]
-
Mass Spectrometer: Thermo Electron TSQ 9000 or equivalent.[1]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program:
-
Injection Mode: Splitless, 1 µL injection volume.[1]
-
Ionization Mode: Electron Impact (EI).[1]
-
Electron Energy: 70 eV.[1]
-
Mass Scan Range: m/z 50-350.
-
Quantification Ion: Based on the mass spectrum of this compound, the molecular ion (m/z 137) would be a primary candidate for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a published method for the analysis of this compound.[3]
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Newcrom R1 column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3] For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at a suitable wavelength determined by the UV spectrum of this compound.
Experimental Workflows
Logical Method Selection
The choice between GC-MS and HPLC for the quantification of this compound depends on the specific requirements of the analysis.
Conclusion
Both GC-MS and HPLC are powerful and suitable techniques for the quantitative analysis of this compound.
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level detection and analysis in complex matrices. Its ability to provide mass spectral data allows for confident identification of the analyte.
HPLC-UV is a robust, reliable, and cost-effective method well-suited for routine quality control and analyses where high sensitivity is not the primary requirement.[2] Its simpler sample preparation and lower operational costs make it an attractive option for high-throughput environments.[2]
The ultimate decision will be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. For research and development, where impurity profiling and low-level detection are critical, the specificity of GC-MS is highly advantageous. For routine quality control with moderate sensitivity requirements, HPLC offers a practical and efficient solution.
References
The Nitrile Moiety as a Carbonyl Bioisostere: A Comparative Guide for Drug Development
An in-depth analysis of the bioisosteric replacement of a carbonyl group with a nitrile group, focusing on 4-chlorobenzonitrile and its carbonyl analogs. This guide provides comparative experimental data, detailed protocols, and pathway visualizations to inform rational drug design.
In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. This approach aims to enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. One of the classic and functionally relevant bioisosteric substitutions is the replacement of a carbonyl group with a nitrile group. This guide provides a comprehensive comparison of these two functional groups, with a specific focus on compounds containing the 4-chlorobenzophenyl scaffold.
Physicochemical and Biological Properties: A Head-to-Head Comparison
The nitrile group, with its linear geometry and strong dipole moment, can effectively mimic the electronic and steric properties of a carbonyl group. This substitution can influence a range of molecular properties critical for drug efficacy and development.
| Property | Carbonyl (4-Chlorobenzoyl) | Nitrile (this compound) | Rationale for Bioisosteric Equivalence |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor through the carbonyl oxygen. | The nitrogen atom of the nitrile group is also a competent hydrogen bond acceptor. | Both groups can engage in similar non-covalent interactions with biological targets. |
| Dipole Moment | Possesses a significant dipole moment. | Exhibits a strong dipole moment. | Similar electronic character can lead to comparable long-range interactions with the target protein. |
| Metabolic Stability | The carbonyl group can be susceptible to reduction by metabolic enzymes. | The nitrile group is generally more resistant to metabolic transformations. | Introduction of a nitrile can block metabolically labile sites, potentially increasing the drug's half-life. |
| Chemical Reactivity | The carbonyl carbon is electrophilic and can react with nucleophiles. | The nitrile carbon is also electrophilic but generally less reactive than a carbonyl carbon. | Reduced reactivity can minimize off-target interactions and improve the compound's safety profile. |
Case Study: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
To provide a quantitative comparison, we will examine the inhibitory activity of representative compounds against Aldo-Keto Reductase 1C3 (AKR1C3). AKR1C3 is a key enzyme in androgen biosynthesis and is a validated therapeutic target in castration-resistant prostate cancer.[1][2][3]
| Compound | Structure | Target | IC50 (µM) |
| N-(4-chlorobenzoyl)-melatonin | 4-chlorobenzoyl moiety | AKR1C3 | 7.8[4] |
| Representative Benzonitrile Inhibitor | This compound moiety | AKR1C3 | Data not available in the public domain |
Signaling Pathway of AKR1C3 in Prostate Cancer
AKR1C3 plays a crucial role in the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), which drive the proliferation of prostate cancer cells. By catalyzing the reduction of androgen precursors, AKR1C3 contributes to the activation of the androgen receptor (AR) signaling pathway, even in a castrate environment.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bioisosteres. Below are protocols for key assays used to evaluate the pharmacological properties of the nitrile and carbonyl compounds.
AKR1C3 Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
9,10-Phenanthrenequinone (PQ) (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and AKR1C3 enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (PQ).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Add the test compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound against time and determine the in vitro half-life (t½).
Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of a compound using a Caco-2 cell monolayer, which is a well-established in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
Conclusion
The bioisosteric replacement of a carbonyl group with a nitrile is a valuable strategy in drug design. This substitution can lead to significant improvements in metabolic stability while maintaining or enhancing biological activity. As demonstrated with the AKR1C3 target, the 4-chlorobenzoyl moiety is a viable pharmacophore, and its nitrile bioisostere represents a promising avenue for the development of novel inhibitors. The experimental protocols provided herein offer a robust framework for the direct comparison of such analogs, enabling researchers to make data-driven decisions in the optimization of lead compounds.
References
- 1. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Indomethacin Analogue, N-(4-Chlorobenzoyl)-melatonin, is a Selective Inhibitor of Aldo-keto Reductase 1C3 (Type 2 3α-HSD, Type 5 17β-HSD, and Prostaglandin F Synthase), a Potential Target for the Treatment of Hormone Dependent and Hormone Independent Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrile Synthesis: Sandmeyer vs. Rosenmund-von Braun Reaction
For researchers, scientists, and professionals in drug development, the synthesis of aryl nitriles is a critical transformation in the construction of complex molecules. Two of the most established methods for this conversion are the Sandmeyer and the Rosenmund-von Braun reactions. While both reactions ultimately yield an aryl nitrile, they begin from different starting materials and proceed through distinct mechanistic pathways, each with its own set of advantages and limitations. This guide provides an objective comparison of these two stalwart reactions, supported by experimental data and detailed protocols to aid in methodological selection.
At a Glance: Key Differences
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
| Starting Material | Aryl Amine | Aryl Halide (typically bromide or iodide) |
| Key Reagents | NaNO₂, Acid (e.g., HCl), CuCN | CuCN (often in excess) |
| Intermediate | Aryl Diazonium Salt | Organocopper Intermediate |
| Reaction Conditions | Diazotization at low temp. (0-5 °C), followed by cyanation at room temp. to moderate heat.[1] | High temperatures (150-250 °C), often in a polar aprotic solvent.[2][3] |
| Typical Yields | Moderate to good (50-90%).[1][4] | Moderate to good, but can be variable depending on substrate and conditions.[5] |
| Substrate Scope | Broad; tolerates a variety of functional groups. Sensitive to strong electron-withdrawing groups. | Tolerates various functional groups, but sensitive to high temperatures.[2] |
| Key Advantages | Readily available starting materials (anilines), milder reaction conditions for the cyanation step.[4] | Direct conversion of aryl halides to nitriles. |
| Key Disadvantages | Thermally unstable and potentially explosive diazonium salt intermediate.[6] Stoichiometric copper reagents are often required. | Harsh reaction conditions, often requires stoichiometric or excess toxic CuCN, and product purification can be challenging.[7][8] |
Mechanistic Overview
The Sandmeyer and Rosenmund-von Braun reactions, while both employing copper(I) cyanide, proceed through fundamentally different mechanisms.
Sandmeyer Reaction: This reaction is a two-step process that begins with the diazotization of a primary aryl amine.[6] The resulting aryl diazonium salt is a versatile intermediate that can then undergo a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr) upon treatment with copper(I) cyanide.[9] The reaction is initiated by a single electron transfer from copper(I) to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the copper-cyanide complex to yield the final aryl nitrile product and regenerate the copper(I) catalyst.[9]
Rosenmund-von Braun Reaction: This reaction involves the direct nucleophilic substitution of an aryl halide with cyanide, facilitated by copper(I) cyanide.[10][11] The classical mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[7] This is followed by reductive elimination to furnish the aryl nitrile and copper(I) halide. The reaction typically requires high temperatures and a polar, high-boiling solvent to proceed.[7]
Reaction Pathways and Selection Workflow
Quantitative Performance Data
The following tables summarize representative yields for the synthesis of various aryl nitriles via the Sandmeyer and Rosenmund-von Braun reactions, highlighting the scope and efficiency of each method.
Table 1: Synthesis of Aromatic Nitriles via the Sandmeyer Reaction [1]
| Starting Material (Aryl Amine) | Product (Aryl Nitrile) | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Benzonitrile | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (diazotization), then RT-50 | 1-3 | 75-85 |
| p-Toluidine | p-Tolunitrile | 1. NaNO₂, H₂SO₄2. CuCN, KCN | Water | 0-5 (diazotization), then 60-70 | 2-4 | 80-90 |
| o-Toluidine | o-Tolunitrile | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (diazotization), then RT | 1 | 64-69 |
| p-Anisidine | p-Methoxybenzonitrile | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (diazotization), then 50 | 2 | 70-80 |
| p-Chloroaniline | p-Chlorobenzonitrile | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (diazotization), then 60 | 3 | 65-75 |
Table 2: Synthesis of Aromatic Nitriles via the Rosenmund-von Braun Reaction
| Starting Material (Aryl Halide) | Product (Aryl Nitrile) | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Bromobenzene | Benzonitrile | CuCN | Pyridine | 200 | 6 | ~70 |
| 1-Bromonaphthalene | 1-Naphthonitrile | CuCN | DMF | 150 | 4 | 85-95 |
| p-Bromotoluene | p-Tolunitrile | CuCN | None | 250 | 2 | ~85[12] |
| o-Chloronitrobenzene | o-Nitrobenzonitrile | CuCN | Pyridine | 160-170 | 8 | 80-90 |
| 2-Bromopyridine | 2-Cyanopyridine | CuCN | N-Methyl-2-pyrrolidone | 150-160 | 5 | 80-90 |
Experimental Protocols
Protocol 1: Sandmeyer Reaction - Synthesis of o-Tolunitrile
This protocol is adapted from a standard literature procedure.[13]
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Sodium Hydroxide (NaOH)
-
Cracked Ice
-
Water
Procedure:
-
Preparation of Copper(I) Cyanide Solution: In a suitable vessel, dissolve sodium cyanide (e.g., 65g) in water (e.g., 100 mL). In a separate vessel, dissolve copper(II) sulfate pentahydrate (e.g., 125g) in water (e.g., 200 mL). While stirring vigorously, add the copper sulfate solution to the sodium cyanide solution. A precipitate of copper(I) cyanide will form. Allow the precipitate to settle, decant the supernatant, and wash the precipitate with water. Resuspend the copper(I) cyanide in a solution of sodium cyanide (e.g., 32.5g in 50 mL of water) to form a soluble complex.
-
Diazotization of o-Toluidine: In a large beaker or crock, mix o-toluidine (e.g., 428g) with concentrated hydrochloric acid (e.g., 1 L) and enough cracked ice (approx. 4 kg) to bring the temperature to 0°C. While maintaining the temperature between 0-5°C with the addition of more ice, slowly add a solution of sodium nitrite (e.g., 280g in 800 mL of water) with stirring. The addition should take about 15 minutes. After the addition is complete, the mixture should test positive for free nitrous acid with starch-iodide paper.[13]
-
Cyanation: The freshly prepared diazonium salt solution is then slowly added to the vigorously stirred, cooled (0-5°C) copper(I) cyanide solution. A vigorous evolution of nitrogen gas will occur.
-
Work-up: After the addition is complete and the evolution of nitrogen has ceased, the mixture is allowed to warm to room temperature and then heated on a steam bath for about an hour to ensure complete reaction. The mixture is then steam distilled. The o-tolunitrile will co-distill with the water. The organic layer is separated from the distillate, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by fractional distillation.
Protocol 2: Rosenmund-von Braun Reaction - Synthesis of p-Tolunitrile
This protocol is a representative example of the classical Rosenmund-von Braun reaction.[12]
Materials:
-
p-Bromotoluene
-
Copper(I) Cyanide (CuCN)
-
Pyridine (optional, as solvent or promoter)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place p-bromotoluene (e.g., 1 equivalent) and copper(I) cyanide (e.g., 1.2-2 equivalents). If a solvent is used, add pyridine.
-
Reaction: The reaction mixture is heated to a high temperature (typically 200-250°C) with vigorous stirring. The progress of the reaction can be monitored by techniques such as TLC or GC. The reaction is typically heated for several hours.[12]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product nitrile often forms a complex with the copper salts. To break this complex and isolate the product, the reaction mixture is treated with a solution of ferric chloride and hydrochloric acid, or with aqueous ethylene diamine.[14] The product is then extracted with a suitable organic solvent (e.g., toluene, diethyl ether). The organic extracts are combined, washed with water and brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization.
Modern Advancements and Considerations
While the classical Sandmeyer and Rosenmund-von Braun reactions are powerful tools, their drawbacks, such as the use of stoichiometric and toxic reagents and harsh reaction conditions, have prompted the development of more modern and milder alternatives.
-
Catalytic Sandmeyer Reactions: Recent research has focused on developing catalytic versions of the Sandmeyer reaction, which reduce the amount of copper required and often proceed under milder conditions.[15]
-
Ligand-Promoted Rosenmund-von Braun Reactions: The use of ligands, such as L-proline or picolinamides, has been shown to significantly accelerate the Rosenmund-von Braun reaction, allowing it to proceed at much lower temperatures (80-120 °C) and with a broader substrate scope.[3][5]
-
Palladium-Catalyzed Cyanation: For substrates intolerant to copper, palladium-catalyzed cyanation reactions have emerged as a powerful alternative, often proceeding with high yields and excellent functional group tolerance.
Conclusion
The choice between the Sandmeyer and Rosenmund-von Braun reactions for the synthesis of aryl nitriles is primarily dictated by the available starting material. The Sandmeyer reaction is the method of choice when starting from an aryl amine, offering the advantage of relatively mild conditions for the final cyanation step. Conversely, the Rosenmund-von Braun reaction provides a direct route from aryl halides, though often at the cost of high temperatures and the use of excess toxic reagents.
For researchers and drug development professionals, an understanding of both the classical procedures and their modern, milder variants is essential. By carefully considering the substrate, desired scale, and available resources, the most appropriate and efficient method for the synthesis of the target aryl nitrile can be selected. The continuous development of catalytic systems for both transformations promises to further enhance their utility and environmental compatibility in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to 4-Chlorobenzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data and Experimental Protocols
This guide provides a comprehensive overview of the spectroscopic properties of 4-chlorobenzonitrile (C₇H₄ClN), a versatile building block in organic synthesis. For comparative analysis, spectroscopic data for several related benzonitrile derivatives and similar aromatic compounds are also presented. Detailed experimental protocols for acquiring the cited spectroscopic data are included to ensure reproducibility and aid in method development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected alternative compounds. This allows for a direct comparison of their spectral features, which can be invaluable for identification, characterization, and purity assessment.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.61 | d | 2H | 8.0 | Ar-H ortho to CN |
| 7.47 | d | 2H | 8.0 | Ar-H ortho to Cl | |
| Benzonitrile | 7.64 | d | 2H | 8.0 | Ar-H ortho to CN |
| 7.60 | t | 1H | 8.0 | Ar-H para to CN | |
| 7.47 | t | 2H | 8.0 | Ar-H meta to CN | |
| 4-Bromobenzonitrile | 7.73 | d | 2H | 8.5 | Ar-H ortho to CN |
| 7.64 | d | 2H | 8.5 | Ar-H ortho to Br | |
| 4-Methylbenzonitrile | 7.52 | d | 2H | 8.0 | Ar-H ortho to CN |
| 7.27 | d | 2H | 8.0 | Ar-H ortho to CH₃ | |
| 2.42 | s | 3H | - | -CH₃ | |
| Benzaldehyde | 10.0 | s | 1H | - | -CHO |
| 7.88 | d | 2H | 7.0 | Ar-H ortho to CHO | |
| 7.63 | t | 1H | 7.0 | Ar-H para to CHO | |
| 7.53 | t | 2H | 7.0 | Ar-H meta to CHO | |
| 4-Hydroxybenzonitrile | 7.55 | d | 2H | 8.8 | Ar-H ortho to CN |
| 6.93 | d | 2H | 8.8 | Ar-H ortho to OH | |
| 5.5-6.5 | br s | 1H | - | -OH |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | 139.4 | Ar-C-Cl |
| 133.3 | Ar-CH ortho to Cl | |
| 129.6 | Ar-CH ortho to CN | |
| 117.9 | -C≡N | |
| 110.7 | Ar-C-CN | |
| Benzonitrile | 132.6 | Ar-CH |
| 132.0 | Ar-CH | |
| 128.9 | Ar-CH | |
| 118.6 | -C≡N | |
| 112.2 | Ar-C-CN | |
| 4-Bromobenzonitrile | 132.5 | Ar-CH |
| 132.2 | Ar-CH | |
| 129.8 | Ar-C-Br | |
| 118.2 | -C≡N | |
| 111.5 | Ar-C-CN | |
| 4-Methylbenzonitrile | 143.4 | Ar-C-CH₃ |
| 131.6 | Ar-CH | |
| 129.5 | Ar-CH | |
| 118.8 | -C≡N | |
| 108.9 | Ar-C-CN | |
| 21.5 | -CH₃ | |
| Benzaldehyde | 192.3 | -CHO |
| 136.4 | Ar-C-CHO | |
| 134.5 | Ar-CH | |
| 129.7 | Ar-CH | |
| 129.0 | Ar-CH | |
| 4-Hydroxybenzonitrile | 160.5 | Ar-C-OH |
| 134.1 | Ar-CH | |
| 119.2 | -C≡N | |
| 116.3 | Ar-CH | |
| 104.3 | Ar-C-CN |
Table 3: Infrared (IR) and Raman Spectroscopy Data (cm⁻¹)
| Compound | IR (KBr or Nujol) | Raman | Assignment |
| This compound | ~3070 (w) | ~3070 (m) | Ar-H stretch |
| ~2230 (s) | ~2230 (s) | -C≡N stretch | |
| ~1590 (m) | ~1590 (s) | Ar C=C stretch | |
| ~1090 (s) | ~1090 (w) | C-Cl stretch | |
| ~830 (s) | ~830 (m) | Ar-H bend (p-sub) | |
| Benzonitrile | ~3070 (w) | ~3070 (m) | Ar-H stretch |
| ~2225 (s) | ~2225 (s) | -C≡N stretch | |
| ~1595 (m) | ~1595 (s) | Ar C=C stretch | |
| Benzaldehyde [1] | ~3060 (w) | ~3060 (m) | Ar-H stretch |
| ~2820, ~2720 (w) | ~2820, ~2720 (m) | C-H stretch (aldehyde) | |
| ~1700 (s) | ~1700 (m) | C=O stretch | |
| ~1595 (m) | ~1595 (s) | Ar C=C stretch | |
| 4-Hydroxybenzonitrile | ~3350 (br, s) | - | O-H stretch |
| ~3070 (w) | ~3070 (m) | Ar-H stretch | |
| ~2225 (s) | ~2225 (s) | -C≡N stretch | |
| ~1600 (m) | ~1600 (s) | Ar C=C stretch | |
| ~1250 (s) | - | C-O stretch |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 137/139 (M⁺, ~3:1) | 102 (M-Cl)⁺, 75 (C₆H₃)⁺ |
| Benzonitrile | 103 (M⁺) | 76 (M-HCN)⁺, 51 (C₄H₃)⁺ |
| 4-Bromobenzonitrile | 181/183 (M⁺, ~1:1) | 102 (M-Br)⁺, 75 (C₆H₃)⁺ |
| 4-Methylbenzonitrile | 117 (M⁺) | 116 (M-H)⁺, 90 (M-HCN)⁺ |
| Benzaldehyde [2] | 106 (M⁺) | 105 (M-H)⁺, 77 (C₆H₅)⁺, 51 (C₄H₃)⁺ |
| 4-Hydroxybenzonitrile | 119 (M⁺) | 91 (M-CO)⁺, 64 (C₅H₄)⁺ |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| This compound | ~236, ~274, ~282 | Ethanol | ~15000, ~900, ~700 |
| Benzonitrile [3] | 224, 271 | Water | 13000, 1000 |
| Benzaldehyde [4] | 242 | Cyclohexane | 13200 |
| 4-Hydroxybenzonitrile | ~248 | Ethanol | ~13000 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction were applied to the raw data. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) and Raman Spectroscopy
-
Instrumentation:
-
IR: Fourier Transform Infrared (FTIR) spectrometer.
-
Raman: Dispersive or FT-Raman spectrometer with a laser excitation source (e.g., 488 nm or 785 nm).[6]
-
-
Sample Preparation (Solid Samples):
-
KBr Pellet (for IR): 1-2 mg of the finely ground sample was intimately mixed with ~100 mg of dry KBr powder. The mixture was pressed into a transparent pellet using a hydraulic press.
-
Nujol Mull (for IR): A small amount of the solid sample was ground with a drop of Nujol (mineral oil) to form a paste, which was then pressed between two KBr plates.
-
Direct Measurement (for Raman): A small amount of the powdered sample was placed directly onto a microscope slide or into a sample holder for analysis.
-
-
Data Acquisition:
-
IR: Spectra were typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet/Nujol) was collected and subtracted from the sample spectrum.
-
Raman: Spectra were recorded over a similar wavenumber range. Laser power and acquisition time were optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing: Baseline correction and normalization were applied as needed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for these aromatic compounds.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the corresponding mass spectrum was analyzed for the molecular ion and characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the sample was prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water).[3][4] This stock solution was then serially diluted to prepare a series of solutions of known concentrations (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Data Acquisition:
-
Cuvette: 1 cm path length quartz cuvettes were used.
-
Wavelength Range: 200-400 nm.
-
Blank: A cuvette containing the pure solvent was used as a blank to zero the instrument.
-
-
Data Analysis: The absorbance spectrum was recorded, and the wavelengths of maximum absorbance (λmax) were determined. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.
Visualizing the Spectroscopic Workflow
The following diagrams, generated using the DOT language, illustrate the general workflow for the spectroscopic characterization of an organic compound and the relationship between the different spectroscopic techniques and the structural information they provide.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.latech.edu [chem.latech.edu]
- 4. PhotochemCAD | Benzaldehyde [photochemcad.com]
- 5. This compound (623-03-0) 1H NMR spectrum [chemicalbook.com]
- 6. Laser Raman and IR spectra and force fields for 2,4-dichlorobenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
Safety Operating Guide
Proper Disposal of 4-Chlorobenzonitrile: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Chlorobenzonitrile is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] In case of dust formation, use a NIOSH-approved N95 dust mask.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
** Spill Management:** In the event of a spill, immediately clear the area. For small spills, use dry clean-up procedures to avoid generating dust.[4] Sweep up the material and place it in a suitable, sealed container for disposal.[3][4] Do not use air hoses for cleaning.[4] For major spills, evacuate the area and alert the appropriate emergency response team.[4] Prevent the spilled material from entering drains, sewers, or water courses.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to local, regional, and national hazardous waste regulations.[2][5] Chemical waste generators are responsible for correctly identifying and classifying their waste.[2][5]
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Place this compound waste in a clean, dry, and sealable container that is compatible with the chemical.[4]
-
Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound." Include any other relevant hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Method Selection:
-
The primary recommended disposal method is through a licensed and approved hazardous waste disposal facility.[2][7]
-
One approved method of disposal is incineration in a licensed facility, which may involve dissolving or mixing the material with a suitable combustible solvent.[3][4]
-
Burial in a specifically licensed landfill for chemical and pharmaceutical waste is another potential option.[4]
-
Never dispose of this compound down the drain or in the regular trash.[8][9]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safety and handling procedures.
| Property | Value |
| Molecular Formula | C₇H₄ClN |
| Molecular Weight | 137.57 g/mol |
| Melting Point | 90-93 °C (lit.) |
| Boiling Point | 223 °C (lit.) |
| Flash Point | 108 °C |
| Log KOW (Partition Coefficient) | 2.47 |
| Oral LD50 (Mouse) | > 300 mg/kg |
Data sourced from various Safety Data Sheets.[2][3][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chlorobenzonitrile
Essential guidance for the safe handling, storage, and disposal of 4-Chlorobenzonitrile, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides immediate and essential safety and logistical information for handling this compound (CAS No. 623-03-0), a compound requiring careful management due to its potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed or in contact with skin, and causes serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be necessary for tasks with a high risk of splashing. | To prevent eye irritation or serious eye damage from dust or splashes. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Nitrile gloves are a suitable option for short-term protection.[5] Regularly inspect gloves for any signs of degradation or puncture. | To prevent skin irritation and absorption. Harmful if in contact with skin.[1] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] Use a NIOSH-approved N95 dust mask for low-level exposures.[6] For higher concentrations or in poorly ventilated areas, a full-face respirator with appropriate cartridges is recommended. | To prevent respiratory tract irritation.[2][4] |
| Body Protection | Wear a lab coat. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended. Ensure shoes are closed-toed. | To protect the body from accidental contact with the chemical. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
-
Container Management : Dispose of contents and container to an approved waste disposal plant.[3] Contaminated packaging should be treated as hazardous waste unless properly cleaned.
-
Disposal Method : Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance : Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Emergency Procedures for Exposure
Immediate and appropriate first aid is critical in the event of exposure to this compound.
Caption: A flowchart outlining immediate actions for different exposure routes.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(623-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 4-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
